molecular formula C8H7Cl3O B1294914 2,2,2-Trichloro-1-phenylethanol CAS No. 2000-43-3

2,2,2-Trichloro-1-phenylethanol

Cat. No.: B1294914
CAS No.: 2000-43-3
M. Wt: 225.5 g/mol
InChI Key: ABFRBTDJEKZSRM-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-phenylethanol is a useful research compound. Its molecular formula is C8H7Cl3O and its molecular weight is 225.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2796. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloro-1-phenylethanol
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InChI

InChI=1S/C8H7Cl3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ABFRBTDJEKZSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7051842
Record name 2,2,2-Trichloro-1-phenylethanol
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Molecular Weight

225.5 g/mol
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CAS No.

2000-43-3
Record name 2,2,2-Trichloro-1-phenylethanol
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Record name Benzenemethanol, alpha-(trichloromethyl)-
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Record name Benzenemethanol, .alpha.-(trichloromethyl)-
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Record name 2,2,2-Trichloro-1-phenylethanol
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Record name 2,2,2-trichloro-1-phenylethanol
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2,2-Trichloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: 2,2,2-Trichloro-1-phenylethanol is a valuable chemical intermediate, particularly notable for its role as a building block in the development of pharmaceutical agents and specialized organic compounds. The presence of both a chiral center and a reactive trichloromethyl group makes it a versatile synthon. This guide provides an in-depth analysis of the core methodologies for its synthesis, designed for researchers, chemists, and professionals in drug development. We will explore classical approaches, including the Friedel-Crafts reaction and nucleophilic additions, as well as modern asymmetric strategies for producing enantiomerically pure forms. Each section is grounded in mechanistic principles, providing detailed, field-tested protocols and explaining the causality behind critical experimental choices to ensure procedural robustness and reproducibility.

Section 1: Introduction and Strategic Importance
1.1 Chemical Profile

This compound, also known as α-(trichloromethyl)benzyl alcohol, is an organic compound with the chemical formula C₈H₇Cl₃O.[1][2] It presents as a colorless, slightly viscous liquid or a low-melting solid (melting point ~37°C).[3] Its structure features a phenyl group and a trichloromethyl group attached to the same carbon, which is also a stereocenter.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 2000-43-3[2][4]
Molecular Weight 225.50 g/mol [2]
Boiling Point 93-96°C at 0.8 mmHg[3]
Solubility Almost insoluble in water; soluble in alcohols and oils.[3]
1.2 Significance in Chemical Synthesis and Drug Development

The strategic importance of this compound stems from two key structural features:

  • The Trichloromethyl Group: This moiety is a synthetic precursor to other functional groups and can significantly modulate a molecule's biological properties, including lipophilicity and metabolic stability—critical parameters in drug design.[5] The inclusion of chlorine is a common strategy in pharmaceuticals to enhance efficacy.[6]

  • The Chiral Center: As many pharmaceuticals are chiral, access to enantiomerically pure building blocks is essential. The asymmetric synthesis of (R)- or (S)-2,2,2-trichloro-1-phenylethanol allows for the stereocontrolled construction of complex target molecules.

This compound serves as a key intermediate in the synthesis of various more complex molecules and active pharmaceutical ingredients (APIs).[3]

Section 2: Classical Synthesis Methodologies
2.1 Method 1: Friedel-Crafts Reaction of Benzene with Chloral

This is one of the most direct and historically significant routes to synthesizing the racemic compound. The reaction proceeds via an electrophilic aromatic substitution mechanism.[7][8]

2.1.1. Mechanistic Overview

The core of this reaction involves the activation of chloral (2,2,2-trichloroethanal) by a strong Lewis acid, typically aluminum trichloride (AlCl₃), to generate a potent electrophile. The Lewis acid coordinates to the carbonyl oxygen of chloral, dramatically increasing the partial positive charge on the carbonyl carbon. This activated complex is then attacked by the nucleophilic π-system of benzene. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.

2.1.2. Experimental Protocol

  • Pre-reaction Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.

  • Step 1: Catalyst Suspension: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser (with a drying tube), suspend anhydrous aluminum trichloride (1.1 equivalents) in anhydrous benzene (solvent and reactant) at 0-5°C using an ice bath.

  • Step 2: Reagent Addition: Add chloral (1.0 equivalent) dropwise to the stirred suspension over 30-60 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent undesirable side reactions.

  • Step 3: Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Step 4: Quenching: Cool the reaction mixture back to 0°C and slowly quench it by carefully adding crushed ice, followed by dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

  • Step 5: Work-up and Purification: Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.[9]

2.1.3. Causality Behind Experimental Choices

  • Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is non-negotiable. AlCl₃ reacts violently with water, which would quench the catalyst and halt the reaction.

  • Stoichiometric Catalyst: Unlike some Friedel-Crafts reactions, a stoichiometric amount of AlCl₃ is often required because the product alcohol is a Lewis base that can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[8]

  • Temperature Control: Low initial temperature is essential to moderate the reaction rate and minimize the formation of byproducts from polymerization or other side reactions.

2.1.4. Logical Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dry Glassware & Assemble Under Inert Atmosphere P2 Charge Benzene & AlCl₃ P1->P2 R1 Cool to 0-5°C P2->R1 R2 Add Chloral Dropwise R1->R2 R3 Stir at Room Temperature (2-4 hours) R2->R3 W1 Quench with Ice / HCl R3->W1 W2 Separate Layers W1->W2 W3 Extract Aqueous Phase W2->W3 W4 Dry & Concentrate W3->W4 W5 Purify (Distillation or Recrystallization) W4->W5

Caption: Workflow for Friedel-Crafts synthesis.

2.2 Method 2: Nucleophilic Addition of a Trichloromethyl Anion Equivalent

An alternative classical approach involves the reaction of benzaldehyde with chloroform in the presence of a strong base.[3] This method leverages the acidity of the proton in chloroform to generate a nucleophilic trichloromethyl anion (CCl₃⁻).

2.2.1. Mechanistic Overview

A strong base, such as potassium hydroxide or sodium ethoxide, deprotonates chloroform (CHCl₃) to form the trichloromethyl anion. This highly reactive nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is subsequently protonated during the work-up stage to yield the final alcohol product. The key to success is generating the CCl₃⁻ anion efficiently while minimizing its decomposition into dichlorocarbene (:CCl₂).

2.2.2. Experimental Protocol

  • Step 1: Reagent Solution: In a flask cooled to 0°C, dissolve benzaldehyde (1.0 equivalent) in a suitable solvent like THF or a mixture of chloroform and a phase-transfer catalyst.

  • Step 2: Base Addition: Slowly add a strong base (e.g., powdered potassium hydroxide, 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • Step 3: Reaction: Stir the reaction mixture at low temperature for several hours. Monitor the reaction by TLC.

  • Step 4: Work-up: Quench the reaction by adding cold water. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Step 5: Purification: Purify the crude product by column chromatography on silica gel.

2.2.3. Data Summary Table

Reactant 1Reactant 2BaseSolventTemperature (°C)Typical Yield
BenzaldehydeChloroformKOHTHF / Dioxane0 - 1060-75%
BenzaldehydeChloroformNaOEtEthanol0 - 1055-70%
Section 3: Asymmetric Synthesis for Chiral Applications

For applications in drug development, obtaining enantiomerically pure this compound is often required. The most effective strategy is the asymmetric reduction of a prochiral ketone precursor.

3.1 Method 3: Enantioselective Reduction of 2,2,2-Trichloroacetophenone

This state-of-the-art method uses a chiral catalyst to control the stereochemical outcome of the reduction of 2,2,2-trichloroacetophenone, yielding the alcohol with high enantiomeric excess (ee). The Corey-Bakshi-Shibata (CBS) reduction is a prime example of this approach.[10]

3.1.1. Principle of Asymmetric Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst which coordinates with the borane reducing agent (e.g., catecholborane). This complex then coordinates to the substrate ketone in a sterically defined manner, forcing the hydride to be delivered to one specific face of the carbonyl, leading to the preferential formation of one enantiomer of the alcohol.

3.1.2. Detailed Experimental Protocol (Adapted from Organic Syntheses)[10]

  • Pre-reaction Setup: A flame-dried, three-necked flask under an argon atmosphere is essential. All solvents and reagents must be anhydrous.

  • Step 1: Catalyst and Substrate: Charge the flask with 2,2,2-trichloroacetophenone (1.0 equivalent) and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

  • Step 2: Catalyst Addition: Add the (S)-CBS-oxazaborolidine catalyst (e.g., (S)-2-Butyl-CBS-oxazaborolidine, 5 mol %) in toluene via syringe.

  • Step 3: Reducing Agent Addition: Add a solution of catecholborane (1.6 equivalents) in THF dropwise over several hours using a syringe pump. The slow addition is critical for achieving high enantioselectivity.

  • Step 4: Quenching and Work-up: After the reaction is complete (monitored by TLC), quench by slowly adding methanol, followed by 1 M HCl. Extract the product with ethyl acetate, wash the organic layer with sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate.

  • Step 5: Purification: The crude product is purified by flash chromatography on silica gel to afford the pure chiral alcohol.[10]

3.1.3. Rationale for Reagent Selection

  • (S)-CBS Catalyst: This specific chiral catalyst is chosen to produce the (R)-enantiomer of the alcohol. The corresponding (R)-CBS catalyst would produce the (S)-alcohol.

  • Catecholborane: This is a mild and effective borane source that works well in conjunction with the CBS catalyst. Its reactivity is well-balanced for this transformation.

3.1.4. Data Summary Table

SubstrateCatalystLoading (mol%)Reducing AgentSolventYield (%)ee (%)
2,2,2-Trichloroacetophenone(S)-CBS-Bu5.0CatecholboraneTHF~9994

3.1.5. Asymmetric Reduction Pathway

G cluster_main CBS-Catalyzed Asymmetric Reduction Ketone 2,2,2-Trichloro- acetophenone Intermediate Chiral Catalyst-Substrate Complex Ketone->Intermediate Coordination Catalyst (S)-CBS Catalyst + Catecholborane Catalyst->Intermediate Product (R)-2,2,2-Trichloro- 1-phenylethanol Intermediate->Product Stereoselective Hydride Delivery

Caption: Pathway for asymmetric ketone reduction.

Section 4: Purification and Characterization
4.1. Post-Reaction Work-up and Purification

Regardless of the synthetic route, a robust purification strategy is essential.

  • Aqueous Work-up: This step removes inorganic salts, water-soluble reagents, and catalysts. It typically involves washing the organic layer with dilute acid, base, and/or brine.

  • Drying: The use of an anhydrous drying agent like Na₂SO₄, MgSO₄, or CaCl₂ is critical to remove residual water before solvent evaporation.

  • Chromatography: Flash column chromatography using silica gel is the most common method for purifying the final product from unreacted starting materials and organic byproducts. A gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization/Distillation: For solid products, recrystallization can provide highly pure material. For liquids, vacuum distillation is an effective purification method.[3]

4.2. Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

  • ¹H NMR: The proton spectrum will show a characteristic multiplet for the phenyl protons, and a singlet or doublet for the benzylic proton (CH-OH), which couples to the hydroxyl proton unless exchanged with D₂O.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the phenyl carbons, the benzylic carbon, and the trichloromethyl carbon.

  • IR Spectroscopy: A strong, broad absorption in the range of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol functional group.[2]

Section 5: Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several reliable methods. For racemic material, the Friedel-Crafts reaction of chloral and benzene offers a direct route, while for enantiomerically pure compounds, the asymmetric reduction of the corresponding ketone is the method of choice, offering excellent yields and stereocontrol.[3][10]

Future research will likely focus on developing more sustainable and atom-economical synthetic routes. This includes the exploration of novel organocatalytic methods that avoid the use of metals[11] and biocatalytic approaches that utilize enzymes to perform these transformations under mild, environmentally benign conditions.[12] As the demand for complex chiral intermediates in the pharmaceutical industry grows, the development of even more efficient and selective syntheses for molecules like this compound will remain an area of active investigation.

References
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An In-Depth Technical Guide to the Putative Mechanism of Action of 2,2,2-Trichloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 2,2,2-Trichloro-1-phenylethanol. In the absence of direct, in-depth studies on this specific molecule, this document synthesizes available data on its chemical properties, toxicological profile, and the pharmacology of structurally related compounds to formulate a scientifically grounded hypothesis. We postulate that this compound likely acts as a central nervous system (CNS) depressant, primarily through the positive allosteric modulation of GABA-A receptors. This guide further outlines a detailed experimental roadmap for the validation of this proposed mechanism, providing researchers with the necessary protocols to elucidate its pharmacological profile.

Introduction: Unveiling a Molecule of Interest

This compound is a halogenated organic compound with the chemical formula C₈H₇Cl₃O.[1][2][3][4] While its primary documented use is as a pharmaceutical intermediate, its structural similarity to known sedative-hypnotic agents warrants a deeper investigation into its potential pharmacological activity.[1] This guide aims to bridge the current knowledge gap by proposing a putative mechanism of action and providing a robust framework for its experimental validation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2000-43-3[1][2][3][4][5]
Molecular Formula C₈H₇Cl₃O[1][2][4][6]
Molecular Weight 225.50 g/mol [2][6]
Appearance Colorless, slightly viscous liquid[1]
Water Solubility Not miscible[1][4]
pKa (Predicted) 11.92 ± 0.20[4]

The Core Hypothesis: A GABAergic Mechanism of Action

Based on a thorough analysis of structure-activity relationships (SAR), we hypothesize that this compound functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. The rationale for this hypothesis is primarily drawn from its close structural resemblance to 2,2,2-trichloroethanol, the active metabolite of the sedative-hypnotic drug chloral hydrate.[7][8]

Chloral hydrate and its metabolite, 2,2,2-trichloroethanol, are known to enhance GABA-A receptor function, leading to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission.[8] This inhibitory effect manifests as sedation, hypnosis, and anxiolysis. The presence of the electron-withdrawing trichloromethyl group in this compound is a critical structural feature that it shares with these known GABAergic modulators.

The Role of the Phenyl Group

The addition of a phenyl group at the 1-position distinguishes this compound from 2,2,2-trichloroethanol. This modification is expected to increase the lipophilicity of the molecule, which could enhance its ability to cross the blood-brain barrier and potentially influence its potency and pharmacokinetic profile. The phenyl ring may also introduce additional interactions with the GABA-A receptor or other molecular targets.

Supporting Evidence and Toxicological Considerations

The toxicological profile of this compound, although not extensively studied, indicates moderate toxicity.[1][4] It is classified as a skin and eye irritant.[3] Halogenated organic compounds, as a class, are known to exhibit a range of toxic effects, including neurotoxicity.[9][10] The potential for CNS depression, a key feature of our hypothesis, aligns with the general toxicological properties of related compounds.

Proposed Experimental Validation: A Roadmap for Discovery

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of the mechanism of action of this compound.

In Vitro Assays: Probing the Molecular Target

Objective: To determine if this compound interacts with the GABA-A receptor complex.

Protocol:

  • Prepare synaptic membrane fractions from rodent cerebral cortex.

  • Incubate the membranes with a radiolabeled ligand specific for a site on the GABA-A receptor (e.g., [³H]flunitrazepam for the benzodiazepine site or [³H]muscimol for the GABA binding site).

  • Add increasing concentrations of this compound to the incubation mixture.

  • After incubation, separate bound from free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Causality: A dose-dependent inhibition of radioligand binding would suggest that this compound interacts with the GABA-A receptor, either competitively at the radioligand binding site or allosterically, inducing a conformational change that reduces ligand affinity.

Objective: To directly measure the effect of this compound on GABA-A receptor function.

Protocol:

  • Culture primary neurons or use a cell line stably expressing GABA-A receptors (e.g., HEK293 cells).

  • Perform whole-cell patch-clamp recordings to measure chloride currents.

  • Apply a submaximal concentration of GABA to elicit a baseline current.

  • Co-apply GABA with increasing concentrations of this compound.

  • Measure the potentiation of the GABA-evoked current.

Causality: A dose-dependent enhancement of the GABA-induced chloride current would provide strong evidence for positive allosteric modulation of the GABA-A receptor.

Diagram 1: Proposed Experimental Workflow for In Vitro Validation

G cluster_0 In Vitro Validation start Hypothesis: This compound is a positive allosteric modulator of GABA-A receptors binding_assay Radioligand Binding Assay ([³H]flunitrazepam or [³H]muscimol) start->binding_assay Step 1 patch_clamp Electrophysiology (Patch-Clamp on cultured neurons) start->patch_clamp Step 2 binding_result Determine IC₅₀ for displacement of radioligand binding_assay->binding_result patch_clamp_result Measure potentiation of GABA-evoked currents patch_clamp->patch_clamp_result conclusion Conclusion: Evidence for direct interaction and functional modulation of GABA-A receptor binding_result->conclusion patch_clamp_result->conclusion

Caption: Workflow for in vitro validation of the GABAergic hypothesis.

In Vivo Studies: Assessing Physiological Effects

Objective: To evaluate the sedative, hypnotic, and anxiolytic effects of this compound in animal models.

Protocols:

  • Open Field Test:

    • Administer this compound or vehicle to rodents.

    • Place the animal in the center of an open field arena.

    • Record locomotor activity (distance traveled, rearing frequency) for a defined period.

    • A significant reduction in locomotor activity indicates a sedative effect.

  • Loss of Righting Reflex:

    • Administer increasing doses of this compound.

    • Place the animal on its back.

    • The inability of the animal to right itself within a specified time is considered a measure of hypnotic effect.

  • Elevated Plus Maze:

    • Administer this compound or a reference anxiolytic drug (e.g., diazepam).

    • Place the animal in the center of an elevated plus maze.

    • Record the time spent in the open arms versus the closed arms.

    • An increase in the time spent in the open arms suggests an anxiolytic effect.

Causality: Positive results in these behavioral assays would be consistent with a CNS depressant mechanism of action, supporting the GABAergic hypothesis.

Diagram 2: Signaling Pathway of Hypothesized GABAergic Modulation

G cluster_0 Postsynaptic Neuron GABA_R GABA-A Receptor Cl_channel Chloride Channel (Closed) Cl_channel_open Chloride Channel (Open) GABA_R->Cl_channel_open Conformational Change Hyperpolarization Membrane Hyperpolarization Cl_channel_open->Hyperpolarization Influx of Inhibition Neuronal Inhibition (CNS Depression) Hyperpolarization->Inhibition GABA GABA GABA->GABA_R Binds TCP This compound TCP->GABA_R Positive Allosteric Modulation Cl_ion Cl⁻ Cl_ion->Cl_channel_open

Caption: Hypothesized signaling pathway of this compound.

Conclusion and Future Directions

While the definitive mechanism of action of this compound remains to be elucidated, the evidence presented in this guide strongly suggests a role as a positive allosteric modulator of the GABA-A receptor. The proposed experimental roadmap provides a clear and logical path forward for researchers to test this hypothesis and to fully characterize the pharmacological profile of this intriguing molecule. Further studies should also investigate its metabolic fate, pharmacokinetic properties, and potential for off-target effects to build a comprehensive understanding of its in vivo activity. The insights gained from such research will be invaluable for assessing its potential therapeutic applications and toxicological risks.

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A Spectroscopic and Synthetic Guide to 2,2,2-Trichloro-1-phenylethanol for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2,2,2-trichloro-1-phenylethanol, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed, field-proven synthesis protocol. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical applicability.

Introduction

This compound (CAS No. 2000-43-3), with the chemical formula C₈H₇Cl₃O, is a chlorinated alcohol derivative of significant interest.[1][2][3] Its structure, featuring a phenyl group and a trichloromethyl group attached to a chiral carbon, makes it a valuable building block in organic synthesis. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and for use in subsequent chemical transformations. This guide provides a detailed spectroscopic and synthetic roadmap for this compound.

Molecular Structure and Key Features

The structure of this compound presents several key features that are directly reflected in its spectroscopic data. Understanding these is crucial for accurate data interpretation.

Figure 1: Molecular structure of this compound.

Synthesis of this compound

A reliable method for the preparation of (±)-2,2,2-trichloro-1-phenylethanol is through the reaction of benzaldehyde with chloroform in the presence of a suitable base.[2] A detailed and validated procedure is described in Organic Syntheses.[4]

Experimental Protocol: Synthesis from Benzaldehyde and Chloroform

This protocol is adapted from established literature procedures.

Materials:

  • Benzaldehyde

  • Chloroform

  • Potassium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (dilute)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in a suitable solvent (e.g., ethanol).

  • Cool the solution in an ice bath and add benzaldehyde.

  • Slowly add chloroform to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product benzaldehyde Benzaldehyde reaction Reaction in Solvent benzaldehyde->reaction chloroform Chloroform chloroform->reaction base Base (KOH) base->reaction quench Quenching (Water) reaction->quench extraction Extraction (Diethyl Ether) quench->extraction wash Washing Sequence extraction->wash dry Drying (MgSO4) wash->dry concentrate Concentration dry->concentrate purification Purification concentrate->purification final_product This compound purification->final_product

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methine proton, and the hydroxyl proton.

¹H NMR Data (400 MHz, CDCl₃) [5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4-7.6Multiplet5HAromatic protons (C₆H₅)
~5.1Singlet1HMethine proton (-CH(OH)-)
~2.9Broad Singlet1HHydroxyl proton (-OH)

Interpretation:

  • The multiplet in the aromatic region (δ 7.4-7.6 ppm) is characteristic of the protons on the phenyl ring.

  • The singlet at approximately 5.1 ppm corresponds to the methine proton. The lack of coupling indicates no adjacent protons.

  • The broad singlet around 2.9 ppm is assigned to the hydroxyl proton. Its chemical shift can be variable and the peak is often broad due to chemical exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature.

¹³C NMR Data (100 MHz, CDCl₃) [6]

Chemical Shift (δ) ppmAssignment
~135Quaternary aromatic carbon (C-ipso)
~129Aromatic carbons (C-ortho, C-meta)
~128Aromatic carbon (C-para)
~103Trichloromethyl carbon (-CCl₃)
~84Methine carbon (-CH(OH)-)

Interpretation:

  • The signals in the aromatic region (δ 128-135 ppm) correspond to the six carbons of the phenyl ring. The quaternary ipso-carbon is typically downfield.

  • The signal at approximately 103 ppm is characteristic of the trichloromethyl carbon, shifted downfield due to the strong deshielding effect of the three chlorine atoms.

  • The peak around 84 ppm is assigned to the methine carbon, which is also deshielded by the adjacent oxygen and trichloromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Key IR Absorption Bands (Gas Phase) [7]

Wavenumber (cm⁻¹)IntensityAssignment
~3500Medium, BroadO-H stretch (alcohol)
~3100-3000MediumC-H stretch (aromatic)
~1600, ~1490, ~1450Medium to StrongC=C stretch (aromatic ring)
~1100StrongC-O stretch (alcohol)
~800-600StrongC-Cl stretch

Interpretation:

  • A broad absorption band around 3500 cm⁻¹ is a clear indication of the hydroxyl (-OH) group's stretching vibration.

  • The peaks in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic ring.

  • The absorptions at ~1600, ~1490, and ~1450 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the phenyl ring.

  • A strong band around 1100 cm⁻¹ is attributed to the C-O stretching of the secondary alcohol.

  • The strong absorptions in the lower frequency region (800-600 cm⁻¹) are indicative of the C-Cl stretching vibrations of the trichloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

Electron Ionization Mass Spectrum Data [8]

m/zRelative Intensity (%)Proposed Fragment
224/226/228Low[M]⁺ (Molecular ion)
107100[C₆H₅CHOH]⁺
105High[C₆H₅CO]⁺
77High[C₆H₅]⁺

Interpretation:

  • The molecular ion peak [M]⁺ is expected at m/z 224, with isotopic peaks at 226 and 228 due to the presence of three chlorine atoms. The intensity of the molecular ion is typically low for alcohols.

  • The base peak at m/z 107 is likely due to the alpha-cleavage of the C-C bond between the methine carbon and the trichloromethyl group, resulting in the stable [C₆H₅CHOH]⁺ fragment.

  • The peak at m/z 105 can be formed by the loss of a hydrogen atom from the m/z 107 fragment to form the benzoyl cation.

  • The fragment at m/z 77 corresponds to the phenyl cation, [C₆H₅]⁺, resulting from the cleavage of the bond between the phenyl ring and the rest of the molecule.

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation nmr_h ¹H NMR nmr_h_data Proton Environments nmr_h->nmr_h_data nmr_c ¹³C NMR nmr_c_data Carbon Skeleton nmr_c->nmr_c_data ir IR Spectroscopy ir_data Functional Groups ir->ir_data ms Mass Spectrometry ms_data Molecular Weight & Fragmentation ms->ms_data structure This compound nmr_h_data->structure nmr_c_data->structure ir_data->structure ms_data->structure

Figure 3: Logical flow of spectroscopic data for structural confirmation.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating dataset for the unambiguous identification and characterization of this compound. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. This guide serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling confident use of this important chemical intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • 13C NMR (100 MHz, CDCl3) of (R)-2,2,2-Trichloro-1-phenylethane-1-ol (2). (n.d.). Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Organic Syntheses. (2018). (R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)-oxycarbamate. Retrieved from [Link]

  • 1H NMR (400 MHz, CDCl3) of 2,2,2-Trichloro-1-phenylethane-1-one (1). (n.d.). Retrieved from [Link]

  • 1H NMR (400 MHz, CDCl3) of (R)-2,2,2-Trichloro-1-phenylethane-1-ol (2). (n.d.). Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Standard Reference Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenyl(trichloromethyl)mercury. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

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An In-depth Technical Guide to 2,2,2-Trichloro-1-phenylethanol: Discovery, History, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,2,2-trichloro-1-phenylethanol, a molecule with a history intertwined with the dawn of synthetic organic chemistry and pharmacology. While not as prominent as some of its chemical relatives, its journey from a likely 19th-century discovery to its modern applications offers valuable insights for researchers, scientists, and drug development professionals. This document delves into its historical context, details its synthesis, outlines its physicochemical properties, and explores its known applications, particularly as a pharmaceutical intermediate and in the fragrance industry.

Introduction: A Molecule in the Shadow of its Predecessors

This compound, also known by various synonyms such as α-(trichloromethyl)benzyl alcohol and phenyl(trichloromethyl)carbinol, is a chlorinated aromatic alcohol.[1][2] Its structure, featuring a phenyl group and a trichloromethyl group attached to a carbinol carbon, places it in the family of trichloromethyl carbinols. The history of these compounds is intrinsically linked to the discovery and development of one of the earliest synthetic sedative-hypnotic drugs, chloral hydrate.

Chloral hydrate (2,2,2-trichloroethane-1,1-diol) was first synthesized by Justus von Liebig in 1832, and its sedative properties were recognized and introduced into medicine in 1869 by Oscar Liebreich.[3] This pioneering discovery spurred significant interest in the pharmacological potential of other chlorinated organic compounds. Given the straightforward chemical logic of reacting chloral or chloroform with aromatic compounds, it is highly probable that this compound was first synthesized in the late 19th or early 20th century, a period of intense exploration of new synthetic molecules for therapeutic use. While a definitive "first synthesis" publication has yet to be unearthed in a review of historical literature, the chemical principles for its creation were well-established during this era.

Physicochemical Properties

This compound is a colorless, slightly viscous liquid at room temperature, though it can also exist as a solid with a melting point of approximately 37°C.[4] It is characterized by a faint, metallic-green, musty-floral odor.[4] Like many chlorinated organic compounds, it is practically insoluble in water but exhibits good solubility in organic solvents such as alcohols and oils.[4]

PropertyValueSource(s)
CAS Number 2000-43-3[1][5][6]
Molecular Formula C₈H₇Cl₃O[1][5]
Molecular Weight 225.50 g/mol [1][5]
Melting Point 37 °C[4]
Boiling Point 93-96 °C at 0.8 mmHg[6]
Refractive Index 1.5690[6]
Water Solubility Not miscible[5]
Storage Temperature 2-8 °C[4]

Synthesis of this compound: From Historical Postulates to Modern Protocols

The synthesis of this compound can be approached through several routes, reflecting the evolution of synthetic organic chemistry. The two primary historical and conceptually straightforward methods involve the reaction of either chloral with benzene or benzaldehyde with chloroform.[4]

Historical Synthetic Pathways

The late 19th and early 20th centuries saw the rise of reactions that could have plausibly been used to synthesize this compound. These methods, while foundational, often required harsh conditions and could lead to a variety of byproducts.

One of the earliest conceivable methods for the synthesis of this compound is the Friedel-Crafts type reaction of chloral (trichloroacetaldehyde) with benzene in the presence of a Lewis acid catalyst like aluminum trichloride.[4]

G cluster_reactants Reactants Chloral Chloral (Cl₃CCHO) Catalyst AlCl₃ (Lewis Acid) Chloral->Catalyst Benzene Benzene (C₆H₆) Product This compound Benzene->Product Electrophilic Attack caption Conceptual Friedel-Crafts type synthesis of this compound.

Caption: Conceptual Friedel-Crafts type synthesis.

The causality behind this experimental choice lies in the activation of the carbonyl group of chloral by the Lewis acid, making it a potent electrophile that can then attack the electron-rich benzene ring. While effective, this reaction is not without its challenges, including the potential for side reactions and the need for stoichiometric amounts of the catalyst.

Another classical approach involves the base-catalyzed condensation of benzaldehyde with chloroform.[4] This reaction relies on the deprotonation of chloroform by a strong base to form the trichloromethyl anion (:CCl₃⁻), a potent nucleophile.

G cluster_reactants Reactants cluster_conditions Conditions Benzaldehyde Benzaldehyde (C₆H₅CHO) Product This compound Benzaldehyde->Product Protonation Chloroform Chloroform (CHCl₃) Base Strong Base (e.g., KOH) Chloroform->Base Deprotonation Intermediate Trichloromethyl anion (:CCl₃⁻) Intermediate->Benzaldehyde Nucleophilic Attack caption Base-catalyzed condensation of benzaldehyde and chloroform.

Caption: Base-catalyzed condensation reaction.

The trustworthiness of this protocol is validated by the clear, well-understood mechanism of nucleophilic addition to a carbonyl group. The choice of a strong base is critical to generate a sufficient concentration of the trichloromethyl anion to drive the reaction forward.

Modern Synthetic Protocols

Modern organic synthesis has refined the preparation of trichloromethyl carbinols, offering milder conditions, higher yields, and greater functional group tolerance.

A notable modern method is the decarboxylative trichloromethylation of aromatic aldehydes using sodium trichloroacetate.[7] This approach avoids the use of strong bases and often proceeds under milder conditions.

Experimental Protocol: Decarboxylative Trichloromethylation of Benzaldehyde

  • Reactant Preparation: In a round-bottomed flask, dissolve benzaldehyde (1 equivalent) and sodium trichloroacetate (1.5 equivalents) in dimethyl sulfoxide (DMSO).[7]

  • Reaction: Stir the mixture at room temperature for 40-60 minutes.[7]

  • Workup: Add an aqueous solution of sodium bisulfate (40% w/w) to the reaction mixture and stir for an additional 30 minutes.[7]

  • Extraction: Add toluene to the mixture and wash the organic phase sequentially with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

This protocol is self-validating as the progress of the reaction can be easily monitored by techniques such as thin-layer chromatography (TLC), and the final product can be characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

History of Use and Applications

While the initial impetus for the synthesis of compounds like this compound likely stemmed from the search for new hypnotics and anesthetics, its documented applications have primarily been in other areas.

Pharmaceutical Intermediate

This compound is cited as a pharmaceutical intermediate, suggesting its use as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] The presence of the reactive hydroxyl group and the bulky trichloromethyl group makes it a versatile starting material for a variety of chemical transformations.

Fragrance Industry

A significant application of this compound and its derivatives is in the fragrance industry. While the parent alcohol has a faint odor, its esters, such as 2,2,2-trichloro-1-phenylethyl acetate (also known as rosacetol or rose crystals), are used as fixatives and fragrance components in soaps and cosmetics. These derivatives possess a mild, balsam-like, green-rosy scent.

Pharmacological Profile: A Matter of Inference

Direct and extensive pharmacological studies on the sedative and hypnotic properties of this compound are scarce in the readily available scientific literature. However, based on its structural similarity to known central nervous system (CNS) depressants, some inferences can be drawn.

The hypnotic effects of chloral hydrate are primarily attributed to its active metabolite, 2,2,2-trichloroethanol.[3] It is plausible that this compound could exert similar effects, potentially through interaction with GABA-A receptors, a common target for sedative-hypnotics. The addition of the phenyl group would increase the lipophilicity of the molecule compared to 2,2,2-trichloroethanol, which could affect its absorption, distribution, metabolism, and potency. However, without direct experimental evidence, this remains a well-founded hypothesis rather than a confirmed mechanism of action.

The lack of a significant historical record of its use as a primary therapeutic agent suggests that it may have had an unfavorable therapeutic index, undesirable side effects, or was simply superseded by more effective compounds that were discovered during the same period of fervent research in medicinal chemistry.

Conclusion and Future Perspectives

This compound stands as a fascinating example of a molecule developed in the shadow of a more famous chemical relative. Its history, though not marked by widespread clinical use, reflects the exploratory spirit of early synthetic organic and medicinal chemistry. The evolution of its synthesis from harsh, classical methods to more elegant and efficient modern protocols showcases the advancement of the field.

For contemporary researchers, this compound and its derivatives may still hold potential. Its utility as a synthetic intermediate is established, and the unique combination of a chiral center, a phenyl ring, and a trichloromethyl group could be exploited in the design of novel bioactive molecules. Further investigation into its pharmacological properties, particularly its interaction with CNS receptors, could yet reveal unappreciated biological activities. This in-depth guide serves as a foundation for such future explorations, grounded in the known history and chemistry of this intriguing compound.

References

  • 1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo) and related derivatives: chemistry and biochemical effects on catecholamine biosynthesis. PubMed. [Link]

  • A comparison of the hypnotic effects of chloral and ethinamate. PubMed. [Link]

  • A comparative evaluation of the hypnotic potency of chloral hydrate and trichloroethanol. I. Studies at the Johns Hopkins University School of Medicine. II. Studies at the St. Louis University School of Medicine. III. Studies at Harvard Medical School. PubMed. [Link]

  • A comparative evaluation of the hypnotic potency of chloral hydrate and trichloroethanol. I. Studies at the Johns Hopkins University School of Medicine. II. Studies at the St. Louis University School of Medicine. III. Studies at Harvard Medical School. SciSpace. [Link]

  • Chloral hydrate. Wikipedia. [Link]

  • The Historical and Contemporary Use of Chloral Hydrate as a Sedative/Hypnotic and Alternatives for Management of Moderate to Severe Childhood Dental Anxiety and Uncooperative Behavior. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • This compound. NIST WebBook. [Link]

  • This compound. ChemSynthesis. [Link]

  • Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow. The Journal of Organic Chemistry. [Link]

  • Synthesis of trichloromethyl carbinols. Organic Chemistry Portal. [Link]

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An In-depth Technical Guide to 2,2,2-Trichloro-1-phenylethanol (CAS 2000-43-3) and a Focused Exploration of Pargyline Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 2000-43-3, identified as 2,2,2-Trichloro-1-phenylethanol. Recognizing the multifaceted nature of research inquiries, this document also addresses a distinct but related query concerning the neuropharmacological agent, 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine, a structural analog of the monoamine oxidase inhibitor, Pargyline. This dual-focus approach is intended to deliver targeted, high-value information for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Part 1: Comprehensive Technical Data on this compound (CAS 2000-43-3)

The compound registered under CAS number 2000-43-3 is unequivocally this compound. This chlorinated aromatic alcohol serves as a versatile intermediate in organic synthesis.

Chemical Identity and Properties
PropertyValueSource(s)
Chemical Name This compound[1][2][3]
Synonyms a-(Trichloromethyl)benzyl alcohol, Phenyl(trichloromethyl)carbinol[2][3]
CAS Number 2000-43-3[1][2][3]
Molecular Formula C₈H₇Cl₃O[1][2][3]
Molecular Weight 225.50 g/mol [2][3]
Appearance Colorless, slightly viscous liquid[1]
Melting Point 37 °C[4]
Boiling Point 93-96 °C at 0.8 mmHg[1]
Density ~1.425 g/cm³ (rough estimate)[1]
Solubility Insoluble in water; soluble in alcohol and oils[1]
Refractive Index 1.5690[1]

Structural Representation:

G A

Caption: 2D structure of this compound.

Synthesis Protocols

This compound can be synthesized through two primary, well-documented routes. The choice of method often depends on the availability of starting materials and the desired scale of production.

Method 1: Friedel-Crafts-type reaction of Chloral with Benzene

This method involves the reaction of chloral (trichloroacetaldehyde) with benzene in the presence of a Lewis acid catalyst, typically aluminum trichloride.[1]

  • Step 1: Catalyst Complex Formation: Anhydrous aluminum trichloride is suspended in an excess of dry benzene.

  • Step 2: Addition of Chloral: Chloral is added dropwise to the stirred suspension, maintaining a controlled temperature to manage the exothermic reaction.

  • Step 3: Reaction Progression: The mixture is stirred for several hours to ensure complete reaction.

  • Step 4: Quenching and Work-up: The reaction is carefully quenched with ice-water, followed by the addition of hydrochloric acid to dissolve the aluminum salts.

  • Step 5: Extraction and Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Method 2: Reaction of Benzaldehyde with Chloroform

This synthesis route utilizes the reaction of benzaldehyde with chloroform in the presence of a strong base, such as potassium hydroxide.[5]

  • Step 1: Base Preparation: A solution of potassium hydroxide is prepared in a suitable solvent, such as methanol or N,N-dimethylformamide.

  • Step 2: Reactant Addition: Benzaldehyde and chloroform are added to the basic solution at a low temperature (e.g., -8 °C) to control the reaction.[6]

  • Step 3: Reaction: The mixture is stirred for a defined period (e.g., 2 hours) to allow for the formation of the product.[6]

  • Step 4: Work-up and Purification: The reaction is neutralized, and the product is extracted with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. Purification is typically achieved through column chromatography or vacuum distillation.

Synthesis cluster_0 Method 1 cluster_1 Method 2 Chloral Chloral Product1 This compound Chloral->Product1 Reaction Benzene Benzene Benzene->Product1 AlCl3 AlCl₃ AlCl3->Product1 Catalyst Benzaldehyde Benzaldehyde Product2 This compound Benzaldehyde->Product2 Reaction Chloroform Chloroform Chloroform->Product2 KOH KOH KOH->Product2 Base

Caption: Synthesis routes for this compound.

Applications in Synthesis

The primary utility of this compound lies in its role as a chemical intermediate.[1] Its hydroxyl group can undergo further reactions, such as esterification. For instance, it is a precursor in the synthesis of 2,2,2-Trichloro-1-phenylethyl acetate, a compound with applications in the fragrance industry.

Safety and Handling

This compound is classified as moderately toxic by subcutaneous routes and is an irritant.[1][4] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood. Upon heating to decomposition, it can emit toxic vapors of hydrogen chloride.[1]

Part 2: A Focused Exploration of 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine: A Pargyline Analog

It has come to our attention that inquiries regarding CAS 2000-43-3 may be conflated with an interest in a structurally distinct molecule, 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine. This compound is a structural analog of Pargyline, a well-known monoamine oxidase (MAO) inhibitor.

Clarification of Chemical Identity

It is crucial to establish that CAS number 2000-43-3 does not correspond to 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine . The CAS number for Pargyline (N-methyl-N-propargylbenzylamine) is 555-57-7.[7] While a specific CAS number for the 4-methoxy derivative was not immediately identifiable in the conducted searches, its chemical identity can be inferred from its name and its relationship to Pargyline.

Structural Comparison:

Pargyline_Analogs cluster_pargyline Pargyline cluster_analog 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine Pargyline_img Analog_img

Caption: Comparison of Pargyline and its 4-methoxy analog.

Pargyline and its Significance in Drug Development

Pargyline is an irreversible inhibitor of monoamine oxidase (MAO), with a preference for the MAO-B isoform.[8][9] MAO enzymes are responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, Pargyline increases the levels of these neurotransmitters in the brain, which is the basis for its use as an antihypertensive and its investigation as an antidepressant.[7][9]

The propargyl group (a carbon-carbon triple bond) in Pargyline is key to its mechanism of action, forming a covalent bond with the FAD cofactor at the active site of the MAO enzyme, leading to irreversible inhibition.[10]

Anticipated Properties and Research Interest in 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine

The introduction of a methoxy group at the para position of the benzyl ring in the Pargyline structure is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Potential Impact on Potency and Selectivity: Substitutions on the aromatic ring of Pargyline analogs are known to influence their isoform specificity (MAO-A vs. MAO-B).[10] A para-substitution, as in the case of the 4-methoxy analog, may enhance its specificity for MAO-B.[10]

  • Metabolic Stability: The methoxy group can influence the metabolic profile of the compound, potentially altering its half-life and duration of action.

  • Blood-Brain Barrier Penetration: The lipophilicity of the molecule can be affected by the methoxy group, which in turn can influence its ability to cross the blood-brain barrier and exert its effects in the central nervous system.

Given its structural similarity to Pargyline, 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine is of significant interest to researchers in neuropharmacology and drug development for potential applications in neurodegenerative diseases like Parkinson's disease, where MAO-B inhibitors play a crucial therapeutic role.

Synthesis of Pargyline Analogs

The synthesis of Pargyline analogs typically involves the N-alkylation of a corresponding secondary amine. For 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine, a plausible synthetic route would involve the reaction of 4-Methoxy-N-methylbenzylamine (CAS 702-24-9) with a propargyl halide (e.g., propargyl bromide) in the presence of a base.[11]

Analog_Synthesis Start 4-Methoxy-N-methylbenzylamine Product 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine Start->Product N-alkylation Reagent Propargyl Bromide Reagent->Product Base Base (e.g., K₂CO₃) Base->Product Catalyst

Caption: Plausible synthesis of the Pargyline analog.

Conclusion

This guide has provided a detailed technical overview of this compound (CAS 2000-43-3), covering its chemical properties, synthesis, and applications as a chemical intermediate. Furthermore, it has addressed the distinct inquiry related to 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine, clarifying its identity as a Pargyline analog and highlighting its potential significance in the context of neuropharmacological research and drug development. By delineating these two separate chemical entities, this document aims to provide clarity and actionable intelligence for scientific professionals.

References

molecular structure of 2,2,2-Trichloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2,2,2-Trichloro-1-phenylethanol

Abstract

This technical guide provides a comprehensive examination of the (CAS No. 2000-43-3). Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with advanced analytical data to fully characterize the molecule. We will delve into its synthesis, detailed spectroscopic profile (¹H NMR, ¹³C NMR, IR, and MS), and key physicochemical properties. The causality behind experimental methodologies and data interpretation is emphasized to provide not just information, but actionable insights for laboratory applications.

Introduction and Chemical Identity

This compound, also known as α-(Trichloromethyl)benzyl alcohol, is a secondary alcohol characterized by a phenyl group and a trichloromethyl group attached to the same carbinol carbon.[1] This unique substitution pattern, particularly the presence of the bulky and highly electronegative -CCl₃ group, imparts distinct chemical and physical properties to the molecule. Its molecular formula is C₈H₇Cl₃O, and it has a molecular weight of approximately 225.50 g/mol .[1][2]

Primarily, this compound serves as a valuable intermediate in pharmaceutical and chemical synthesis.[3] Its structural framework is a precursor for more complex molecules, leveraging the reactivity of the hydroxyl group and the stability of the trichloromethyl moiety.

Table 1: Chemical Identifiers and Core Properties

IdentifierValue
IUPAC Name This compound[4]
CAS Number 2000-43-3[1][4]
Molecular Formula C₈H₇Cl₃O[3][4]
Molecular Weight 225.50 g/mol [1][2]
Canonical SMILES C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O[4]
InChIKey ABFRBTDJEKZSRM-UHFFFAOYSA-N[1][4]

Synthesis and Mechanistic Insight

The preparation of this compound is most commonly achieved through the reaction of benzaldehyde with chloroform in the presence of a suitable base.[5] This reaction is a classic example of a nucleophilic addition to a carbonyl group.

Causality in Experimental Design:

The choice of a strong base, such as potassium hydroxide, is critical. Its function is to deprotonate chloroform (CHCl₃), which is unusually acidic for a haloalkane (pKa ≈ 15.7). This acidity stems from the strong inductive electron-withdrawing effect of the three chlorine atoms, which stabilizes the resulting trichloromethanide (:CCl₃⁻) anion. This anion is the key nucleophile that attacks the electrophilic carbonyl carbon of benzaldehyde. The reaction is typically run in a solvent that can accommodate both the organic substrates and the inorganic base, often with a phase-transfer catalyst to improve reaction rates.

Visualizing the Synthesis Pathway

The following workflow outlines the key steps in the base-catalyzed addition of chloroform to benzaldehyde.

synthesis_workflow cluster_reactants Reactants cluster_process Reaction Steps benzaldehyde Benzaldehyde nucleophilic_attack Nucleophilic Attack on Carbonyl benzaldehyde->nucleophilic_attack chloroform Chloroform (CHCl₃) deprotonation Deprotonation of Chloroform chloroform->deprotonation base Base (e.g., KOH) base->deprotonation activates deprotonation->nucleophilic_attack forms :CCl₃⁻ anion protonation Protonation of Alkoxide nucleophilic_attack->protonation forms alkoxide intermediate product This compound protonation->product yields final product

Caption: Base-catalyzed synthesis of this compound.

Structural Elucidation via Spectroscopy

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy

The proton NMR spectrum is relatively simple and highly informative. It confirms the presence of the phenyl ring protons, the methine proton (CH), and the hydroxyl proton (OH).

  • Phenyl Protons (C₆H₅): These typically appear as a complex multiplet in the aromatic region, approximately δ 7.2-7.5 ppm. The exact pattern depends on the solvent and spectrometer frequency.

  • Methine Proton (-CH(OH)-): This proton is adjacent to both the oxygen and the electron-withdrawing trichloromethyl group. This environment deshields the proton, causing it to resonate downfield, typically as a singlet around δ 5.1 ppm. In the absence of coupling to the OH proton (which is common due to rapid exchange), it appears as a singlet.

  • Hydroxyl Proton (-OH): This proton's chemical shift is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can be confirmed by D₂O exchange, where the peak disappears.

Table 2: Typical ¹H NMR Spectral Data (CDCl₃)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Phenyl (C₆H₅)~7.4Multiplet5H
Methine (CH)~5.1Singlet1H
Hydroxyl (OH)Variable (e.g., ~2.5-3.5)Broad Singlet1H
(Note: Data synthesized from typical values for similar structures and available spectral information.)[6]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Trichloromethyl Carbon (-CCl₃): This carbon is highly deshielded by the three attached chlorine atoms, causing it to appear significantly downfield, often above δ 100 ppm.

  • Methine Carbon (-CH(OH)-): This carbon, attached to the hydroxyl group, typically resonates in the δ 80-90 ppm range.

  • Phenyl Carbons (C₆H₅): The aromatic carbons will appear in the typical δ 125-140 ppm region. The ipso-carbon (the one attached to the carbinol group) will be distinct from the ortho, meta, and para carbons.

Table 3: Typical ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon EnvironmentChemical Shift (δ, ppm)
CCl₃~103
CH(OH)~85
Aromatic (C-ortho, C-meta, C-para)~127-130
Aromatic (C-ipso)~135
(Note: Data is based on published spectra for the compound.)[7]
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[4][8]

  • O-H Stretch: A strong, broad absorption band appears in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.

  • C-H Aromatic Stretch: Sharp peaks are observed just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

  • C=C Aromatic Stretch: Several sharp peaks of variable intensity appear in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region corresponds to the stretching of the carbon-oxygen single bond.

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the carbon-chlorine bonds.

Table 4: Key Infrared Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
Hydroxyl (O-H)3200-3600Strong, Broad
Aromatic C-H>3000Sharp, Medium
Aromatic C=C1450-1600Medium-Weak
Carbinol C-O1000-1250Strong
C-Cl600-800Strong
(Note: Data sourced from the NIST Chemistry WebBook.)[8]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns, which serve as a structural fingerprint.[1]

  • Molecular Ion (M⁺): The molecular ion peak at m/z 224 (for ³⁵Cl isotope) is expected but may be weak or absent due to the molecule's instability under EI conditions. The characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) would be a definitive indicator if observed.

  • Key Fragments: The most prominent fragmentation pathway involves the cleavage of the C-C bond between the carbinol carbon and the trichloromethyl group. This leads to two major fragments:

    • [C₆H₅CHOH]⁺: A fragment with m/z = 107. This is often a very abundant peak.

    • [CCl₃]⁺: A fragment with m/z = 117, 119, 121, showing the characteristic isotopic pattern for three chlorine atoms.

Visualizing Mass Spectrometry Fragmentation

fragmentation_pathway parent [C₆H₅CH(OH)CCl₃]⁺ (Molecular Ion, m/z 224) frag1 [C₆H₅CHOH]⁺ (m/z 107) parent->frag1 α-cleavage frag2 •CCl₃ (Trichloromethyl radical) parent->frag2 α-cleavage frag3 [CCl₃]⁺ (m/z 117) parent->frag3 α-cleavage frag4 •C₆H₅CHOH (Radical) parent->frag4 α-cleavage

Caption: Primary fragmentation pathways in EI-Mass Spectrometry.

Experimental Protocols

Protocol: Synthesis from Benzaldehyde and Chloroform

This protocol is a representative method and must be performed with appropriate safety precautions in a fume hood.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add powdered potassium hydroxide (1.5 eq).

  • Reagents: Add benzaldehyde (1.0 eq) and an excess of chloroform (4.0-5.0 eq), which also serves as the solvent.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require an ice bath to maintain control. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 2-4 hours), slowly quench the reaction by adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a colorless, slightly viscous liquid.[3] It can be purified by vacuum distillation or column chromatography on silica gel to yield the final product. The boiling point is reported as 93-96 °C at 0.8 mmHg.[9]

Protocol: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., Tetramethylsilane, TMS) can be added, although modern spectrometers can lock and reference on the residual solvent signal.

  • Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra using standard acquisition parameters.

Conclusion

The is unambiguously defined by its synthesis and comprehensive spectroscopic analysis. The combination of a phenyl ring, a secondary alcohol, and a trichloromethyl group creates a molecule with distinct and predictable features in NMR, IR, and mass spectra. The electron-withdrawing nature of the -CCl₃ group is a dominant factor, influencing the chemical shifts of nearby nuclei and the molecule's fragmentation behavior. This detailed structural understanding is paramount for its effective use as an intermediate in the complex synthetic pathways required in pharmaceutical and materials science research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • NIST. (n.d.). This compound - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 2000-43-3). Retrieved from [Link]

  • Molbase. (2025, May 20). This compound. Retrieved from [Link]

  • Organic Communications. (n.d.). 13C NMR (100 MHz, CDCl3) of (R)-2,2,2-Trichloro-1-phenylethane-1-ol (2). Retrieved from [Link]

  • Organic Communications. (n.d.). 1H NMR (400 MHz, CDCl3) of (R)-2,2,2-Trichloro-1-phenylethane-1-ol (2). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2,2,2-Trichloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2,2,2-Trichloro-1-phenylethanol, a significant intermediate in pharmaceutical synthesis, presents a unique set of physicochemical properties that are critical to understand for its effective application in research and drug development.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. A thorough grasp of these characteristics is paramount for optimizing reaction conditions, formulation development, and ensuring the integrity of toxicological and pharmacological studies.

This document deviates from a rigid template, instead adopting a structure that logically unfolds the scientific narrative around this compound. We will delve into its fundamental properties, explore its behavior in various solvent systems, and critically examine its stability under diverse environmental stressors. The protocols detailed herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible data.

Core Compound Characteristics

This compound, also known by synonyms such as α-(Trichloromethyl)benzyl alcohol and Phenyl(trichloromethyl)carbinol, is a chlorinated aromatic alcohol.[3][4][5] Its core physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₈H₇Cl₃O[1][2]
Molecular Weight 225.50 g/mol [5]
CAS Number 2000-43-3[1][2]
Appearance Colorless, slightly viscous liquid[1][2]
Melting Point 37 °C[1]
Boiling Point 93-96 °C at 0.8 mmHg[6]
pKa (Predicted) 11.92 ± 0.20[7]

The presence of a phenyl group and a trichloromethyl group attached to the same carbinol carbon dictates its solubility and stability profile. The bulky, electron-withdrawing trichloromethyl group significantly influences the acidity of the hydroxyl proton and the overall electronic distribution of the molecule, thereby affecting its interactions with solvents and its susceptibility to degradation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and its suitability for various formulation strategies. This compound is characterized by its limited aqueous solubility and good solubility in organic solvents.[1][2]

Qualitative Solubility

Based on available data, the qualitative solubility of this compound can be summarized as follows:

  • Water: Almost insoluble to not miscible.[1][2][7]

  • Alcohols (e.g., Ethanol): Soluble.[1][2]

  • Oils: Soluble.[1][2]

This solubility pattern is consistent with the molecule's structure: a significant non-polar phenyl ring and a lipophilic trichloromethyl group, with a single polar hydroxyl group.

Quantitative Solubility Determination: A Practical Workflow

To move beyond qualitative descriptions, a robust experimental determination of solubility is essential. The following protocol outlines a standard procedure for quantifying the solubility of this compound in various solvents.

Experimental Protocol: Equilibrium Solubility Determination by HPLC

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, Propylene Glycol, Polyethylene Glycol 400)

  • HPLC-grade Acetonitrile and Water

  • Phosphoric Acid (for mobile phase adjustment)

  • 2 mL glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • HPLC system with UV detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to each vial (e.g., 10 mg).

    • Add 1 mL of the respective solvent to each vial.

    • Cap the vials tightly and vortex for 1 minute to ensure initial dispersion.

  • Equilibration:

    • Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the samples to equilibrate for a predetermined time (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.

  • Sample Preparation for Analysis:

    • After equilibration, carefully withdraw a sample of the supernatant, avoiding any solid material.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

    • Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid.[1][9] The exact ratio should be optimized for good peak shape and retention time.

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: 220 nm.[8]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Quantification:

    • Prepare a standard curve of this compound in the mobile phase over a suitable concentration range.

    • Calculate the concentration of the dissolved compound in the diluted samples from the standard curve.

    • Back-calculate the original solubility in the solvent, accounting for the dilution factor.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add Excess Compound to Solvent B Equilibrate (e.g., 24h at 25°C) A->B Vortex C Filter Supernatant B->C D Dilute for Analysis C->D E HPLC Injection D->E F Quantify against Standard Curve E->F

Stability Profile

The chemical stability of a pharmaceutical intermediate is a critical parameter that influences its storage, handling, and the purity of the final product. The presence of the trichloromethyl group and the benzylic alcohol moiety in this compound suggests potential degradation pathways.

Thermal Stability

General chemical safety information indicates that this compound emits toxic vapors of chloride ions when heated to decomposition, signifying thermal instability at elevated temperatures.[1][7] The recommended storage temperature of 2-8°C further suggests that the compound may be susceptible to degradation over time at ambient temperatures.

Stability in Aqueous Solutions (Hydrolytic Stability)

The stability of this compound in aqueous media at different pH values is a key consideration for its use in aqueous reaction systems or for the development of aqueous formulations. The trichloromethyl group can be susceptible to hydrolysis, particularly under basic conditions.

Experimental Protocol: Forced Degradation Study (Hydrolytic Stability)

Objective: To assess the stability of this compound under acidic, basic, and neutral aqueous conditions.

Materials:

  • This compound

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • HPLC-grade water

  • pH meter

  • Thermostatically controlled water bath or oven

  • HPLC system as described in the solubility protocol

Methodology:

  • Preparation of Test Solutions:

    • Prepare stock solutions of this compound in a suitable co-solvent (e.g., acetonitrile) to ensure initial solubility.

    • Prepare the following aqueous degradation media:

      • 0.1 N HCl (acidic)

      • Water (neutral)

      • 0.1 N NaOH (basic)

    • Spike the degradation media with the stock solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation:

    • Incubate the test solutions at a controlled temperature (e.g., 60°C) to accelerate degradation.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before HPLC analysis.

    • Analyze the samples by the previously described HPLC method.

    • Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each condition.

    • Determine the degradation rate under each condition.

G cluster_conditions Forced Degradation Conditions cluster_process Stability Assessment Workflow Acidic 0.1 N HCl Incubate Incubate at Elevated Temperature Acidic->Incubate Neutral Water Neutral->Incubate Basic 0.1 N NaOH Basic->Incubate Sample Sample at Time Points Incubate->Sample Analyze HPLC Analysis Sample->Analyze Assess Assess Degradation Analyze->Assess

Photostability

Exposure to light, particularly UV radiation, can induce photochemical degradation of organic molecules. A photostability study is crucial to determine the appropriate handling and storage conditions for this compound.

Experimental Protocol: Photostability Assessment

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

  • This compound solution (in a photochemically inert solvent)

  • Control sample wrapped in aluminum foil

  • Photostability chamber with a light source conforming to ICH Q1B guidelines

  • HPLC system

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:water).

    • Place the solution in a transparent container.

    • Prepare an identical control sample and wrap it securely in aluminum foil to protect it from light.

  • Exposure:

    • Place both the test and control samples in the photostability chamber.

    • Expose the samples to a specified light intensity for a defined duration.

  • Analysis:

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

    • Compare the chromatograms for any significant degradation of the parent compound or the appearance of new peaks in the exposed sample.

Analytical Methodologies

The accurate determination of solubility and stability relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantification of this compound.[1][9]

Key Considerations for HPLC Method Development:

  • Column: A C18 stationary phase provides good retention and separation for this moderately non-polar analyte.

  • Mobile Phase: A mixture of acetonitrile or methanol with water is a common choice. The organic modifier content can be adjusted to achieve an optimal retention time. The addition of a small amount of acid, such as phosphoric or formic acid, can improve peak shape by suppressing the ionization of the hydroxyl group.[1][9]

  • Detection: The phenyl group in the molecule allows for sensitive detection by UV spectroscopy, typically in the range of 210-260 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, providing both quantification and structural information for the identification of potential degradation products.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation and purity assessment.[7][10][11]

Conclusion

This technical guide has provided a detailed overview of the critical physicochemical properties of this compound, focusing on its solubility and stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is not merely academic but a practical necessity for the successful application of this important pharmaceutical intermediate. The provided protocols offer a robust starting point for in-house characterization, enabling informed decisions in process development, formulation, and analytical method development. It is imperative to underscore that while this guide provides foundational knowledge and methodologies, specific experimental validation under the conditions relevant to your application remains essential for ensuring the quality and reliability of your scientific endeavors.

References

A Technical Guide to the Potential Biological Activities of 2,2,2-Trichloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 2,2,2-Trichloro-1-phenylethanol (CAS No. 2000-43-3), a halogenated aromatic alcohol. Despite its documented use as a pharmaceutical intermediate[1][2], there is a notable scarcity of direct research into its specific pharmacological and toxicological properties. This document, therefore, adopts a hypothesis-driven approach, inferring potential biological activities based on the well-documented profiles of its structural analogues, namely 2-phenylethanol and 2,2,2-trichloroethanol. We postulate that this compound may exhibit a unique combination of antimicrobial, insecticidal, and sedative-hypnotic properties. This guide provides the theoretical framework and detailed experimental protocols for investigating these potential activities, aiming to stimulate and guide future research in this area.

Introduction and Chemical Profile

This compound is a fascinating molecule that merges the structural features of two biologically active compounds: 2-phenylethanol, known for its antimicrobial and fragrance properties[3], and 2,2,2-trichloroethanol, the active metabolite of the sedative-hypnotic drug chloral hydrate[4]. The presence of a phenyl group attached to a trichlorinated ethanol backbone suggests a hybrid pharmacological profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for designing and interpreting biological assays.

PropertyValueSource
CAS Number 2000-43-3[1][2]
Molecular Formula C₈H₇Cl₃O[1][2]
Molecular Weight 225.50 g/mol [1][2]
Appearance Colorless, slightly viscous liquid[1]
Melting Point 37 °C[1]
Boiling Point 93-96 °C at 0.8 mmHg[1]
Solubility Almost insoluble in water; soluble in alcohol and oils[1]
LogP (Octanol/Water) 2.66[5]
Synthesis

This compound can be synthesized through several established routes, most commonly via the reaction of chloral with benzene in the presence of a Lewis acid catalyst like aluminum trichloride, or from the reaction of benzaldehyde and chloroform[1].

Postulated Biological Activity I: Antimicrobial Properties

Rationale: The structural similarity to 2-phenylethanol, a known bacteriostatic and antifungal agent, suggests that this compound may possess antimicrobial properties. The high lipophilicity (LogP = 2.66) conferred by the phenyl ring and chlorine atoms could facilitate its partitioning into and disruption of microbial cell membranes, a common mechanism for antimicrobial alcohols[6][7].

Proposed Mechanism of Antimicrobial Action

The proposed antimicrobial mechanism of this compound is the disruption of microbial cell membrane integrity. The lipophilic nature of the molecule would allow it to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion could lead to increased membrane fluidity, loss of essential ions and metabolites, and ultimately, inhibition of cell growth or cell death.

antimicrobial_mechanism cluster_membrane Microbial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Disruption Membrane Disruption Lipid2->Disruption Increased Fluidity Lipid4 Lipid Compound 2,2,2-Trichloro- 1-phenylethanol Compound->Lipid2 Intercalation Outcome Inhibition of Growth / Cell Death Disruption->Outcome Loss of Integrity

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of clinically relevant bacteria and fungi.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Microorganism Preparation: Culture bacteria and fungi overnight and adjust the inoculum to a final concentration of 5 x 10⁵ CFU/mL in the appropriate medium.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in the 96-well plates to obtain a range of concentrations (e.g., from 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbes only) and negative (medium only) controls.

  • Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC/MFC Determination: Aliquot from wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Postulated Biological Activity II: Insecticidal Properties

Rationale: The lipophilic and halogenated nature of this compound is characteristic of many synthetic insecticides. Halogenated organic compounds can exhibit neurotoxic effects in insects by interfering with ion channels or enzyme function. While no direct studies exist, the structural components warrant investigation into its potential as an insecticide.

Proposed Mechanism of Insecticidal Action

A plausible mechanism of insecticidal action could involve the disruption of the insect's central nervous system. This could occur through several pathways, including:

  • Modulation of Ion Channels: Interference with the function of voltage-gated sodium channels or GABA-gated chloride channels, leading to paralysis and death.

  • Enzyme Inhibition: Inhibition of critical enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent neurotoxicity.

Experimental Protocol: Insecticidal Bioassay

Objective: To evaluate the contact and fumigant toxicity of this compound against a model insect species.

Materials:

  • This compound

  • Test insects (e.g., fruit flies - Drosophila melanogaster, or red flour beetles - Tribolium castaneum)

  • Acetone (as a solvent)

  • Filter paper discs

  • Petri dishes

  • Sealed glass jars

Procedure:

A. Contact Toxicity:

  • Prepare serial dilutions of this compound in acetone.

  • Apply 1 mL of each dilution to a filter paper disc and allow the solvent to evaporate.

  • Place the treated filter paper in a Petri dish and introduce a known number of insects (e.g., 20).

  • Seal the Petri dishes and incubate at room temperature.

  • Record insect mortality at 24 and 48 hours.

  • Calculate the LC₅₀ (lethal concentration for 50% of the population).

B. Fumigant Toxicity:

  • Apply a known amount of the compound to a small piece of filter paper and place it inside a sealed glass jar of a known volume.

  • Introduce a cage with a known number of insects into the jar, ensuring no direct contact with the treated paper.

  • Seal the jar and incubate.

  • Record mortality at regular intervals.

  • Determine the LC₅₀.

Postulated Biological Activity III: Sedative-Hypnotic Effects

Rationale: The trichloroethanol moiety is a well-established pharmacophore for sedative-hypnotic activity, being the active metabolite of chloral hydrate. 2,2,2-Trichloroethanol is known to potentiate the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. It is therefore highly plausible that this compound could exhibit similar CNS depressant effects.

Proposed Mechanism of Sedative-Hypnotic Action

The proposed mechanism involves positive allosteric modulation of the GABA-A receptor. Binding of the compound to a specific site on the receptor complex would enhance the affinity of GABA for its binding site, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition in the central nervous system would manifest as sedation and hypnosis.

sedative_mechanism Compound 2,2,2-Trichloro- 1-phenylethanol GABA_A GABA-A Receptor Compound->GABA_A Binds to allosteric site Cl_channel Chloride Channel Opening GABA_A->Cl_channel Enhances GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization CNS_Depression CNS Depression (Sedation/Hypnosis) Hyperpolarization->CNS_Depression

Caption: Proposed mechanism of sedative-hypnotic action.

Experimental Protocol: In Vivo Evaluation of Sedative-Hypnotic Activity

Objective: To assess the sedative and hypnotic effects of this compound in a murine model.

Materials:

  • This compound

  • Vehicle (e.g., saline with a small amount of a solubilizing agent like Tween 80)

  • Male Swiss albino mice

  • Pentobarbital

  • Open-field apparatus

  • Rotarod apparatus

Procedure:

A. Spontaneous Locomotor Activity (Open-Field Test):

  • Administer different doses of the compound or vehicle to groups of mice via intraperitoneal injection.

  • After a set period (e.g., 30 minutes), place each mouse individually in the open-field apparatus.

  • Record locomotor activity (e.g., number of squares crossed, rearing frequency) for a defined period (e.g., 10 minutes).

  • A significant decrease in locomotor activity compared to the vehicle group indicates a sedative effect.

B. Pentobarbital-Induced Sleeping Time:

  • Administer the test compound or vehicle to groups of mice.

  • After 30 minutes, administer a sub-hypnotic dose of pentobarbital.

  • Record the onset and duration of the loss of the righting reflex (the time until the mouse can right itself when placed on its back).

  • A significant potentiation of pentobarbital-induced sleep duration indicates a hypnotic effect.

Toxicology and Safety Profile

The limited available data indicates that this compound is "moderately toxic by subcutaneous route" with a reported lowest published lethal dose (LDLo) in rats of 790 mg/kg[1][2]. Further toxicological studies are essential to establish a comprehensive safety profile.

Proposed Toxicology Evaluation Workflow

toxicology_workflow In_Vitro In Vitro Cytotoxicity (e.g., MTT assay on cell lines) Genotoxicity Genotoxicity Assays (e.g., Ames test, Micronucleus test) In_Vitro->Genotoxicity Acute_Toxicity Acute Oral Toxicity (LD50) in Rodents Genotoxicity->Acute_Toxicity Subchronic_Toxicity Sub-chronic Toxicity (e.g., 28-day repeated dose study) Acute_Toxicity->Subchronic_Toxicity Safety_Profile Comprehensive Safety Profile Subchronic_Toxicity->Safety_Profile

Caption: Recommended workflow for toxicological evaluation.

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant potential for a range of biological activities. Based on robust evidence from its structural analogues, this guide puts forth the hypothesis that it may possess a unique combination of antimicrobial, insecticidal, and sedative-hypnotic properties. The provided experimental frameworks offer a clear path for researchers to systematically investigate these potential activities and elucidate the underlying mechanisms of action. Such research is crucial to unlock the potential therapeutic or agrochemical applications of this compound and its derivatives.

References

known derivatives and analogs of 2,2,2-Trichloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatives and Analogs of 2,2,2-Trichloro-1-phenylethanol

Executive Summary

This compound is a fascinating chemical entity, serving as a foundational scaffold for a range of derivatives and analogs with significant, yet underexplored, biological potential. Characterized by a phenyl group and a trichloromethyl group attached to a central ethanol backbone, its structure offers multiple avenues for chemical modification. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound class. We will delve into the core physicochemical properties of the parent molecule, survey its key derivatives, detail robust synthesis and analytical protocols, and explore the mechanistic underpinnings of its biological activity, drawing insights from closely related structures to illuminate potential structure-activity relationships.

Part 1: The Core Scaffold: this compound

The parent compound, this compound, is the starting point for our exploration. Its unique combination of a lipophilic phenyl ring and a highly electronegative trichloromethyl group imparts specific chemical characteristics that influence its reactivity and biological interactions.

Physicochemical Properties

A foundational understanding begins with the compound's physical and chemical properties, which are critical for designing synthesis, purification, and formulation strategies.

PropertyValueSource(s)
CAS Number 2000-43-3[1][2][3]
Molecular Formula C₈H₇Cl₃O[1][4]
Molecular Weight 225.50 g/mol [4][5]
IUPAC Name This compound[1]
Boiling Point 93-96 °C at 0.8 mmHg[2][3]
Melting Point 37 °C[3]
Refractive Index 1.5690[2]
Solubility Almost insoluble in water; soluble in alcohol and oils.[3]
Appearance Colorless, slightly viscous liquid.[3]
Synthesis Fundamentals

The synthesis of the this compound scaffold is primarily achieved through two well-established chemical reactions:

  • Friedel-Crafts Alkylation: This classic method involves the reaction of chloral (trichloroacetaldehyde) with benzene in the presence of a Lewis acid catalyst like aluminum trichloride.[3] The catalyst activates the chloral, facilitating the electrophilic attack on the benzene ring.

  • Nucleophilic Addition: An alternative route involves the reaction of benzaldehyde with chloroform in the presence of a strong base.[3][6] The base deprotonates chloroform to generate the trichloromethyl anion (:CCl₃⁻), a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of benzaldehyde.

Part 2: A Survey of Known Derivatives and Analogs

The true potential of this scaffold lies in its derivatization. Modifications can be strategically made at three primary sites: the phenyl ring, the C1-hydroxyl group, and the C2-trichloromethyl group.

Structural Classification of Modifications

The following diagram illustrates the key points on the this compound scaffold that are amenable to chemical modification to generate a diverse library of analogs.

G cluster_scaffold Core Scaffold: this compound cluster_mods Points of Modification core_img a1 a2 a3 p1 Phenyl Ring (Substitution) p2 C1-Hydroxyl Group (Esterification, Etherification) p3 C2-Trichloromethyl Group (Halogen Exchange) a1->p1 e.g., -Cl, -CH₃ a2->p2 e.g., -OAc a3->p3 e.g., -CF₃

Caption: Primary sites for derivatization of the core scaffold.

Phenyl Ring-Substituted Analogs

Introducing substituents onto the phenyl ring is a common strategy to modulate lipophilicity, electronic properties, and steric profile, which can profoundly impact biological activity. For instance, the synthesis of 1-(3,4-dichlorophenyl)-2,2,2-trichloro-ethyl acetate demonstrates the incorporation of chlorine atoms onto the aromatic ring, a modification often used to enhance insecticidal properties.[7]

C1-Hydroxyl Group Derivatives

The secondary alcohol at the C1 position is a prime target for modification, most commonly through esterification. The conversion of the hydroxyl group to an ester, such as an acetate, can alter the molecule's polarity and its susceptibility to metabolic hydrolysis.[7][8] This pro-drug strategy can improve bioavailability and tailor the compound's release profile in a biological system.

C2-Trihalomethyl Group Analogs

The trichloromethyl group is a critical pharmacophore, largely due to its steric bulk and lipophilicity. Replacing the chlorine atoms with other halogens, such as fluorine, results in significant changes. The trifluoromethyl (-CF₃) analog, for example, is more electronegative and metabolically stable than its trichloro- counterpart.[9] Analogs with fewer chlorine atoms, such as 2-chloro-1-phenylethanol, also exist and serve as key intermediates in the synthesis of various pharmaceuticals.[10][11]

Part 3: Synthesis and Methodologies

The practical application of these compounds requires robust and reproducible synthesis methods. Below, we detail protocols for both traditional chemical synthesis and modern biocatalytic approaches, reflecting the versatility required in contemporary drug discovery.

Chemical Synthesis: The Friedel-Crafts Approach

This method is highly effective for producing phenyl-ring substituted analogs and their subsequent esters in a one-pot or sequential manner. The reaction proceeds via an electrophilic aromatic substitution, followed by acylation of the resulting complex alcoholate.

Detailed Protocol: Synthesis of 1-(3,4-dichlorophenyl)-2,2,2-trichloro-ethyl acetate[7]
  • Step 1: Catalyst Suspension. In a suitable reaction vessel, add 134 g (1 mole) of aluminum chloride to 500 ml (4.4 moles) of o-dichlorobenzene, which serves as both reactant and solvent. Stir to create a suspension.

  • Step 2: Initial Reaction. Cool the mixture to 0 °C. Add 147.5 g (1 mole) of anhydrous chloral dropwise, maintaining the temperature between 0 °C and 5 °C. Allow the reaction to proceed at this temperature for 6 hours to form the complex alcoholate.

  • Step 3: Esterification. Add 78 g (1 mole) of acetyl chloride dropwise to the reaction mixture, keeping the temperature between 0 °C and 8 °C.

  • Step 4: Workup. Prepare a suspension of 322 g (1 mole) of sodium sulfate decahydrate (Na₂SO₄·10H₂O) in a separate portion of o-dichlorobenzene. Pour the reaction batch into this suspension in portions, maintaining the temperature around 20 °C with cooling.

  • Step 5: Isolation. Filter the precipitated salts and wash them twice with 300 ml of o-dichlorobenzene. Combine the filtrates and remove the solvent using a rotary evaporator at 100 °C.

  • Step 6: Crystallization. Add 100 ml of isopropanol to the residue and cool to 0 °C to induce crystallization.

  • Step 7: Final Product. Filter the crystals, wash with a small amount of cold isopropanol, and dry in a vacuum desiccator to yield the final product.

Workflow Diagram: Friedel-Crafts Synthesis and Workup

G start Start: o-dichlorobenzene + AlCl₃ add_chloral Add Chloral (0-5 °C, 6h) start->add_chloral alcoholate Complex Alcoholate Formation add_chloral->alcoholate add_acetyl Add Acetyl Chloride (0-8 °C) alcoholate->add_acetyl ester Ester Product in Solution add_acetyl->ester workup Quench with Na₂SO₄·10H₂O ester->workup filter Filter Salts workup->filter evap Evaporate Solvent filter->evap crystallize Crystallize from Isopropanol evap->crystallize product Final Product: 1-(3,4-dichlorophenyl)- 2,2,2-trichloro-ethyl acetate crystallize->product

Caption: Workflow for the synthesis of an ester derivative.

Biocatalytic Synthesis: Asymmetric Reduction

For producing chiral analogs, biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes in microorganisms like baker's yeast (Saccharomyces cerevisiae) can reduce prochiral ketones to specific enantiomers of chiral alcohols with high purity.

Detailed Protocol: Asymmetric Synthesis of (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol[10]
  • Step 1: Yeast Activation. In an Erlenmeyer flask, combine 25 mL of pH 6.8 phosphate buffer, 2.5 g of dry baker's yeast, and 1.25 g of glucose. Place the flask in a temperature-controlled shaker at 30 °C and 140 rpm for 30 minutes to activate the yeast.

  • Step 2: Substrate Addition. Add 55.9 mg of the substrate, 2,2',4'-trichloroacetophenone, and ethanol (as a co-substrate) to a final concentration of 5% (v/v).

  • Step 3: Bioreduction. Return the flask to the shaker (30 °C, 140 rpm) and allow the reaction to proceed for 24 hours.

  • Step 4: Extraction. Add n-hexane to the reaction mixture and shake at 100 rpm for 10 minutes. Transfer to a separatory funnel, shake again to ensure complete extraction, and allow the layers to separate.

  • Step 5: Product Isolation. Collect the upper organic layer and centrifuge to remove any suspended solids.

  • Step 6: Analysis. Dry the clarified supernatant over anhydrous Na₂SO₄. Analyze the sample by gas chromatography (GC) to determine product concentration and enantiomeric excess (ee). The reported yield for this specific transformation is 59.3% with an ee of 91.7%.

Part 4: Biological Activity and Structure-Activity Relationships (SAR)

The biological effects of these compounds are closely tied to their chemical structures. While data on many specific trichloro-derivatives is sparse, we can infer mechanisms and SAR from related phenylethanols.

Insecticidal Properties

Derivatives of this compound, particularly esters with halogenated phenyl rings, are noted for their insecticidal activity.[7] The high lipophilicity conferred by the multiple chlorine atoms likely facilitates penetration of the insect cuticle and disruption of neuronal membranes, a mode of action common to many chlorinated insecticides.

Antimicrobial and Antifungal Potential

The broader class of phenylethanols exhibits significant antimicrobial and antifungal properties.[12][13] Studies on 2-phenylethanol (the non-chlorinated parent) show that it exerts its bacteriostatic effect by partitioning into and disrupting the structure of cellular membranes.[14] This leads to increased membrane fluidity and loss of integrity. The antifungal mechanism is similar, involving damage to the cell membrane and mitochondria, inhibition of key enzymes like phenylalanyl-tRNA synthetase, and disruption of DNA replication and protein synthesis.[12][15] The presence of the bulky, lipophilic trichloromethyl group in our core scaffold is expected to dramatically enhance this membrane-disrupting activity compared to the simple ethyl group of 2-phenylethanol.

Structure-Activity Relationship (SAR) Insights

Data from related phenyl-alcohols demonstrates a clear correlation between structure and antifungal efficacy. Increasing the length of the carbon chain between the phenyl ring and the hydroxyl group enhances activity, suggesting that hydrophobicity and the spatial arrangement of the functional groups are key.

CompoundStructureEC₅₀ against F. graminearum (mg/mL)
Benzyl alcoholC₆H₅CH₂OH> 1.2
2-PhenylethanolC₆H₅CH₂CH₂OH0.328
3-PhenylpropanolC₆H₅CH₂CH₂CH₂OH< 0.3
Data sourced from MDPI[12]

This trend strongly suggests that the highly lipophilic nature of this compound and its derivatives would result in potent membrane interaction and, consequently, significant biological activity.

Part 5: Analytical and Quality Control Protocols

Reliable analysis is paramount for confirming the identity, purity, and concentration of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a standard and effective method.

Chromatographic Separation

Reverse-phase (RP) HPLC is well-suited for separating this compound and its analogs due to their moderate to high lipophilicity.

Detailed Protocol: HPLC Analysis of this compound[16]
  • Column: Newcrom R1 HPLC column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. A typical starting gradient could be 30:70 MeCN:Water.

  • Mass-Spec Compatibility: For applications requiring mass spectrometry (LC-MS), replace phosphoric acid with 0.1% formic acid.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 220 nm).

  • Application: This method is scalable for preparative separation to isolate impurities and is suitable for pharmacokinetic studies.

Conclusion and Future Outlook

The this compound scaffold represents a promising platform for the development of new bioactive agents. Its known derivatives show potential as insecticides, and by drawing parallels with simpler phenylethanols, a strong case can be made for their potential as potent antimicrobial and antifungal agents. The synthetic versatility, allowing for modification at multiple sites, opens the door for systematic SAR studies.

Future research should focus on synthesizing a broader library of analogs, including variations in phenyl ring substitution, ester chain length, and halogen composition on the C2-methyl group. Systematic screening of these compounds against a panel of insect pests, bacteria, and fungi, coupled with quantitative analysis of their membrane-disrupting properties, will be crucial for unlocking the full potential of this chemical class.

References

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  • Mol-Instincts. (2025). This compound. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Kiran, S., et al. (n.d.). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. National Institutes of Health. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US4127728A - Preparation of 1-phenyl-2,2,2-trihalogeno-ethanol esters.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 2000-43-3). Retrieved from [Link]

  • Google Patents. (n.d.). CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
  • PubChem. (n.d.). This compound;acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trichloro-1-cyclopentyl-1-phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and insecticidal activity of 1,2,4-triazole derivatives. Retrieved from [Link]

  • MDPI. (2023). Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Biotransformation of 1- and 2-phenylethanol to products of high value. Retrieved from [Link]

  • PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2,2,2-Trichloro-1-phenylethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Chiral Alcohol

2,2,2-Trichloro-1-phenylethanol is a chiral alcohol distinguished by the presence of a sterically demanding trichloromethyl group and a phenyl ring attached to its stereogenic center.[1][2][3] This unique structural arrangement imparts valuable properties that are strategically exploited in modern organic synthesis. The electron-withdrawing nature of the trichloromethyl group enhances the acidity of the hydroxyl proton and influences the reactivity of its derivatives, while the phenyl group provides a chromophore for UV visualization and a handle for π-stacking interactions that can be beneficial in chromatographic separations and chiral recognition events.

This comprehensive guide delves into the primary applications of this compound, providing detailed protocols and expert insights for its use as a robust protecting group for carboxylic acids and as an effective chiral resolving agent. Furthermore, we will explore its role as a precursor to advanced chiral reagents for asymmetric synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in the laboratory.

PropertyValueReference
Molecular Formula C₈H₇Cl₃O[1]
Molecular Weight 225.50 g/mol [1]
Appearance White to off-white crystalline solid[4]
Melting Point 86-89 °C[4]
Boiling Point 282 °C[4]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water.[2]
CAS Number 2000-43-3[1]

Application I: The 2,2,2-Trichloro-1-phenylethyl (TCPE) Group for Carboxyl Protection

The protection of carboxylic acids is a frequent necessity in multi-step synthesis to prevent their acidic proton from interfering with basic reagents or to block nucleophilic attack at the carbonyl carbon.[5] The 2,2,2-trichloro-1-phenylethyl (TCPE) ester serves as a valuable protecting group due to its stability across a range of conditions and, most importantly, its selective removal under mild, reductive conditions that are orthogonal to many other protecting groups.[6]

Scientific Rationale

The stability of the TCPE ester is comparable to other common esters like methyl or ethyl esters under neutral or acidic conditions. However, its key advantage lies in its deprotection mechanism. Unlike simple alkyl esters that require harsh acidic or basic hydrolysis, the TCPE group is cleaved via a reductive elimination pathway, typically facilitated by zinc metal.[6] The electron-withdrawing trichloromethyl group is crucial for this process. The reaction is initiated by the reduction of the C-Cl bonds, leading to the formation of a dichloroenol ether intermediate which readily fragments to release the carboxylate, a zinc salt, and 1-phenyl-2,2-dichloroethene. This mild cleavage condition preserves sensitive functional groups within the molecule that would not survive traditional saponification or strong acidolysis.

Workflow for Carboxyl Protection and Deprotection

G cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step start Carboxylic Acid (R-COOH) + (±)-2,2,2-Trichloro-1-phenylethanol esterification Esterification (e.g., DCC/DMAP) start->esterification product Protected Carboxylic Acid (R-COOTCPE) esterification->product synthesis Reaction(s) on other functional groups product->synthesis deprotection Reductive Cleavage (e.g., Zn dust, AcOH) synthesis->deprotection final_product Deprotected Carboxylic Acid (R-COOH) deprotection->final_product

Caption: General workflow for the TCPE protection strategy.

Protocol 1: Protection of a Carboxylic Acid using DCC/DMAP

This protocol describes a mild and efficient method for the esterification of a generic carboxylic acid with this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This method is particularly suitable for acid-sensitive substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration with respect to the carboxylic acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the stirred reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate through a sintered glass funnel and wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude TCPE ester.

  • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure protected carboxylic acid.

Protocol 2: Deprotection of a TCPE Ester using Zinc Dust

This protocol details the reductive cleavage of the TCPE protecting group to regenerate the free carboxylic acid. The conditions are mild and selective.

Materials:

  • TCPE-protected carboxylic acid (1.0 eq)

  • Activated Zinc dust (10-20 eq)

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl Acetate (EtOAc)

  • 1 M HCl (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the TCPE ester (1.0 eq) in a mixture of THF and acetic acid (e.g., a 9:1 v/v mixture, providing a concentration of ~0.1 M).

  • To the vigorously stirred solution, add activated zinc dust (10-20 eq) portion-wise. The reaction is often exothermic.

  • Stir the resulting suspension at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove excess zinc and zinc salts. Wash the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x volume) to remove any remaining zinc salts, followed by brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude carboxylic acid can be purified by crystallization or flash column chromatography if necessary.

Application II: Chiral Resolution of Racemic Carboxylic Acids

The enantiomers of a chiral carboxylic acid often exhibit different pharmacological or biological activities.[7][8] The resolution of racemic acids is therefore a critical process in drug development.[9][10] Enantiomerically pure (R)- or (S)-2,2,2-trichloro-1-phenylethanol can be used as a chiral resolving agent. The strategy involves the formation of a pair of diastereomeric esters with the racemic acid. These diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention), allowing for their separation by conventional techniques like fractional crystallization or chromatography.[11]

Scientific Rationale

The principle of chiral resolution via diastereomer formation hinges on converting a pair of enantiomers, which are physically indistinguishable in an achiral environment, into a pair of diastereomers, which have distinct physical properties. By reacting a racemic carboxylic acid, (R/S)-Acid, with a single enantiomer of the chiral alcohol, for instance, (R)-TCPE-OH, two diastereomeric esters are formed: (R)-Acid-(R)-TCPE and (S)-Acid-(R)-TCPE. The different spatial arrangements of these diastereomers lead to differential packing in a crystal lattice or varying interactions with a stationary phase, enabling their physical separation. Once separated, the chiral auxiliary (the TCPE group) is cleaved to yield the enantiomerically pure carboxylic acids.

Workflow for Chiral Resolution

G racemic_acid Racemic Carboxylic Acid (R/S)-R-COOH esterification Esterification racemic_acid->esterification chiral_alcohol Enantiopure Alcohol (R)-TCPE-OH chiral_alcohol->esterification diastereomers Mixture of Diastereomers (R,R)-Ester & (S,R)-Ester esterification->diastereomers separation Separation (Crystallization or Chromatography) diastereomers->separation diastereomer1 Diastereomer 1 (R,R)-Ester separation->diastereomer1 diastereomer2 Diastereomer 2 (S,R)-Ester separation->diastereomer2 hydrolysis1 Hydrolysis/ Deprotection diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis/ Deprotection diastereomer2->hydrolysis2 enantiomer1 Enantiomer 1 (R)-R-COOH hydrolysis1->enantiomer1 recovered_alcohol Recovered Chiral Alcohol (R)-TCPE-OH hydrolysis1->recovered_alcohol enantiomer2 Enantiomer 2 (S)-R-COOH hydrolysis2->enantiomer2 hydrolysis2->recovered_alcohol

Caption: Workflow for the resolution of a racemic acid.

Representative Protocol 3: Resolution of Racemic Ibuprofen

This protocol provides a representative workflow for the chiral resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), where the (S)-enantiomer is responsible for the desired therapeutic effect.[8][9]

Part A: Synthesis of Diastereomeric Esters

  • Following Protocol 1 , react racemic ibuprofen (1.0 eq) with enantiomerically pure (R)-(+)-2,2,2-trichloro-1-phenylethanol (1.0 eq). Note: Using a 1:1 stoichiometry is crucial for resolution.

  • After the aqueous work-up, the crude product will be a mixture of two diastereomers: (R)-Ibuprofen-(R)-TCPE and (S)-Ibuprofen-(R)-TCPE.

Part B: Separation of Diastereomers by Flash Chromatography

  • Carefully load the crude diastereomeric ester mixture onto a silica gel column.

  • Elute with a low-polarity solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 2% EtOAc). The less polar diastereomer will typically elute first.

  • Collect fractions and analyze by TLC, staining with a suitable agent (e.g., potassium permanganate). The two diastereomers should appear as distinct spots.

  • Combine the fractions containing each pure diastereomer and concentrate under reduced pressure.

  • Determine the diastereomeric purity of each separated ester by chiral HPLC or ¹H NMR spectroscopy (the signals for protons near the stereogenic centers, such as the α-methyl group of ibuprofen, should be distinct for each diastereomer).

Part C: Recovery of Enantiopure Ibuprofen

  • Subject each separated diastereomer individually to the deprotection conditions outlined in Protocol 2 .

  • This will yield (R)-(-)-Ibuprofen from one diastereomer and (S)-(+)-Ibuprofen from the other.

  • The enantiomerically pure this compound can also be recovered from the reaction mixture for reuse.

  • Confirm the enantiomeric purity of the final products by measuring their specific rotation or by chiral HPLC analysis.

Application III: Precursor for Chiral Reagents in Asymmetric Synthesis

Beyond its direct use, enantiopure this compound serves as a valuable building block for more complex chiral reagents. A prime example is its conversion into (R)-2,2,2-trichloro-1-phenylethyl (methylsulfonyl)oxycarbamate, a stable, crystalline solid used for stereoselective aziridination and C-H amination reactions.[12]

Protocol 4: Synthesis of (R)-((R)-1-Phenyl-2,2,2-trichloroethyl) 2-(2-bromophenyl)aziridine-1-carboxylate

This protocol is adapted from a verified Organic Syntheses procedure and demonstrates the application of a this compound derivative in a rhodium-catalyzed asymmetric aziridination.[12]

Reaction Scheme: (R)-1-phenyl-2,2,2-trichloroethyl-N-mesyloxycarbamate + 2-bromostyrene --[Rh₂(S)-4-Br-nttl]₄, K₂CO₃--> (R)-((R)-1-Phenyl-2,2,2-trichloroethyl) 2-(2-bromophenyl)aziridine-1-carboxylate

Materials:

  • (R)-1-phenyl-2,2,2-trichloroethyl-N-mesyloxycarbamate (1.2 eq)

  • 2-bromostyrene (1.0 eq)

  • Rh₂[(S)-4-Br-nttl]₄ catalyst (1.5 mol %)

  • α,α,α-Trifluorotoluene (solvent)

  • Saturated aqueous K₂CO₃ solution (1.5 eq)

  • Pyridine

  • Diethyl ether

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a round-bottom flask, suspend (R)-1-phenyl-2,2,2-trichloroethyl-N-mesyloxycarbamate (1.2 eq) in α,α,α-trifluorotoluene.

  • Add the rhodium catalyst (1.5 mol %) and 2-bromostyrene (1.0 eq) to the suspension.

  • Stir the mixture for 5 minutes at 23 °C.

  • Add the saturated aqueous K₂CO₃ solution (1.5 eq) and stir the resulting mixture vigorously (e.g., 1100 rpm) at 23 °C for 12 hours.

  • Quench the reaction by adding a few drops of pyridine and stirring for 30 seconds.

  • Filter the mixture through a pad of diatomaceous earth, washing the pad with diethyl ether.

  • Concentrate the filtrate by rotary evaporation to obtain the crude product as a brownish oil.

  • Purify the crude product by filtration through a pad of silica gel pre-treated with 5% triethylamine in hexanes, eluting with a diethyl ether/hexanes mixture (e.g., 1:9).

  • Combine the pure fractions and concentrate to afford the title aziridine product.

Expected Results: This procedure typically affords the aziridine product in high yield and with excellent diastereoselectivity.[12]

Conclusion

This compound is a highly versatile and valuable reagent for the modern organic chemist. Its applications as a robust, selectively cleavable protecting group for carboxylic acids and as an effective chiral resolving agent provide powerful tools for complex molecular synthesis. Furthermore, its utility as a scaffold for advanced chiral reagents, as demonstrated in asymmetric catalysis, continues to expand its synthetic repertoire. The protocols and insights provided herein are intended to equip researchers with the practical knowledge to confidently and successfully implement this compound in their synthetic endeavors.

References

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • McCullagh, J. V. Enantiomeric Separation/ Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen. chemconnections.org. [Link]

  • McCullagh, J. V. Enantiomeric Separation/ Resolution: Analyzing the Experimental Results of the Resolution of the S- and R- stereoisomers of (+/-) ibuprofen. chemconnections.org. [Link]

  • Bhushan, R., & Martens, J. (1998). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. Biomedical Chromatography, 12(6), 309-316. [Link]

  • The evaluation of b,b,b-trichloro-tert.-butyl (Tcb) group for the protection of carboxyl functionality. Molecular Diversity Preservation International (MDPI). [Link]

  • A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. ResearchGate. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Selective Removal of 2,2,2-Trichloroethyl- and 2,2,2-Trichloroethoxycarbonyl Protecting Groups with Zn-N-Methylimidazole in the Presence of Reducible and Acid-Sensitive Functionalities. ResearchGate. [Link]

  • Marinier, B., Kim, Y. C., & Navarre, J. M. (1973). The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. Canadian Journal of Chemistry, 51(2), 208-213. [Link]

  • Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. YouTube. [Link]

  • Miles, C. O., et al. (2012). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 89(7), 923-925. [Link]

  • 2,2,2-trichloro-1-phenylethyl acetate. ChemBK. [Link]

  • Fogassy, E., et al. (2011). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. [Link]

  • A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. MDPI. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Lebel, H., & Piras, H. (2019). Stereoselective Synthesis of (R)-((R)-1-Phenyl-2,2,2-trichloroethyl) 2-(2-bromophenyl)aziridine-1-carboxylate. Organic Syntheses, 96, 351-371. [Link]

  • Lindner, W. (1991). Determination of Enantiomeric Purity via Formation of Diastereomers. In Chiral Separations by HPLC. Ellis Horwood. [Link]

  • Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis, 2009(07), 1127-1130. [Link]

  • This compound. PubChem. [Link]

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  • Little, R. D., & Venegas, M. G. (1983). Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. Organic Syntheses, 61, 103. [Link]

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The Synthetic Utility of 2,2,2-Trichloro-1-phenylethanol: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, chemists, and professionals in drug development on the applications of 2,2,2-trichloro-1-phenylethanol as a versatile reagent in organic synthesis. Herein, we delve into its established uses and explore its potential as a robust protecting group, providing detailed protocols and mechanistic insights to empower your synthetic strategies.

Introduction: Unveiling the Potential of a Chlorinated Alcohol

This compound, also known as α-(trichloromethyl)benzyl alcohol, is a crystalline solid with the chemical formula C₈H₇Cl₃O.[1][2][3] While its derivatives have found a niche in the fragrance industry, its broader utility in complex organic synthesis is an area ripe for exploration. The presence of a trichloromethyl group adjacent to a benzylic alcohol functionality imparts unique chemical properties that can be strategically exploited. This guide will illuminate both the established and prospective applications of this intriguing molecule.

Core Properties and Safety Considerations

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 2000-43-3[1]
Molecular Formula C₈H₇Cl₃O[1]
Molecular Weight 225.50 g/mol [1]
Appearance White crystalline solid
Boiling Point 93-96 °C at 0.8 mmHg
Solubility Insoluble in water; soluble in common organic solvents[2]

Safety Profile: this compound is moderately toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Upon heating to decomposition, it can emit toxic vapors of hydrogen chloride.[2]

Application I: Synthesis of Fragrance Esters via Fischer Esterification

A primary application of this compound is in the synthesis of its acetate ester, which is valued in the fragrance industry for its rose-like scent. The most direct route to this and other esters is the Fischer esterification, an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.

Mechanistic Rationale

The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol, in this case, this compound, then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product, it is common to use an excess of one reactant or to remove water as it is formed.

Figure 1. Mechanism of Fischer Esterification.

Detailed Protocol: Synthesis of 2,2,2-Trichloro-1-phenylethyl Acetate

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add an excess of glacial acetic acid (e.g., 5-10 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • The product can be further purified by recrystallization or column chromatography.

Application II: Proposed Use as a Novel Protecting Group for Carboxylic Acids

The chemical robustness of the trichloromethyl group suggests that a 2,2,2-trichloro-1-phenylethoxycarbonyl (Troc(Ph)) moiety could serve as an effective protecting group for carboxylic acids. This is analogous to the well-established 2,2,2-trichloroethoxycarbonyl (Troc) protecting group, which is known for its stability and selective removal.[4][5][6] The Troc group is stable to both acidic and basic conditions commonly used for the cleavage of Boc and Fmoc groups, respectively, making it an orthogonal protecting group in peptide synthesis.[4][7]

Proposed Protection of Carboxylic Acids via Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the esterification of carboxylic acids with alcohols, proceeding with inversion of configuration at the alcohol's stereocenter.[8][9] This reaction is particularly useful for sterically hindered substrates or when acidic conditions of the Fischer esterification are not tolerated by other functional groups in the molecule.

The Mitsunobu reaction is initiated by the reaction of triphenylphosphine (PPh₃) with an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine. This intermediate then protonates the carboxylic acid, and the resulting carboxylate anion displaces the activated hydroxyl group of the alcohol (which has been activated by PPh₃) in an Sₙ2 fashion.

Mitsunobu_Reaction Alcohol Ph-CH(OH)-CCl₃ Alkoxyphosphonium [Ph-CH(OPPh₃⁺)-CCl₃] Alcohol->Alkoxyphosphonium + BetaineHydrazine deriv. PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N=C(O)OEt PPh3->Betaine + DEAD DEAD DEAD Carboxylic_acid R-COOH Carboxylate R-COO⁻ Carboxylic_acid->Carboxylate + Betaine Ester R-COO-CH(Ph)CCl₃ Carboxylate->Ester + AlkoxyphosphoniumTPPO TPPO O=PPh₃ Hydrazine_deriv EtOOC-NH-NH-COOEt

Figure 2. Mitsunobu Reaction for Esterification.

Proposed Protocol for Troc(Ph) Protection of a Carboxylic Acid

Materials:

  • Carboxylic acid substrate

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Proposed Deprotection of the Troc(Ph) Group

The key advantage of the Troc and, by extension, the proposed Troc(Ph) protecting group is its selective cleavage under reductive conditions that are orthogonal to many other protecting groups. The deprotection is typically achieved using zinc dust in a protic solvent like acetic acid.

The deprotection mechanism involves a two-electron reduction of the trichloroethyl group by zinc metal. This leads to the elimination of a chloride ion and the formation of a vinyl chloride intermediate, which then undergoes fragmentation to release the free carboxylate, carbon dioxide, and 1,1-dichloroethene.

Figure 3. Proposed Deprotection of the Troc(Ph) Group.

Proposed Protocol for Troc(Ph) Deprotection

Materials:

  • Troc(Ph)-protected carboxylic acid

  • Activated zinc dust

  • Acetic acid

  • An appropriate organic solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Dissolve the Troc(Ph)-protected carboxylic acid in acetic acid.

  • Add an excess of activated zinc dust to the solution.

  • Stir the suspension vigorously at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the excess zinc.

  • Wash the celite pad with an appropriate organic solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude carboxylic acid can be purified by standard techniques such as recrystallization or column chromatography.

Conclusion and Future Outlook

This compound is a reagent with demonstrated utility in the synthesis of fragrance compounds. More significantly, its structural features strongly suggest its potential as a precursor for a novel Troc(Ph) protecting group for carboxylic acids and potentially other functional groups like alcohols and amines. The proposed protocols for the introduction and removal of the Troc(Ph) group are based on well-established, high-yielding reactions and offer a promising avenue for orthogonal protection strategies in complex organic synthesis. Further research to validate and optimize these proposed applications is highly encouraged and could unlock the full potential of this versatile chlorinated alcohol.

References

  • The Chemistry of Protection: Understanding Trichloroethyl Chloroformate's Role. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
  • Troc Protecting Group: Troc Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/troc-protecting-group-troc-protection-deprotection-mechanism/]
  • Synthesis of trichloromethyl carbinols. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-C/hetero/trichloromethylcarbinols.shtm]
  • Mitsunobu Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]
  • Mitsunobu reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Mitsunobu_reaction]
  • Reaction of cyanamide with aryl(trichloromethyl)carbinols. Novel synthesis of alkyl 5-aryl-2-imino-4-oxo-1-imidazolidinecarboxim. The Journal of Organic Chemistry.
  • Trichloroethyl group as a protecting group for sulfonates and its application to the synthesis of a disulfonate analog of the tyrosine sulfated PSGL-1(43-50) peptide. The Journal of Organic Chemistry. 2009;74(9):3583-6.
  • Troc Protecting Group. Chem-Station Int. Ed. 2019. [URL: https://www.chem-station.com/en/reactions-2/2019/02/troc-protecting-group.html]
  • Reactions of Aryl(trichloromethyl)carbinols with Sulfur Nucleophiles. Formation and Proof of Zwitterionic Structure of Iminothiazolidinones. Journal of the American Chemical Society.
  • The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. Canadian Journal of Chemistry.
  • Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages. 2020.
  • Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. Organic Letters. 2018;20(24):8043-8046.
  • Protecting group. Wikipedia. [URL: https://en.wikipedia.org/wiki/Protecting_group]
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16150]
  • Protecting Groups in Organix Synthesis. Ready Lab - UT Southwestern, Dallas, Texas.
  • Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30511873/]
  • Introduction of 2,2,2-trichloroethoxycarbonyl (Troc)
  • This compound wiki. Guidechem. [URL: https://www.guidechem.com/wiki/2,2,2-Trichloro-1-phenylethanol-cas-2000-43-3.html]
  • A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates.
  • This compound. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2000433]
  • A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/097.shtm]
  • Product Class 11: Peptides. Science of Synthesis.
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The Versatile Role of 2,2,2-Trichloro-1-phenylethanol in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of the applications of 2,2,2-Trichloro-1-phenylethanol in the field of medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this guide delves into the synthesis, reactivity, and potential therapeutic applications of this versatile chemical intermediate. We will explore its utility as a foundational scaffold for constructing more complex bioactive molecules and discuss its own potential, albeit limited, biological profile.

Introduction: The Unique Chemistry of a Trichlorinated Phenyl Carbinol

This compound, also known as α-(trichloromethyl)benzyl alcohol or trichloromethylphenylcarbinol, is a unique molecule that merges the structural features of a simple aromatic alcohol with the potent electronic and steric effects of a trichloromethyl group. This combination imparts specific reactivity to the molecule, making it a valuable precursor in organic synthesis. The electron-withdrawing nature of the trichloromethyl group significantly influences the reactivity of the adjacent hydroxyl and benzylic positions, opening up distinct synthetic pathways.

While not a therapeutic agent in itself, its role as a "pharmaceutical intermediate" is well-documented, signifying its importance in the multi-step synthesis of various drugs and biologically active compounds.[1] This guide will illuminate the specific transformations and synthetic strategies that leverage the unique chemical properties of this compound.

Synthesis of this compound

The preparation of this compound is achievable through several established synthetic routes. The most common methods involve the reaction of a carbonyl compound with a trichloromethyl anion equivalent.

Protocol 1: Synthesis from Benzaldehyde and Chloroform

A widely used method for synthesizing α-(trichloromethyl)benzyl alcohols involves the condensation of a benzaldehyde derivative with chloroform in the presence of a base.[2] This reaction, however, can be complicated by the competing Cannizzaro reaction, especially with highly reactive aldehydes.[2]

Reaction Scheme:

Synthesis from Benzaldehyde cluster_reactants Reactants cluster_reagents Reagents benzaldehyde Benzaldehyde reaction_center benzaldehyde->reaction_center chloroform Chloroform chloroform->reaction_center base Base (e.g., KOH, NaH) base->reaction_center solvent Solvent (e.g., DMSO) solvent->reaction_center product This compound reaction_center->product Condensation

Figure 1. Synthesis of this compound from benzaldehyde.

Step-by-Step Protocol:

  • To a stirred solution of the desired benzaldehyde in a suitable dipolar-aprotic solvent (e.g., DMSO), add chloroform.

  • Cool the mixture to a sub-zero temperature (e.g., -5 to 0 °C).

  • Slowly add a solution of a strong base (e.g., potassium hydroxide) in an alkanol while maintaining the low temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in the Synthesis of Bioactive Molecules

The primary value of this compound in medicinal chemistry lies in its role as a versatile building block. The hydroxyl group can be readily derivatized, and the trichloromethyl group can participate in a variety of transformations.

Intermediate in the Synthesis of Anthelmintic Agents

One of the key applications of α-(trichloromethyl)benzyl alcohols is as intermediates in the synthesis of anthelmintic compounds.[2] These compounds are particularly effective against liver flukes in livestock. The synthesis involves the condensation of a substituted benzaldehyde with chloroform to produce the corresponding trichloromethyl carbinol, which is then further elaborated to the final active pharmaceutical ingredient.

Anthelmintic Synthesis start Substituted Benzaldehyde intermediate 2,2,2-Trichloro-1-(substituted-phenyl)ethanol start->intermediate  + Chloroform, Base final_product Anthelmintic Drug intermediate->final_product  Further Synthetic Steps

Figure 2. General pathway to anthelmintic drugs.

Precursor to Insecticidal Esters

The ester derivatives of 1-phenyl-2,2,2-trihalo-ethanols have been shown to possess strong insecticidal activity.[3] This highlights that simple derivatization of the hydroxyl group of this compound can lead to compounds with significant biological effects, albeit in the agrochemical sector. This principle of esterification to modulate activity can be extrapolated to the design of other bioactive compounds.

Table 1: Examples of Insecticidal Esters

Ester DerivativeTarget Pests
1-(3,4-dichlorophenyl)-2,2,2-trichloro-ethyl acetateFlies, gnats, bugs
Potential in the Synthesis of Chiral Building Blocks

The 1-phenylethanol framework is a common motif in many chiral drugs. While this compound is achiral, its derivatives can be used in the synthesis of chiral molecules. For instance, the asymmetric reduction of a ketone precursor to a chiral alcohol is a key step in the synthesis of many antifungal agents.[4] Although not a direct application, the chemistry of this compound can inform the synthesis of analogous chiral building blocks where the trichloromethyl group is replaced by other functionalities.

Other Potential Applications

Fragrance and Perfumery

Interestingly, alkyl ethers of this compound have been patented for use as fragrances in the perfume industry.[5] This non-medicinal application further underscores the versatility of this molecule and the impact of derivatization on its biological (in this case, olfactory) properties.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in chemical synthesis. While its direct applications in medicine are limited, its role as a precursor to bioactive compounds, particularly in the agrochemical and potentially in the pharmaceutical industries, is evident. The unique reactivity imparted by the trichloromethyl group provides a platform for the synthesis of a variety of derivatives.

Future research could focus on exploring the synthesis of novel pharmaceutical agents using this compound as a starting material. The development of new synthetic methodologies that exploit the reactivity of the trichloromethyl group could lead to the discovery of new classes of bioactive molecules. Furthermore, a more thorough investigation into the pharmacological profile of its simple derivatives may yet uncover unforeseen therapeutic potential.

References

  • CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents.
  • A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions - Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis. Available at: [Link]

  • Use of this compound alkyl ethers as perfumes - Google Patents.
  • This compound | C8H7Cl3O | CID 16150 - PubChem. Available at: [Link]

  • US4127728A - Preparation of 1-phenyl-2,2,2-trihalogeno-ethanol esters - Google Patents.
  • US4603227A - Novel process for preparing α-(trichloromethyl)benzyl alcohols from benzaldehydes - Google Patents.

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Application Notes & Protocols: The Strategic Role of 2,2,2-Trichloro-1-phenylethanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,2,2-trichloro-1-phenylethanol, a pivotal intermediate in pharmaceutical synthesis. We will dissect its synthesis, focusing on methodologies that offer high chemoselectivity and yield, such as the Meerwein-Ponndorf-Verley (MPV) reduction. The core of this document is dedicated to its application in constructing complex pharmaceutical molecules, illustrating its utility through detailed protocols and mechanistic insights. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique reactivity of this versatile trichloromethyl carbinol.

Introduction: The Significance of the Trichloromethyl Carbinol Moiety

In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) often relies on a toolbox of versatile and reliable chemical intermediates. This compound (CAS No. 2000-43-3), also known as phenyl(trichloromethyl)carbinol, is one such key building block.[1][2] Its structure, featuring a reactive secondary alcohol adjacent to a sterically demanding and electron-withdrawing trichloromethyl group, imparts unique chemical properties that are highly valuable in multi-step organic synthesis.

The presence of the -C(OH)C(Cl)₃ moiety allows for a range of chemical transformations, serving as a precursor for various functional groups. Its strategic importance is highlighted in the synthesis of certain classes of compounds where precise control of stereochemistry and chemoselectivity is paramount. This document will elucidate the synthesis of this intermediate and its subsequent conversion into molecules of pharmaceutical interest.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental for its effective use in synthesis, including planning for purification, reaction monitoring, and safety.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₇Cl₃O [3][4]
Molecular Weight 225.50 g/mol [2][5]
Appearance Colorless, slightly viscous liquid or solid [4]
Melting Point 37 °C [4]
Boiling Point 93-96 °C at 0.8 mmHg [4][6]
Solubility Not miscible in water; Soluble in alcohol and oils [4]
pKa 11.92 ± 0.20 (Predicted) [4]
Refractive Index 1.5690 [6]

| CAS Number | 2000-43-3 |[1] |

Table 2: Key Spectroscopic Data for this compound

Technique Key Signals and Interpretation Source(s)
¹H NMR Spectra available, showing characteristic peaks for aromatic and carbinol protons. [1]
IR Spectroscopy Characteristic absorptions for O-H stretching (broad, ~3400 cm⁻¹) and C-Cl stretching. Vapor phase spectrum available. [1][7]

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern due to the loss of Cl and CCl₃ moieties. |[5] |

Synthesis of the Intermediate: this compound

The efficient synthesis of this compound is the first critical step. Several methods are available, with the choice often depending on the availability of starting materials, scale, and desired purity. The most common and reliable method is the reduction of the corresponding ketone, α,α,α-trichloroacetophenone.

Protocol 1: Meerwein-Ponndorf-Verley (MPV) Reduction of α,α,α-Trichloroacetophenone

The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols.[8] It utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst and a sacrificial alcohol, usually isopropanol, as the hydride source.[9][10] Its primary advantage is its tolerance of other reducible functional groups like carbon-carbon double bonds, nitro groups, and halogens, which are often present in complex pharmaceutical precursors.[10][11]

Causality: The reaction proceeds via a six-membered cyclic transition state where the aluminum coordinates to both the ketone substrate and the isopropoxide.[12] This facilitates a hydride transfer from the isopropanol to the ketone's carbonyl carbon. The equilibrium is driven forward by distilling the acetone byproduct from the reaction mixture, a consequence of Le Châtelier's principle.[9]

MPV_Reduction Ketone α,α,α-Trichloroacetophenone Product This compound Ketone->Product Reduction Catalyst Al(O-iPr)₃ Isopropanol Catalyst->Product Byproduct Acetone (distilled off) Product->Byproduct Oxidation of iPrOH

Caption: Workflow for the MPV reduction of α,α,α-trichloroacetophenone.

Step-by-Step Protocol:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a distillation head, a condenser, and a receiving flask. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: To the flask, add α,α,α-trichloroacetophenone (1 equivalent) and dry isopropanol (10-20 equivalents).

  • Catalyst Addition: Add aluminum isopropoxide (0.3-0.5 equivalents) to the solution. Note: Aluminum isopropoxide is moisture-sensitive; handle it accordingly.

  • Reaction: Gently heat the mixture to a temperature that allows for the slow distillation of the acetone byproduct (typically 80-90 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of dilute hydrochloric acid or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to hydrolyze the aluminum salts.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.[4]

Alternative Synthesis Routes

Other documented methods for synthesizing this compound include:

  • Friedel-Crafts type reaction: Reacting chloral (trichloroacetaldehyde) with benzene in the presence of a Lewis acid catalyst like aluminum trichloride.[4]

  • Nucleophilic addition: Reacting benzaldehyde with chloroform in the presence of a strong base.[4][13]

These methods, while viable, may present challenges with regioselectivity and side reactions, often making the reduction of the pre-formed ketone a more controlled and higher-yielding approach.

Application as a Pharmaceutical Intermediate

The true value of this compound and its structural analogs lies in their role as precursors to more complex molecules. The trichloromethyl carbinol group can be a starting point for various transformations.

Case Study 1: Synthesis of Methoxychlor (Insecticide)

While now obsolete in many regions due to environmental concerns, the synthesis of the insecticide Methoxychlor serves as a classic example of a reaction involving a trichloromethyl precursor.[14][15] The synthesis involves the acid-catalyzed condensation of chloral (trichloroacetaldehyde) with two equivalents of anisole.[16][17] This reaction is structurally analogous to the synthesis of DDT and highlights the electrophilic nature of the carbonyl carbon in chloral, which is enhanced by the three chlorine atoms. Although this compound is not a direct intermediate, its formation from chloral is a related transformation.

Methoxychlor_Synthesis cluster_reactants Reactants Chloral Chloral (Trichloroacetaldehyde) Catalyst H₂SO₄ (catalyst) Anisole Anisole (2 eq.) Product Methoxychlor (1,1,1-trichloro-2,2-bis (4-methoxyphenyl)ethane) Catalyst->Product Electrophilic Aromatic Substitution

Caption: Synthetic pathway for Methoxychlor from chloral and anisole.

Protocol Logic:

  • Activation: Sulfuric acid protonates the carbonyl oxygen of chloral, making the carbonyl carbon highly electrophilic.

  • First Substitution: Anisole, an activated aromatic ring, acts as a nucleophile, attacking the protonated carbonyl carbon. This is a classic electrophilic aromatic substitution.

  • Dehydration & Carbocation Formation: The resulting alcohol is protonated by the acid and eliminated as water, forming a resonance-stabilized carbocation.

  • Second Substitution: A second molecule of anisole attacks the carbocation, leading to the final product, Methoxychlor.

Case Study 2: Relevance to Chloramphenicol Synthesis

Chloramphenicol is a broad-spectrum antibiotic whose structure features a dichloroacetyl moiety, which is critical for its antibacterial activity.[18] While the final molecule contains a dichloro- group, not a trichloro- group, the synthetic strategies often involve intermediates with related structures and rely on reactions where the principles demonstrated by this compound chemistry are applicable.

Many synthetic routes to chloramphenicol require the stereoselective reduction of a ketone precursor.[19] For example, a common industrial synthesis involves the reduction of an α-acetamido-β-hydroxy-4-nitropropiophenone derivative.[19] The use of a chemoselective reducing agent, such as in an MPV-type reduction, is crucial to reduce the ketone carbonyl without affecting the nitro group or other sensitive functionalities.[10]

A modern synthetic approach to chloramphenicol often starts with benzaldehyde and proceeds through a nitro-alcohol intermediate.[20][21][22]

Chloramphenicol_Pathway Start Benzaldehyde Step1 (1R,2R)-2-amino-1- phenyl-1,3-propanediol Start->Step1 Multi-step synthesis (Henry reaction, reduction) Step2 Dichloroacetylation Step1->Step2 e.g., Methyl dichloroacetate Step3 Nitration Step2->Step3 HNO₃/H₂SO₄ API Chloramphenicol Step3->API

Caption: Simplified modern synthetic pathway to Chloramphenicol.

Protocol: Dichloroacetylation of an Amine Precursor

This protocol outlines the critical step of introducing the dichloroacetyl group, a key pharmacophore, onto the amine precursor of chloramphenicol.[20]

  • Setup: In a round-bottom flask equipped with a stirrer and a condenser, dissolve the amine precursor, (1R,2R)-2-amino-1-phenyl-1,3-propanediol (1 equivalent), in a suitable solvent like methyl dichloroacetate, which can also act as the reagent.

  • Reaction: Heat the mixture, for instance, to 100-110 °C, and stir for several hours.[20]

  • Monitoring: Monitor the reaction for the consumption of the starting amine by TLC.

  • Workup: Upon completion, cool the reaction. If methyl dichloroacetate was used in excess, it can be removed under reduced pressure.

  • Purification: The resulting N-acylated intermediate is then purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the dichloroacetylated product.[20]

  • Final Step (Nitration): The subsequent step involves the nitration of the phenyl ring to install the para-nitro group, yielding the final Chloramphenicol API.[21][23]

Safety and Handling

This compound is classified as moderately toxic and can cause skin and serious eye irritation.[3][4] When heated to decomposition, it can emit toxic vapors of hydrogen chloride.[4]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place (2-8°C is recommended) away from incompatible materials.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate in organic and pharmaceutical chemistry. Its synthesis via the highly chemoselective Meerwein-Ponndorf-Verley reduction provides a reliable route to this key building block. Its utility is demonstrated in the principles underlying the synthesis of complex molecules where the trichloromethyl carbinol moiety or its precursors are strategically employed. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals to effectively utilize this intermediate in the pursuit of novel drug development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Methoxychlor (Ref: OMS 466). Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Britannica. (n.d.). Methoxychlor. Retrieved from [Link]

  • Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102399160A - Synthesis method of chloramphenicol.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 2000-43-3). Retrieved from [Link]

  • Mol-Instincts. (2025). This compound - 2000-43-3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]

  • Grokipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102399160B - Method for synthesizing chloramphenicol.
  • Wikipedia. (n.d.). Methoxychlor. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. Retrieved from [Link]

  • Physics Wallah. (n.d.). Mechanism of Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic profile of the reduction of 4′-chloroacetophenone using free.... Retrieved from [Link]

  • Google Patents. (n.d.). CN102399161A - Preparation method of chloramphenicol.
  • Google Patents. (n.d.). CN102285896A - Method for synthesizing broad-spectrum antibiotic chloramphenicol.

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Application Notes and Protocols for the Analytical Determination of 2,2,2-Trichloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,2,2-Trichloro-1-phenylethanol

This compound, a chlorinated aromatic alcohol, is a compound of interest in various fields, including environmental monitoring and pharmaceutical development, due to its potential persistence and biological activity.[1] Its accurate and sensitive detection is paramount for ensuring environmental safety, understanding metabolic pathways, and maintaining quality control in manufacturing processes. This document provides a comprehensive guide to the analytical determination of this compound, detailing robust and validated methodologies using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between HPLC and GC-MS is often dictated by the sample matrix, the required sensitivity, and the desired level of conformational analysis. HPLC offers a versatile approach for liquid samples and can often be performed with minimal sample preparation. In contrast, GC-MS provides exceptional sensitivity and specificity, making it the gold standard for trace-level detection and unambiguous identification, particularly in complex matrices.

This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical process.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Scientific Rationale

Reverse-phase HPLC is a powerful technique for the separation of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By optimizing the mobile phase composition, a high degree of resolution and sensitivity can be achieved.

The selection of a C18 column is based on its hydrophobicity, which provides excellent retention for aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength. An acidic modifier, such as phosphoric or formic acid, is often added to suppress the ionization of any residual silanol groups on the stationary phase, thereby improving peak shape and reproducibility.[2][3] For applications requiring mass spectrometric detection, a volatile acid like formic acid is preferred over phosphoric acid.[2][3]

Experimental Protocol: HPLC Analysis

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

2. Reagents and Standards:

  • Acetonitrile (MeCN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical grade.

  • This compound Analytical Standard: Of known purity.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid or 0.1% Formic Acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time Approximately 10 minutes

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Liquid Samples (e.g., Water): Filter the sample through a 0.45 µm syringe filter prior to injection.[4][5] If the analyte concentration is expected to be low, a pre-concentration step using solid-phase extraction (SPE) may be necessary.

    • Solid Samples (e.g., Soil): Employ a suitable extraction method such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol as detailed in the GC-MS section, followed by filtration of the final extract.

5. System Suitability: Before sample analysis, inject a mid-range standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area and retention time is less than 2%.

6. Data Analysis: Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the working standard solutions.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (if solid) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Autosampler Injection Filtration->Injection Standard Standard Preparation Standard->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Scientific Rationale

GC-MS is an ideal method for the trace-level quantification and confirmation of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interaction with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

While derivatization is a common strategy to improve the chromatographic properties of alcohols, direct analysis of this compound is often feasible.[6] Derivatization, for instance through silylation, can increase volatility and thermal stability, potentially leading to sharper peaks and lower detection limits.[7][8] However, it also adds an extra step to the sample preparation process. The decision to derivatize should be based on the required sensitivity and the complexity of the sample matrix. This protocol will focus on the direct analysis approach.

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Columns:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) column (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

2. Reagents and Standards:

  • Solvents: Pesticide residue grade hexane, acetone, and acetonitrile.

  • Anhydrous Sodium Sulfate: ACS grade, baked at 400 °C for 4 hours to remove organic contaminants.

  • This compound Analytical Standard: Of known purity.

  • Internal Standard (optional but recommended): A compound with similar chemical properties but not expected to be present in the samples (e.g., a deuterated analog or a different organochlorine compound).

3. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 70 °C, hold for 2 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Full Scan (50-300 m/z) for confirmation.
SIM Ions To be selected based on the mass spectrum of this compound (e.g., m/z 107, 79, 224).[9][10]

4. Sample Preparation: QuEChERS Protocol for Soil Samples This protocol is adapted from the AOAC Official Method 2007.01 and is suitable for a wide range of solid matrices.[11][12]

  • Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the contents of a salt packet containing 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Shake vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of Primary Secondary Amine (PSA) sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The supernatant is ready for GC-MS analysis.

5. Data Analysis: Identify this compound by its retention time and the presence of characteristic ions in the mass spectrum.[9][10] Quantify using the peak area of the primary ion in SIM mode against a calibration curve prepared with matrix-matched standards to compensate for matrix effects.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 10g Homogenized Sample Add_MeCN Add 10mL Acetonitrile & Shake Sample->Add_MeCN Add_Salts Add Salts & Shake Add_MeCN->Add_Salts Centrifuge1 Centrifuge Add_Salts->Centrifuge1 dSPE d-SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Injection GC Injection Centrifuge2->Injection Separation Capillary Column Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection TIC_SIM TIC & SIM Chromatograms Detection->TIC_SIM Spectrum Mass Spectrum Analysis TIC_SIM->Spectrum Quantification Quantification Spectrum->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Part 3: Method Validation and Quality Control

To ensure the trustworthiness of the analytical results, both the HPLC and GC-MS methods must be validated. The validation should be performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) or the US Environmental Protection Agency (EPA).[13]

Key Validation Parameters:

ParameterDescription
Specificity The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of >0.99 is typically required.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. Typical acceptance criteria are 80-120% recovery.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Summary of Analytical Parameters

The following table provides a summary of typical performance characteristics for the described methods. These values are indicative and should be experimentally determined during method validation.

ParameterHPLC-UVGC-MS (SIM)
LOD ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL
LOQ ~0.5 - 5 µg/mL~0.05 - 0.5 µg/mL
Linear Range ~0.5 - 100 µg/mL~0.05 - 50 µg/mL
Accuracy (Recovery) 90 - 110%85 - 115%
Precision (RSD) < 5%< 10%

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the determination of this compound in various sample matrices. The choice of method will depend on the specific analytical requirements, including sensitivity, selectivity, and sample throughput. Proper method validation is crucial to ensure the generation of high-quality, defensible data. By following these protocols and understanding the underlying scientific principles, researchers and analysts can confidently and accurately quantify this important compound.

References

  • AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. NUCLEUS information resources.
  • Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate. PubMed. Available from: [Link]

  • Method 8081B: Organochlorine Pesticides by Gas Chromatography. US Environmental Protection Agency. Available from: [Link]

  • Optimization of QuEChERS method for the analysis of organochlorine pesticides in soils with diverse organic matter. PubMed. Available from: [Link]

  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • AOAC Official Method 2007.01. Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. 2007. Science and Education Publishing. Available from: [Link]

  • Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate. JoVE. Available from: [Link]

  • EPA-RCA: 8081B: Organochlorine Pesticides by GC-ECD. National Environmental Methods Index. Available from: [Link]

  • Method 8081B: Organochlorine Pesticides Analysis by GC. Restek. Available from: [Link]

  • Derivatizing Compounds. Schimmelmann Research. Available from: [Link]

  • Derivatization. Chemistry LibreTexts. Available from: [Link]

  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. ResearchGate. Available from: [Link]

  • Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate. JoVE. Available from: [Link]

  • Pesticide Residue Analysis in Foods. Scribd. Available from: [Link]

  • AOAC SMPR® 2018.011 Standard Method Performance Requirements (SMPRs®) for Identification and Quantitation of Selected Pesticide Residues. AOAC International. Available from: [Link]

  • What Is Derivatization In GC-MS?. YouTube. Available from: [Link]

  • APPLICATIONS. Phenomenex. Available from: [Link]

  • GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. UPB. Available from: [Link]

  • EPA-NERL: 555: Chlorinated Acids in Water Using HPLC/UV. National Environmental Methods Index. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Sample Preparation Methods for the Determination of Chlorination Disinfection Byproducts in Water Samples. ResearchGate. Available from: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available from: [Link]

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Application Notes and Protocols for the Safe Handling and Disposal of 2,2,2-Trichloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2,2,2-Trichloro-1-phenylethanol (CAS No. 2000-43-3) is a chlorinated aromatic alcohol utilized as a pharmaceutical intermediate.[1] Its unique chemical structure, possessing both a phenyl and a trichloromethyl group attached to a carbinol, necessitates a comprehensive understanding of its properties and potential hazards to ensure safe laboratory operations. This document provides a detailed guide to the safe handling, storage, emergency procedures, and disposal of this compound, grounded in established safety protocols for chlorinated organic substances and aromatic alcohols.

The primary hazards associated with this compound include its potential to cause skin and serious eye irritation, and it is harmful if swallowed.[2][3] Furthermore, as a chlorinated hydrocarbon, it is moderately toxic and can emit toxic vapors, including hydrogen chloride, upon thermal decomposition.[1][4] A thorough understanding of these risks is the foundation of a robust safety protocol.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for assessing its behavior under various laboratory conditions.

PropertyValueSource(s)
CAS Number 2000-43-3[1][2][4]
Molecular Formula C₈H₇Cl₃O[1][2][4]
Molecular Weight 225.5 g/mol [2]
Appearance Colorless, slightly viscous liquid[1]
Melting Point 37 °C[1]
Boiling Point 93-96 °C at 0.8 mmHg[1]
Solubility Insoluble in water; soluble in alcohol and oils[1]
Density ~1.425 g/cm³[1]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Pictograms:

Occupational Exposure Limits

As of the date of this publication, specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA), Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH), or Immediately Dangerous to Life or Health (IDLH) concentrations from the National Institute for Occupational Safety and Health (NIOSH) have not been established for this compound.[5][6] In the absence of specific exposure limits, it is imperative to adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure. All work with this compound must be conducted in a manner that minimizes the potential for inhalation, ingestion, or skin contact.

Safe Handling and Storage Protocols

Adherence to the following protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense against exposure to hazardous vapors is the use of robust engineering controls.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood with a face velocity appropriate for the procedure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is critical for personal safety.

  • Eye Protection: Chemical splash goggles are required at all times when handling this compound.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before each use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact. Closed-toe shoes are mandatory in the laboratory.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. A comprehensive respiratory protection program in accordance with OSHA standard 29 CFR 1910.134 should be in place.

Storage Requirements

Proper storage is essential to prevent accidental release and degradation of the compound.

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Segregation: Store separately from foodstuffs and other incompatible chemicals.

Emergency Procedures: Spill and Exposure Response

Prompt and correct response to spills and exposures is critical to mitigating harm.

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spread of the liquid by creating a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[7][8]

  • Absorb: Carefully apply the absorbent material, working from the outside of the spill inwards to prevent splashing.[9]

  • Collect: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[10]

Waste Disposal Procedures

The disposal of this compound and any contaminated materials must be handled in strict accordance with local, state, and federal regulations. As a halogenated organic compound, it is considered hazardous waste.

  • Waste Classification: While not specifically listed by name, waste containing this compound would likely fall under the EPA hazardous waste codes for spent halogenated solvents, such as F001 or F002, if it meets the listing criteria.[11][12] It may also be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[6]

  • Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response a Review SDS and Protocols b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Verify Fume Hood Function b->c d Work in Fume Hood c->d Proceed to Handling e Perform Experiment d->e f Tightly Seal Container When Not in Use e->f j Spill Occurs e->j Potential Spill l Exposure Occurs e->l Potential Exposure g Collect Waste in Labeled Container f->g Generate Waste h Store Waste Securely g->h i Arrange for Professional Disposal h->i k Follow Spill Cleanup Protocol j->k m Administer First Aid and Seek Medical Attention l->m

Caption: Workflow for the safe handling and disposal of this compound.

Thermal Decomposition Hazards

  • Hydrogen Chloride (HCl): A corrosive gas that can cause severe respiratory irritation.

  • Phosgene (COCl₂): A highly toxic gas.

  • Benzene and Phenol: The dechlorination of chlorobenzene can yield these products.[2]

  • Other Chlorinated Byproducts: A complex mixture of other chlorinated organic compounds may be formed.

Therefore, it is critical to avoid heating this compound in open systems or without adequate ventilation and to be prepared for the potential generation of these hazardous byproducts in the event of a fire or uncontrolled exothermic reaction.

Conclusion

This compound is a valuable chemical intermediate that can be used safely with the implementation of proper engineering controls, personal protective equipment, and handling procedures. A thorough understanding of its hazards, coupled with strict adherence to the protocols outlined in this document, is essential for protecting the health and safety of laboratory personnel and the environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • USC Nanofab Wiki. (n.d.). STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]

  • Chemical Label. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • California Department of Industrial Relations. (n.d.). California Code of Regulations, Title 8, Section 5155. Airborne Contaminants. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

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  • Washington State Department of Labor & Industries. (n.d.). WAC 296-841-20025:. Retrieved from [Link]

  • ACTS Environmental Services. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2,2-Trichloroethanol, 98%. Retrieved from [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 2,2,2-Trichloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and in-depth scientific guide for the large-scale synthesis of 2,2,2-Trichloro-1-phenylethanol (CAS No. 2000-43-3). As a key intermediate in the pharmaceutical industry, the efficient and safe production of this compound is of paramount importance.[1] This guide explores the prevalent synthetic methodology, elucidates the underlying reaction mechanism, and offers a step-by-step protocol designed for scalability. Emphasis is placed on process safety, purification strategies, and analytical validation to ensure a high-yield, high-purity outcome suitable for drug development professionals and researchers.

Introduction and Significance

This compound, also known as α-(Trichloromethyl)benzyl alcohol, is a halogenated carbinol with the chemical formula C₈H₇Cl₃O.[2][3] It serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its physical properties include a melting point of approximately 37°C and a boiling point of 93-96°C at 0.8 mmHg.[1][4] While almost insoluble in water, it is soluble in common organic solvents like alcohol and oils.[1] The synthesis of this compound on a large scale requires careful control of reaction parameters and stringent safety protocols due to the nature of the reagents involved.

Synthetic Strategy and Mechanistic Rationale

Two primary synthetic routes are commonly cited for the production of this compound:

  • Friedel-Crafts Alkylation: The reaction of chloral with benzene in the presence of a Lewis acid catalyst like aluminum trichloride.[1][5]

  • Nucleophilic Addition: The base-catalyzed reaction of benzaldehyde with chloroform.[1][5]

For large-scale industrial applications, the nucleophilic addition of chloroform to benzaldehyde is often the preferred method. This choice is predicated on avoiding the use of benzene, a known carcinogen, and the challenges associated with handling and quenching large quantities of aluminum trichloride. The benzaldehyde-chloroform route offers a more direct and manageable process.

Reaction Mechanism:

The synthesis proceeds via a nucleophilic addition mechanism. A strong base, such as potassium hydroxide, deprotonates chloroform to generate the highly reactive trichloromethyl anion (:CCl₃⁻). This anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is subsequently protonated during the workup stage to yield the final product, this compound.

Reaction_Mechanism cluster_0 Step 1: Formation of Trichloromethyl Anion cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation CHCl3 Chloroform (CHCl₃) CCl3- :CCl₃⁻ CHCl3->CCl3- + OH⁻ OH- Hydroxide (OH⁻) H2O Water (H₂O) Benzaldehyde Benzaldehyde CCl3-->Benzaldehyde Nucleophilic Attack Intermediate Alkoxide Intermediate Benzaldehyde->Intermediate + :CCl₃⁻ FinalProduct This compound Intermediate->FinalProduct + H⁺ (from workup)

Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 10-mole scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood or a designated process bay with appropriate engineering controls.

Reagents and Materials
Reagent/MaterialCAS No.Molar Mass ( g/mol )Quantity (moles)Mass/VolumeGrade
Benzaldehyde100-52-7106.1210.01.06 kg (1.01 L)Reagent
Chloroform67-66-3119.3812.01.43 kg (0.97 L)Stabilized, ACS
Potassium Hydroxide1310-58-356.1112.0673 g85% pellets
Methanol67-56-132.04-5.0 LACS
Dichloromethane75-09-284.93-10.0 LTechnical
Hydrochloric Acid7647-01-036.46-As needed2 M solution
Brine (sat. NaCl)7647-14-558.44-2.0 L-
Anhydrous MgSO₄7487-88-9120.37-500 g-
Equipment
  • 20 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, condenser, and pressure-equalizing dropping funnel.

  • Heating/cooling circulator connected to the reactor jacket.

  • Large separatory funnels (20 L).

  • Rotary evaporator with a large-capacity flask (20 L).

  • Vacuum distillation apparatus suitable for high-boiling liquids.

  • Appropriate Personal Protective Equipment (PPE).[6][7]

Experimental Workflow

Workflow start Start setup Reactor Setup (20L Jacketed Reactor) start->setup charge Charge Reactor (Methanol, KOH) setup->charge cool Cool to -10°C charge->cool addition Slow Addition (Maintain T < -5°C) cool->addition prepare Prepare Addition Funnel (Benzaldehyde, Chloroform) prepare->addition react Stir for 2-4h at -5°C addition->react monitor Monitor Reaction (TLC/HPLC) react->monitor quench Quench with 2M HCl monitor->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO₄ wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Vacuum Distillation concentrate->purify product Final Product purify->product

Caption: High-level workflow for the large-scale synthesis of this compound.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen gas.

  • Charging Reagents: Charge the reactor with methanol (5.0 L). Begin stirring and carefully add the potassium hydroxide pellets (673 g) in portions, managing the exotherm by circulating coolant through the jacket.

  • Cooling: Cool the resulting methanolic KOH solution to -10°C.

  • Addition of Substrates: In a separate container, mix benzaldehyde (1.06 kg) and chloroform (1.43 kg). Charge this mixture to the pressure-equalizing dropping funnel.

  • Reaction: Add the benzaldehyde/chloroform mixture dropwise to the cold, stirring base solution over 2-3 hours. Crucially, maintain the internal reaction temperature below -5°C throughout the addition to prevent side reactions.

  • Monitoring: After the addition is complete, allow the mixture to stir at -5°C for an additional 2-4 hours. Monitor the consumption of benzaldehyde using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • Workup - Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding 2 M HCl until the mixture is neutral to slightly acidic (pH 6-7). Monitor the temperature closely during this process.

  • Extraction: Transfer the mixture to a large separatory funnel. Extract the product with dichloromethane (3 x 3 L).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 2 L) and saturated brine (1 x 2 L) to remove residual salts and methanol.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (500 g), stir for 30 minutes, and then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the dichloromethane. The crude product will be a viscous oil or a low-melting solid.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 93-96°C under a vacuum of approximately 0.8 mmHg.[1] The expected yield is typically in the range of 75-85%.

Safety, Handling, and Waste Disposal

This procedure must only be performed by trained personnel familiar with large-scale chemical synthesis and associated hazards.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9] Work in a well-ventilated area.[6][7] Eyewash stations and safety showers must be readily accessible.[6]

  • Reagent Hazards:

    • Benzaldehyde: Combustible liquid and irritant.[6][7] Keep away from ignition sources.

    • Chloroform: Toxic, harmful if swallowed or inhaled, and a suspected carcinogen. Avoid contact and inhalation.

    • Potassium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

    • Dichloromethane: Volatile and a suspected carcinogen. Minimize exposure.

  • Procedural Hazards:

    • The reaction is exothermic, especially during the addition of substrates. Strict temperature control is essential to prevent a runaway reaction.

    • Quenching the basic reaction mixture with acid is also exothermic. Add the acid slowly and with efficient cooling.

  • Waste Disposal: All chlorinated organic waste must be collected in a designated, properly labeled container for hazardous waste disposal. Aqueous layers should be neutralized before disposal in accordance with local regulations.[9]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time; ensure sufficient base is present and the temperature is maintained.
Loss of product during workup.Ensure proper phase separation; use adequate solvent for extractions.
Temperature too high during addition.Improve cooling efficiency; slow down the addition rate of substrates.
Impure Product Side reactions (e.g., Cannizzaro reaction of benzaldehyde).Maintain low reaction temperature; ensure slow, controlled addition.
Incomplete removal of starting materials.Optimize purification; ensure the reaction has gone to completion before workup.
Difficult Phase Separation Emulsion formation during workup.Add more brine to the aqueous layer to help break the emulsion; allow to stand for a longer period.

References

  • Loba Chemie. (n.d.). Material Safety Data Sheet - 3-Chloro Benzaldehyde 98%. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (2018). (R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)- oxycarbamate. Retrieved from [Link]

  • ScienceLab.com. (n.d.). Material Safety Data Sheet - 2-chlorobenzaldehyde 98%. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (2025). This compound. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes & Protocols: 2,2,2-Trichloro-1-phenylethanol as a Versatile Starting Material for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2,2,2-trichloro-1-phenylethanol as a strategic starting material for novel compound synthesis. We delve into the unique chemical reactivity conferred by its constituent functional groups—the secondary benzylic alcohol and the sterically demanding, electron-withdrawing trichloromethyl moiety. This document outlines detailed protocols for key synthetic transformations including esterification, etherification, and nucleophilic substitution, supported by mechanistic insights and practical considerations. The aim is to equip scientists with the foundational knowledge and actionable methods to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound, also known as phenyl(trichloromethyl)carbinol, is a bifunctional molecule whose synthetic potential is derived from the interplay between its two key features.[1][2] The secondary benzylic alcohol provides a reactive handle for a host of classical transformations, while the adjacent trichloromethyl group exerts profound steric and electronic effects. This CCl₃ group is a strong electron-withdrawing group, which acidifies the hydroxyl proton and influences the stability of potential carbocationic intermediates at the benzylic position. Furthermore, derivatives of phenylethanol are of significant interest due to their broad applications in the pharmaceutical, cosmetic, and food industries.[3][4] Many exhibit notable biological activities, including bacteriostatic, antifungal, and insecticidal properties.[5][6][7]

This guide explores the strategic application of this compound as a precursor to a diverse range of molecular architectures. The protocols herein are designed to be robust and reproducible, providing a solid foundation for further discovery and development.

Key Synthetic Transformations and Protocols

The reactivity of this compound can be selectively directed towards its hydroxyl group or, under specific conditions, its trichloromethyl group. We will focus on the most synthetically valuable transformations targeting the alcohol moiety.

Esterification: Accessing Biologically Active Esters

The formation of an ester linkage is a fundamental transformation for modifying the pharmacokinetic and pharmacodynamic properties of a molecule. The esters of 1-phenyl-2,2,2-trihalo-ethanol have been investigated for their potential as insecticides.[5] The following protocol details a Friedel-Crafts acylation approach to synthesize the acetate ester derivative.

Causality of Experimental Choices:

  • Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid used to catalyze the Friedel-Crafts reaction between the aromatic ring (in this case, a substituted benzene) and an acylating agent.[5]

  • Acylating Agent: Acetyl chloride or acetic anhydride serves as the source of the acetyl group. The reaction proceeds through the formation of a complex alcoholate, which is then acylated in situ.[5]

  • Work-up: The use of sodium sulfate decahydrate (Na₂SO₄·10H₂O) provides a mild method to quench the reaction and precipitate the aluminum salts, facilitating their removal by filtration.[5]

Protocol 2.1: Synthesis of 1-(3,4-Dichlorophenyl)-2,2,2-trichloroethyl Acetate [5]

Workflow Diagram:

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents o-Dichlorobenzene (solvent) Aluminum Chloride (catalyst) cool Cool to 0-5 °C reagents->cool add_chloral Add Chloral (dropwise at 0-5 °C) cool->add_chloral react_1 Stir for 6 hours (0-5 °C) add_chloral->react_1 add_acetyl Add Acetyl Chloride (dropwise at 0-8 °C) react_1->add_acetyl quench Pour into Na₂SO₄·10H₂O suspension add_acetyl->quench filter Filter off salts quench->filter evap Evaporate solvent filter->evap cryst Crystallize from Isopropanol evap->cryst product Isolate Product cryst->product

Caption: General scheme for the methyl etherification of this compound.

Materials:

  • This compound

  • 2,4,6-trichloro-1,3,5-triazine (TCT)

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous Methanol

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 mmol) and TCT (1.0 mmol) in anhydrous methanol (10 mL).

  • To this stirred solution, add DMSO (1.0 mmol) portion-wise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Note: Reactions involving substrates with electron-withdrawing groups may require longer reaction times. [8]4. Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired methyl ether.

Substrate TypeCatalyst SystemSolventKey FeatureReference
Benzyl AlcoholsTCT / DMSOMethanol/EthanolHigh chemoselectivity[8][9]
Alcohols/PhenolsZn(OTf)₂N/ACouples with tertiary alkyl bromides[10]
AldehydesTMSOTfIonic LiquidOne-pot synthesis of homoallyl ethers[10]
Table 2. Overview of Modern Etherification Methods.
Nucleophilic Substitution: A Gateway to Diverse Functionalities

The hydroxyl group of this compound can be transformed into a good leaving group (e.g., a tosylate or a halide), paving the way for nucleophilic substitution reactions. [11]This opens access to a wide array of derivatives, including amines, azides, thiols, and nitriles. The reaction mechanism (Sₙ1 vs. Sₙ2) will be highly dependent on the nature of the nucleophile, solvent, and the electronic stabilization/destabilization of the benzylic position. [12] Causality of Experimental Choices:

  • Leaving Group Formation: Thionyl chloride (SOCl₂) is a common reagent for converting alcohols to chlorides. The reaction proceeds with the liberation of SO₂ and HCl gas.

  • Nucleophile: A wide range of nucleophiles can be employed. The choice depends on the desired final product. Stronger, less hindered nucleophiles will favor an Sₙ2 pathway, while weaker, neutral nucleophiles in polar, protic solvents might favor an Sₙ1 pathway via a carbocation intermediate. [11][12]

Protocol 2.3: Two-Step Synthesis of a Phenyl-Substituted Amine via Nucleophilic Substitution

Workflow & Reaction Scheme:

Nucleophilic_Substitution cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Substitution Start 2,2,2-Trichloro- 1-phenylethanol Reagent1 SOCl₂ Pyridine (cat.) Start->Reagent1 Intermediate 1-Chloro-1-phenyl- 2,2,2-trichloroethane Reagent1->Intermediate Formation of Leaving Group Reagent2 Nucleophile (e.g., Aniline) Base (e.g., Et₃N) Intermediate->Reagent2 Product Substituted Amine Product Reagent2->Product Su2099 reaction

Caption: Two-step workflow for amine synthesis via nucleophilic substitution.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Nucleophile (e.g., Aniline)

  • Non-nucleophilic base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., Acetonitrile)

Procedure:

Step A: Synthesis of 1-Chloro-1-phenyl-2,2,2-trichloroethane

  • In a fume hood, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 mmol) followed by a catalytic amount of pyridine.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to obtain the crude chloride. Use this intermediate directly in the next step.

Step B: Nucleophilic Substitution with Aniline

  • Dissolve the crude chloride from Step A in anhydrous acetonitrile (10 mL).

  • Add aniline (1.1 mmol) and triethylamine (1.5 mmol).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired amine derivative.

Conclusion

This compound is a readily available and highly versatile building block for organic synthesis. The protocols and principles outlined in this guide demonstrate its utility in accessing a wide range of functionalized molecules through straightforward esterification, etherification, and nucleophilic substitution reactions. The unique electronic and steric properties imparted by the trichloromethyl group offer chemists an opportunity to explore novel chemical space. These application notes serve as a starting point for researchers aiming to incorporate this valuable precursor into their synthetic programs, particularly in the fields of medicinal chemistry and materials science.

References

Sources

Troubleshooting & Optimization

Technical Support Center: 2,2,2-Trichloro-1-phenylethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,2-Trichloro-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this synthesis, which most commonly involves the Grignard reaction between phenylmagnesium bromide and chloral (trichloroacetaldehyde).

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent method is the nucleophilic addition of a Grignard reagent, specifically phenylmagnesium bromide, to the carbonyl carbon of chloral.[1] This organometallic reaction is highly effective for forming the crucial carbon-carbon bond but requires stringent anhydrous conditions to be successful.[2] Alternative, less common methods include the reaction of benzaldehyde with chloroform or chloral with benzene in the presence of a Lewis acid like aluminum trichloride.[3][4]

Q2: What are the most critical parameters for a successful reaction?

The success of the Grignard synthesis hinges on two primary factors:

  • Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water from glassware, solvents, or starting materials.[5] All glassware must be rigorously oven- or flame-dried, and anhydrous solvents are mandatory.[6]

  • Magnesium Activation: The surface of magnesium turnings is often passivated by a layer of magnesium oxide, which can prevent or slow the initiation of the Grignard reagent formation.[5] Activation is crucial to expose a fresh, reactive metal surface.[7]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A spot of the reaction mixture can be compared against the starting materials (e.g., chloral). The consumption of the starting material and the appearance of a new spot corresponding to the product alcohol indicate that the reaction is proceeding. HPLC can also be used for more quantitative analysis of the reaction mixture.[8]

Q4: What is a typical yield for this reaction?

Reported yields can vary significantly based on the purity of reagents and the rigor of the experimental technique. With careful execution under strictly anhydrous conditions, yields can often exceed 70-80%. However, yields around 30-40% are not uncommon if minor issues with moisture or side reactions occur.[9]

Troubleshooting Guide: A Deeper Dive

This section addresses specific failures in a question-and-answer format, providing causal explanations and corrective actions.

Category 1: Reaction Failure & Initiation Problems

Q: My reaction shows no sign of starting (no heat, no cloudiness). What is the first thing I should check?

A: The primary suspect is the failure to form the Grignard reagent (phenylmagnesium bromide). This is the most common failure point. The issue is almost always due to either inactive magnesium or the presence of moisture.[5][6]

  • Causality: The magnesium surface has an inert layer of magnesium oxide (MgO) that prevents it from reacting with the bromobenzene. Additionally, Grignard reagents are extremely sensitive to protons, especially from water, which will destroy the reagent as it forms.[5]

  • Solution:

    • Activate the Magnesium: Before adding the bulk of your solvent and halide, add the magnesium turnings to the flask and gently warm them with a heat gun under a vacuum or inert gas flow to drive off any adsorbed water.[10] Add a small crystal of iodine; its purple color should disappear as the reaction initiates.[7] A few drops of 1,2-dibromoethane can also be used as an activator.[6]

    • Ensure Anhydrous Conditions: Re-verify that all glassware was oven-dried immediately before use and assembled while hot under an inert atmosphere (Nitrogen or Argon). Ensure your solvent (typically THF or diethyl ether) is from a freshly opened bottle or has been properly dried, for instance, by distillation from sodium/benzophenone.[11]

Q: How can I be certain my Grignard reagent has formed before I add the chloral?

A: Visual cues are the first indicator. Successful initiation is often marked by the spontaneous warming of the flask, the appearance of a cloudy or brownish color, and the gradual consumption of the shiny magnesium metal.[1] For a definitive confirmation, you can perform a qualitative colorimetric test.

  • Expert Insight (The Gilman Test): A small aliquot of the reaction mixture can be subjected to the Gilman test.[12] In this test, the sample is treated with a solution of Mischler's ketone, followed by hydrolysis and the addition of iodine in acetic acid. A resulting greenish-blue color confirms the presence of the Grignard reagent.[12]

Category 2: Low Product Yield

Q: I isolated some product, but my yield is significantly lower than expected. What are the common causes?

A: Low yields typically stem from three sources: incomplete Grignard formation, competing side reactions, or mechanical losses during the workup and purification steps.

  • Causality & Solutions:

    • Incomplete Grignard Formation: If not all the magnesium was consumed, the stoichiometry was off from the start. Ensure magnesium is the limiting reagent and allow sufficient time for its complete reaction before adding the electrophile.

    • Side Reactions: The most significant side reaction is the Wurtz-type coupling of the Grignard reagent with unreacted bromobenzene to form biphenyl.[2] This is favored by higher temperatures and high concentrations of bromobenzene.[2] To minimize this, add the bromobenzene solution dropwise to the magnesium suspension to maintain a low concentration, and control the reaction temperature to maintain a gentle reflux without excessive heating.[6]

    • Losses During Workup: The product, this compound, has some solubility in water. Ensure you perform multiple extractions (at least 3x) with your organic solvent from the aqueous layer to maximize recovery. Avoid vigorous shaking that can lead to emulsions, which are difficult to separate.

Table 1: Troubleshooting Summary for Low Yields

Symptom Potential Cause Recommended Action
Significant amount of unreacted magnesium at end of reactionIncomplete Grignard formationEnsure magnesium is fully consumed before adding chloral. Extend reaction time if necessary.
Large quantity of a non-polar, yellowish solid impurityBiphenyl formation (Wurtz coupling)Add bromobenzene dropwise. Avoid overheating during Grignard formation.
Low isolated yield after seemingly successful reactionProduct loss during workupPerform multiple organic extractions. Break up any emulsions with brine.
Reaction fizzed violently upon adding chloral, then stoppedQuenching of Grignard by wet chloralEnsure chloral is anhydrous. Consider dissolving it in your anhydrous solvent before addition.
Category 3: Product Purity Issues

Q: My crude product is a yellowish, waxy solid, not a clean white powder. How do I purify it?

A: The most common impurity is biphenyl, the byproduct of the Wurtz coupling reaction.[2] Since biphenyl is non-polar, it can often be separated from the more polar alcohol product by recrystallization.

  • Expert Protocol (Recrystallization):

    • Select an appropriate solvent system. A mixed solvent system like ethanol/water or a non-polar solvent like hexane can be effective.[13] The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while the biphenyl impurity remains more soluble at cold temperatures.

    • Dissolve the crude product in the minimum amount of boiling solvent.[14]

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.[15]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[14]

    • Collect the purified crystals by vacuum filtration. The biphenyl should largely remain in the filtrate.

Q: My final product is an oil and refuses to crystallize. What's wrong?

A: An oily product suggests the presence of significant impurities or residual solvent.

  • Causality & Solutions:

    • Residual Solvent: Ensure the product has been thoroughly dried under a high vacuum to remove all traces of the extraction and recrystallization solvents.

    • Persistent Impurities: If recrystallization fails, column chromatography is the next logical purification step. Using a silica gel stationary phase with a gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) will effectively separate the non-polar biphenyl from the more polar product alcohol.

Key Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound
  • Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Allow to cool to room temperature under an inert atmosphere.[7]

  • Grignard Formation: Add magnesium turnings (1.2 eq) and a crystal of iodine to the flask. Add a small portion of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Initiation should be observed (color change, gentle boiling). Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. Stir until the magnesium is consumed (typically 1-2 hours).[6]

  • Addition of Chloral: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of anhydrous chloral (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.[6] After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Workup: Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexane or ethanol/water) to afford the pure product.[13]

Diagram 1: Reaction Mechanism

This diagram illustrates the nucleophilic attack of the phenylmagnesium bromide on the electrophilic carbonyl carbon of chloral, followed by protonation in the workup step to yield the final alcohol product.

ReactionMechanism cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product PhMgBr Phenylmagnesium Bromide (PhMgBr) Alkoxide Magnesium Alkoxide Intermediate PhMgBr->Alkoxide Nucleophilic Attack Chloral Chloral (Cl3CCHO) Chloral->Alkoxide Product This compound Alkoxide->Product Acidic Workup (e.g., H3O+)

Caption: Grignard reaction mechanism for this compound synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing the cause of low product yields.

TroubleshootingWorkflow Start Problem: Low Product Yield CheckGrignard Was Grignard formation successful? Start->CheckGrignard CheckPurity Check starting material purity & dryness. CheckGrignard->CheckPurity No CheckSideProducts Analyze crude product (TLC, NMR). Biphenyl present? CheckGrignard->CheckSideProducts Yes ActivateMg Improve Mg activation. (Iodine, 1,2-dibromoethane) CheckPurity->ActivateMg Success Yield Improved ActivateMg->Success OptimizeAddition Optimize addition rates & temp. Slow dropwise addition of PhBr. CheckSideProducts->OptimizeAddition Yes CheckWorkup Review workup procedure. Any emulsions or losses? CheckSideProducts->CheckWorkup No OptimizeAddition->Success ImproveExtraction Increase number of extractions. Use brine to break emulsions. CheckWorkup->ImproveExtraction Yes CheckWorkup->Success No ImproveExtraction->Success

Caption: Decision tree for troubleshooting low yields in Grignard synthesis.

References

  • Gilman, H., & Schulze, F. (1925). A qualitative color test for the Grignard reagent. Journal of the American Chemical Society, 47(7), 2002–2005. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.
  • BenchChem. (2025).
  • Reddit r/chemistry. (2020). Troubleshooting my grignard reactions. [Link]

  • Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses. (2018). (R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)- oxycarbamate. [Link]

  • YouTube. (2021). Generation and Reaction of a Grignard Reagent. [Link]

  • University of Michigan. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of Massachusetts Boston. (n.d.).

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Technical Support Center: Purification of Crude 2,2,2-Trichloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2,2-trichloro-1-phenylethanol. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this versatile pharmaceutical intermediate. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven experience. Our goal is to provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your purification processes effectively.

Part 1: Frequently Asked Questions - Initial Assessment & Common Impurities

This section addresses the critical first steps: understanding your crude material. An accurate initial assessment is fundamental to selecting the most efficient purification strategy.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route used. The two most common syntheses are the reaction of benzaldehyde with chloroform and the Friedel-Crafts reaction of chloral with benzene.[1][2]

  • From Benzaldehyde and Chloroform: This reaction is typically base-catalyzed.[3] Likely impurities include:

    • Unreacted Benzaldehyde: Due to incomplete reaction.

    • Cannizzaro Reaction Products: If a strong base like NaOH or KOH is used, benzaldehyde can disproportionate to form benzyl alcohol and benzoic acid.[3]

  • From Chloral and Benzene: This is an acid-catalyzed reaction (AlCl₃). Potential impurities include:

    • Unreacted Benzene and Chloral.

    • Polychlorinated side products.

Q2: My crude product is an oil/waxy solid at room temperature. Is this normal?

A2: Yes, this is quite common. This compound has a reported melting point of 37°C.[1] The presence of impurities can depress the melting point, causing it to appear as a viscous liquid, oil, or a low-melting, waxy solid at or near room temperature. This physical state is a key factor in choosing your purification method.

Q3: What is the first analytical step I should take before attempting purification?

A3: Always run a preliminary analysis. A simple Thin-Layer Chromatography (TLC) is invaluable. Spot your crude material alongside the starting materials (if available) on a silica gel plate. This will give you a visual representation of the number of components in your mixture and their relative polarities, which is crucial for developing a column chromatography method.[4] For a more quantitative assessment, obtaining a proton NMR (¹H NMR) spectrum of the crude product is highly recommended to identify the major components and estimate their ratios.[5][6]

Part 2: Troubleshooting Guides for Core Purification Techniques

This section provides in-depth troubleshooting for the most common purification techniques applicable to this compound.

Workflow: Selecting a Purification Strategy

The choice of method depends on the physical state of your crude product and the nature of the impurities. The following diagram outlines a general decision-making workflow.

Purification Strategy Start Crude Product IsSolid Is the product a solid or low-melting solid? Start->IsSolid IsLiquid Is the product an oil with significantly different B.P. from impurities? IsSolid->IsLiquid  No Recrystallize Attempt Recrystallization IsSolid->Recrystallize  Yes Column Perform Column Chromatography IsLiquid->Column  No Distill Perform Vacuum Distillation IsLiquid->Distill  Yes CheckPurity Assess Purity (TLC, NMR, MP) Recrystallize->CheckPurity Column->CheckPurity Distill->CheckPurity CheckPurity->Column Purity Not OK, try another method End Pure Product CheckPurity->End Purity OK

Caption: Decision workflow for selecting the primary purification technique.

A. Recrystallization

Recrystallization is often the most efficient method for purifying low-melting solids, leveraging differences in solubility between the target compound and impurities.

Q4: I tried to recrystallize my product, but it "oiled out," forming a liquid layer instead of crystals. What went wrong and how do I fix it?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Since this compound has a low melting point (37°C), this is a common issue.[1]

  • Causality: The solvent may be too nonpolar, or the solution is cooling too rapidly.

  • Troubleshooting Steps:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount more of the more polar solvent (if using a mixed solvent system) or a slightly better solvent (if using a single solvent) to increase the solubility slightly.

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or paper towels to ensure a gradual temperature drop.

    • If it still oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

    • Consider a different solvent system entirely. A good system has high solubility at high temperatures and low solubility at low temperatures.[7]

Q5: My recovery from recrystallization is very low. What are the likely causes?

A5: Low recovery is typically due to using too much solvent or premature crystallization.

  • Causality: The goal is to create a saturated solution at the solvent's boiling point.[7][8] Using an excessive volume of solvent means that a significant amount of your product will remain dissolved even after cooling.

  • Troubleshooting Steps:

    • Use Minimum Solvent: Add the hot solvent portion-wise to your crude product, ensuring the solid fully dissolves before adding more.[9]

    • Evaporate Excess Solvent: If you've added too much, gently boil off some of the solvent to re-concentrate the solution until it is nearly saturated.

    • Check Filtrate: If you suspect product loss, you can cool the filtrate (the liquid that passed through the filter) in an ice bath to see if a second crop of crystals forms. Note that this second crop may be less pure.

Q6: How do I select an appropriate solvent for recrystallizing this compound?

A6: The ideal solvent should dissolve the compound when hot but not when cold. Given that the target molecule has a polar alcohol group and a large, nonpolar phenyl and trichloromethyl group, a mixed solvent system is often ideal.

  • Recommended Systems:

    • Hexane/Ethyl Acetate: Dissolve the crude product in a minimum amount of hot ethyl acetate. Then, slowly add hot hexane until the solution becomes faintly cloudy (the cloud point). Add a drop or two of ethyl acetate to clarify and then allow to cool slowly.[10]

    • Ethanol/Water: Dissolve the crude product in a minimum of hot ethanol. Add hot water dropwise until the solution turns cloudy. Add a drop of ethanol to clarify, then cool.[9][10]

  • Rationale: In these systems, the compound is soluble in the more polar solvent (ethyl acetate, ethanol) and insoluble in the less polar one (hexane, water). This allows for fine-tuning of the solubility to achieve optimal crystal formation upon cooling.

B. Flash Column Chromatography

When recrystallization is ineffective or impurities have similar polarities, flash column chromatography is the method of choice.

Q7: I'm running a silica gel column, but my compound won't move off the baseline (Rf = 0) even with pure ethyl acetate. What should I do?

A7: An Rf value of 0 indicates that your mobile phase is not polar enough to elute the compound from the highly polar silica gel stationary phase.

  • Causality: The hydroxyl (-OH) group on your molecule is strongly interacting with the silanol groups (Si-OH) on the silica surface.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Add a small percentage of a more polar solvent to your mobile phase. For example, start with 1-2% methanol in dichloromethane or ethyl acetate. Methanol is very effective at disrupting the strong interactions between your alcohol and the silica gel.

    • Check for Acidity: Sometimes, residual acid from the synthesis can cause compounds to "stick" to the silica. Adding 0.5-1% triethylamine to your mobile phase can neutralize the column and improve elution.

Q8: My product is eluting with an impurity (spots are overlapping on TLC). How can I improve the separation?

A8: Poor separation (low resolution) means the difference in affinity of your compounds for the stationary phase is not being fully exploited.

  • Causality: The mobile phase polarity is likely too high, causing all compounds to move too quickly up the column without sufficient interaction time with the silica.

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: Reduce the percentage of the polar solvent in your mobile phase. For example, if you are using 20% ethyl acetate in hexane, try 10% or 15%. This will cause polar compounds to be retained longer on the column, increasing the separation between them.

    • Try a Different Solvent System: Sometimes, changing the solvents entirely can alter the selectivity. A dichloromethane/hexane or toluene/acetone system might provide a different separation profile. The goal is to find a system where your product has an Rf value of approximately 0.3 on the TLC plate for optimal column separation.

Workflow: Flash Column Chromatography

Column Chromatography Workflow Start Develop TLC Method (Target Rf ≈ 0.3) Pack Pack Silica Gel Column with initial mobile phase Start->Pack Load Load Crude Product (dissolved in min. solvent) Pack->Load Elute Elute with Mobile Phase Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Analyze->Elute Continue Eluting Combine Combine Pure Fractions Analyze->Combine Elution Complete Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate End Purified Product Evaporate->End

Caption: Step-by-step workflow for flash column chromatography.

Part 3: Frequently Asked Questions - Purity Assessment & Storage

Q9: I've purified my product. How can I be certain it's pure?

A9: A combination of techniques is required for confident purity assessment:

  • TLC: A pure compound should appear as a single spot on a TLC plate in multiple solvent systems.

  • Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., < 2°C). The literature value for this compound is 37°C.[1] Impurities will typically cause the melting point to be lower and broader.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra should show sharp peaks corresponding only to the desired structure, with no significant peaks attributable to impurities.[6] The integration of the proton signals should match the number of protons in the molecule.

  • HPLC/GC: For high-purity applications (e.g., pharmaceutical development), HPLC or GC analysis provides quantitative purity data (e.g., >99.5%). A reverse-phase HPLC method using an acetonitrile/water mobile phase is suitable for this compound.[11][12]

Q10: What are the best practices for storing purified this compound?

A10: The compound should be stored in a cool, dry place. Vendor information suggests storage at 2-8°C.[1][13] It should be kept in a tightly sealed container to protect it from moisture. Given that it can be toxic upon decomposition at high temperatures, storage away from heat sources is critical.[1][13]

Appendices

A. Data Tables

Table 1: Solvent Systems for Purification

TechniqueSolvent SystemRationale & Use Case
Recrystallization Hexane / Ethyl AcetateGood for removing more polar or less polar impurities. Excellent control over solubility.[10]
Ethanol / WaterEffective if impurities have very different water solubility than the product.[9][10]
Column Chromatography Hexane / Ethyl Acetate Gradient (e.g., 5% to 30% EtOAc)A standard, versatile system for separating compounds of moderate polarity on silica gel.
Dichloromethane / Methanol (e.g., 0% to 5% MeOH)A more polar system used if the compound is not eluting with less polar solvents.[4]
B. Experimental Protocols

Protocol 1: Recrystallization using Hexane/Ethyl Acetate

  • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.

  • Heat a beaker of ethyl acetate and a beaker of hexane on a hot plate (use a water bath for safety).

  • Add the minimum amount of hot ethyl acetate to the flask to just dissolve the crude solid while swirling and gently heating.

  • Once dissolved, slowly add hot hexane dropwise until the solution remains faintly cloudy.

  • Add 1-2 drops of hot ethyl acetate to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[8]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold hexane.

  • Allow the crystals to air-dry completely on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Develop a mobile phase using hexane and ethyl acetate that gives the product an Rf of ~0.3.

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry with the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

  • Sample Loading: Dissolve ~500 mg of the crude product in the minimum possible volume of dichloromethane or the mobile phase. Carefully add this solution to the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions (e.g., 10 mL each) in test tubes.

  • Gradient (if needed): Gradually increase the polarity of the mobile phase (e.g., move from 5% to 10% to 20% ethyl acetate) to elute the product.

  • Fraction Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • (R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)- oxycarbamate. (2018). Organic Syntheses. Retrieved from [Link]

  • This compound. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Recrystallization - Part 2. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). ChemSrc. Retrieved from [Link]

  • Chemical Properties of this compound (CAS 2000-43-3). (n.d.). Cheméo. Retrieved from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (2010). MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Column Chromatography. (n.d.). Magritek. Retrieved from [Link]

  • Synthesis of trichloromethyl carbinols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1-Phenylethanol. (n.d.). Solubility of Things. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link]

  • Lab 2: Recrystallization. (n.d.). Rowan College at Burlington County. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Yield for 2,2,2-Trichloro-1-phenylethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,2-Trichloro-1-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common experimental challenges. We will move beyond simple step-by-step instructions to explore the underlying chemical principles that govern reaction outcomes, ensuring you can adapt and refine your approach for maximum yield and purity.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound (CAS No. 2000-43-3).[1][2][3][4]

Q1: What are the most common laboratory-scale synthetic routes to this compound?

A1: There are two primary, well-established routes for the laboratory synthesis of this compound:

  • Base-Catalyzed Condensation of Benzaldehyde and Chloroform: This is a direct, one-step method where the trichloromethyl anion, generated in situ from chloroform and a strong base, acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.[5][6] This method is efficient but requires careful control of reaction conditions to prevent side reactions.[7]

  • Reduction of 2,2,2-Trichloro-1-phenylethanone: This two-step approach involves first synthesizing the ketone precursor (2,2,2-trichloro-1-phenylethanone) followed by its reduction to the desired secondary alcohol.[8] This route offers high chemoselectivity and can be adapted for asymmetric synthesis.[9][10]

Q2: What is the underlying mechanism of the benzaldehyde and chloroform condensation?

A2: The reaction proceeds via a nucleophilic addition mechanism. First, a strong base (e.g., potassium hydroxide) deprotonates chloroform (CHCl₃) to form the highly nucleophilic trichloromethyl anion (:CCl₃⁻). This anion then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is subsequently protonated during the reaction or aqueous workup to yield the final product, this compound.

Reaction Mechanism: Benzaldehyde & Chloroform Condensation

G cluster_0 Step 1: Anion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation chloroform Chloroform (CHCl₃) anion Trichloromethyl Anion (:CCl₃⁻) chloroform->anion Deprotonation base Base (e.g., KOH) anion_ref :CCl₃⁻ benzaldehyde Benzaldehyde alkoxide Alkoxide Intermediate benzaldehyde->alkoxide alkoxide_ref Alkoxide Intermediate anion_ref->benzaldehyde Attack on Carbonyl product This compound alkoxide_ref->product Protonation proton Proton Source (H⁺)

Caption: Mechanism of base-catalyzed synthesis.

Q3: What are the primary safety considerations for this synthesis?

A3:

  • Chloroform: Chloroform is a suspected carcinogen and is toxic. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Strong Bases: Reagents like potassium hydroxide and potassium t-butoxide are corrosive. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Many organic solvents used (e.g., methanol, DMF, ether) are flammable. Ensure there are no ignition sources nearby.[11]

  • Thermal Hazards: The condensation reaction can be exothermic. Proper cooling and controlled addition of reagents are necessary to prevent runaway reactions.[12]

Troubleshooting Guide: From Low Yields to Impure Products

This section is structured to directly address the common pitfalls encountered during synthesis.

Issue 1: Low or No Product Yield

Q: My reaction between benzaldehyde and chloroform resulted in a low yield (<30%). The primary byproduct appears to be benzoic acid and benzyl alcohol. What went wrong?

A: This is a classic case of the Cannizzaro reaction outcompeting your desired condensation. The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like benzaldehyde) to yield a primary alcohol and a carboxylic acid.[7]

Root Causes & Solutions:

  • Incorrect Temperature Control: The Cannizzaro reaction is highly temperature-dependent. The condensation of chloroform with benzaldehyde must be performed at sub-zero temperatures to suppress this side reaction.

    • Solution: Maintain a strict reaction temperature between -10°C and 0°C. A report by Wyvratt et al. specifies conditions of -8°C for 2 hours.[5] Another process notes the importance of sub-zero temperatures to achieve high yields (90%) without Cannizzaro by-products.[7]

  • Inefficient Anion Formation: If the trichloromethyl anion is not generated efficiently, the unreacted benzaldehyde is left to react with itself via the Cannizzaro pathway.

    • Solution: Ensure your base is of high purity and is not passivated. Use a solvent system that facilitates the reaction. A combination of a dipolar-aprotic solvent (like DMF) and an alkanol (like methanol) has been shown to be effective.[5][7] The use of powdered potassium hydroxide is often recommended to maximize surface area and reactivity.

Table 1: Recommended Reaction Conditions for Benzaldehyde Route

ParameterRecommended ConditionRationale
Temperature -10°C to 0°CMinimizes the competing Cannizzaro side reaction.[7]
Base Potassium Hydroxide (powdered) or Potassium t-butoxideStrong, non-nucleophilic base for efficient chloroform deprotonation.
Solvent Methanol / DMFDipolar-aprotic solvent aids in stabilizing the anion.[5][7]
Reagent Purity Anhydrous solvents, freshly distilled benzaldehydeWater will quench the trichloromethyl anion and can facilitate side reactions.

Q: I am trying to reduce 2,2,2-trichloro-1-phenylethanone, but my reaction is sluggish and incomplete, even after extended reaction times. Why is this happening?

A: Incomplete reduction of this sterically hindered ketone is a common issue. The bulky trichloromethyl group can impede the approach of the hydride reagent to the carbonyl carbon.

Root Causes & Solutions:

  • Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) may be too mild or sterically hindered to efficiently reduce this particular ketone.

    • Solution 1 (MPV Reduction): Switch to a Meerwein-Ponndorf-Verley (MPV) reduction. This method uses aluminum isopropoxide in isopropanol.[9][10] The reaction is driven by the removal of the acetone byproduct by distillation, making it highly effective for hindered ketones.[13] It is also highly chemoselective, meaning it will not reduce other sensitive functional groups.[10][14]

    • Solution 2 (Catalytic Transfer Hydrogenation): Employ a more powerful catalytic system. Asymmetric transfer hydrogenation using Noyori-type catalysts (e.g., Ru-TsDPEN complexes) is highly effective for reducing α-substituted ketones.[15][16]

  • Reagent Quality and Stoichiometry: The reducing agent may have degraded, or an insufficient amount was used.

    • Solution: Use a freshly opened or properly stored container of your hydride reagent. For sluggish reactions, consider increasing the molar equivalents of the reducing agent. Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reagents.[17]

Issue 2: Product Purification Challenges

Q: After workup of the benzaldehyde/chloroform reaction, my crude product is an oil that is difficult to purify. How can I improve the isolation and purification?

A: Oily crude products are often the result of residual starting materials or byproducts. A robust workup and purification strategy is critical.

Workup & Purification Protocol:

  • Quenching: After the reaction is complete, cool the mixture to 0°C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide and neutralizes the excess base without being overly acidic, which could cause decomposition.[12]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like dichloromethane or ethyl acetate (2-3 times).[8]

  • Washing: Wash the combined organic layers sequentially with:

    • Water (to remove inorganic salts).

    • Saturated sodium bicarbonate solution (to remove any acidic byproducts like benzoic acid).

    • Brine (to facilitate the separation of layers and begin the drying process).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[8]

  • Purification:

    • Recrystallization: this compound is a solid at room temperature (Melting Point ~37°C).[6] Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is an effective purification method.

    • Flash Chromatography: If recrystallization is ineffective, purification by flash column chromatography on silica gel is the standard alternative.[8] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Experimental Workflow: Synthesis & Purification

G start Start: Reagents & Glassware Prep reaction Reaction Under Inert Atmosphere (-10°C to 0°C) start->reaction quench Quench with aq. NH₄Cl reaction->quench extract Liquid-Liquid Extraction (e.g., DCM or EtOAc) quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄ or MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification concentrate->purify rextal Recrystallization purify->rextal If solid chrom Flash Chromatography purify->chrom If oily/impure analysis Characterization (NMR, IR, MP) rextal->analysis chrom->analysis end Pure Product analysis->end

Caption: General workflow for synthesis and purification.

References

  • Wyvratt, J. M., Hazen, G. G., & Weinstock, L. M. (1987). Journal of Organic Chemistry, 52(5), 944-945. [Source: ChemicalBook, https://www.chemicalbook.com/ProductSyntheses_2000-43-3.htm]
  • ChemicalBook. (n.d.). This compound CAS#: 2000-43-3. [https://www.chemicalbook.com/ProductDetail_2000-43-3.htm]
  • CN101503714A. (2009). Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative. Google Patents. [https://patents.google.
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [https://sielc.com/222-trichloro-1-phenylethanol.html]
  • Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. [https://en.wikipedia.org/wiki/Meerwein%E2%80%93Ponndorf%E2%80%93Verley_reduction]
  • Academic Journals. (n.d.). Convergent preparation of 2-phenylethanol. [https://academicjournals.org/journal/AJPAC/article-full-text-pdf/3F4F0C07008]
  • ResearchGate. (n.d.). ATH of trichloromethyl ketones. [https://www.researchgate.net/figure/ATH-of-trichloromethyl-ketones_tbl1_275836853]
  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. [https://www.organic-chemistry.org/namedreactions/meerwein-ponndorf-verley-reduction.shtm]
  • Alfa Chemistry. (n.d.). Meerwein-Ponndorf-Verley Reduction. [https://www.alfa-chemistry.com/meerwein-ponndorf-verley-reduction.htm]
  • Grokipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. [https://grokipedia.org/Meerwein%E2%80%93Ponndorf%E2%80%93Verley_reduction]
  • Organic Syntheses. (2018). (R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)- oxycarbamate. [http://www.orgsyn.org/demo.aspx?prep=v95p0115]
  • Mol-Instincts. (n.d.). This compound. [https://www.mol-instincts.com/chemistry/2000-43-3-2_2_2-trichloro-1-phenylethanol.aspx]
  • Guidechem. (n.d.). This compound 2000-43-3 wiki. [https://www.guidechem.com/wiki/2,2,2-trichloro-1-phenylethanol-cas-2000-43-3.html]
  • NIST WebBook. (n.d.). This compound. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C2000433&Mask=4]
  • Reddit. (2024). What are some common causes of low reaction yields? [https://www.reddit.com/r/Chempros/comments/17z9q51/what_are_some_common_causes_of_low_reaction_yields/]
  • University of Missouri–St. Louis. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. [https://www.umsl.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [https://en.wikipedia.org/wiki/Enantioselective_reduction_of_ketones]
  • ResearchGate. (n.d.). Reduction of 2-chloro-1-phenylethanone to two enantiomeric alcohols by WT-DKR and mutant W222F. [https://www.researchgate.net/figure/Reduction-of-2-chloro-1-phenylethanone-to-two-enantiomeric-alcohols-by-WT-DKR-and-mutant_fig2_264382531]
  • Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents. [https://www.alfa-chemistry.
  • Physics Wallah. (n.d.). Mechanism of Meerwein-Ponndorf-Verley Reduction. [https://www.pw.live/chemistry-concepts/meerwein-ponndorf-verley-reduction]
  • Google Patents. (n.d.). WO2008038050A2 - Reduction of alpha-halo ketones. [https://patents.google.
  • University of Missouri–St. Louis. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. [https://www.umsl.edu/services/chemistry/lemieux/1-phenylethanol.pdf]
  • PubChem. (n.d.). This compound. [https://pubchem.ncbi.nlm.nih.gov/compound/16150]
  • Google Patents. (n.d.). US4603227A - Novel process for preparing α-(trichloromethyl)benzyl alcohols from benzaldehydes. [https://patents.google.

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Technical Support Center: Synthesis of 2,2,2-Trichloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,2-Trichloro-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. We provide in-depth, mechanism-based troubleshooting to ensure the integrity and success of your experiments.

Introduction: Understanding the Synthetic Landscape

This compound is a valuable intermediate in pharmaceutical synthesis.[1] While several synthetic routes exist, each presents a unique set of challenges, primarily related to competing reactions and the formation of predictable side products. Low yields, difficult purifications, and inconsistent results can often be traced back to a handful of well-understood, yet often overlooked, chemical pathways.

This guide is structured around the most common synthetic methodologies. By understanding the why behind the formation of a side product, you can proactively adjust your experimental parameters to favor the desired outcome.

Troubleshooting Guide 1: Base-Catalyzed Condensation of Benzaldehyde and Chloroform

This is one of the most direct methods, involving the nucleophilic addition of the trichloromethyl anion (generated in situ from chloroform and a base) to benzaldehyde.[2][3] However, the strongly basic conditions required for this reaction are also ripe for side reactions.

FAQ 1.1: My yield is low, and I've isolated significant amounts of benzyl alcohol and benzoic acid. What happened?

Answer: You are observing the classic Cannizzaro reaction , a common and significant competitive pathway in this synthesis.

  • Causality: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens, like benzaldehyde). Under the influence of a strong base (e.g., potassium hydroxide), one molecule of benzaldehyde is reduced to benzyl alcohol, while the other is oxidized to benzoic acid. Since this reaction consumes your primary starting material, it directly reduces the yield of the target molecule.

  • Troubleshooting & Mitigation:

    • Temperature Control: The Cannizzaro reaction is often highly exothermic and its rate increases with temperature. Maintaining a low reaction temperature (e.g., 0-5 °C) during the base addition can significantly suppress this side reaction.

    • Slow Reagent Addition: Add the base portion-wise or via a syringe pump over an extended period. This keeps the instantaneous concentration of the base low, disfavoring the bimolecular Cannizzaro reaction relative to the desired condensation.

    • Choice of Base: While strong bases like KOH are common, heterogeneous base catalysts such as modified calcium oxide (CaO) have been shown to improve yields by providing a solid surface for the reaction, which can alter the reaction kinetics and suppress the solution-phase Cannizzaro reaction.[4]

cluster_main Reaction Pathways Benzaldehyde Benzaldehyde Product This compound (Desired Product) Benzaldehyde->Product Desired Condensation (Favored by low temp, slow base addition) Cannizzaro Cannizzaro Side Products Benzaldehyde->Cannizzaro Cannizzaro Reaction (Consumes 2 equivalents) Chloroform Chloroform Chloroform->Product Desired Condensation (Favored by low temp, slow base addition) Base Base (e.g., KOH) Base->Product Desired Condensation (Favored by low temp, slow base addition) Benzyl_Alcohol Benzyl Alcohol Cannizzaro->Benzyl_Alcohol Reduction Benzoic_Acid Benzoic Acid Cannizzaro->Benzoic_Acid Oxidation

Caption: Desired vs. Competing Cannizzaro Pathway.

FAQ 1.2: My crude product is contaminated with unreacted benzaldehyde. How can I remove it efficiently?

Answer: Residual benzaldehyde is a common impurity. Fortunately, it can be removed effectively during the aqueous workup.

  • Protocol: Sodium Bisulfite Wash

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite will form a water-soluble adduct with the aldehyde.

    • Shake the funnel vigorously for 2-3 minutes and allow the layers to separate.

    • Drain the aqueous layer, which now contains the benzaldehyde-bisulfite adduct.

    • Repeat the wash if necessary (TLC can be used to check for remaining benzaldehyde).

    • Proceed with standard aqueous washes (e.g., water, brine) and dry the organic layer over an anhydrous salt (e.g., MgSO₄).[5]

Troubleshooting Guide 2: Meerwein-Ponndorf-Verley (MPV) Reduction of 2,2,2-Trichloro-1-phenylethanone

The MPV reduction is a highly chemoselective method for reducing ketones to alcohols using an aluminum alkoxide catalyst (typically aluminum isopropoxide) and a sacrificial alcohol (isopropanol).[6][7] Its reversibility and byproducts are the main sources of trouble.

FAQ 2.1: My conversion is incomplete, and the starting ketone remains. How can I drive the reaction to completion?

Answer: The MPV reduction is a reversible equilibrium reaction.[8] To achieve high conversion, you must shift the equilibrium toward the products, as dictated by Le Châtelier's principle.

  • Causality & Mechanism: The reaction involves the transfer of a hydride from isopropanol to the ketone, mediated by the aluminum catalyst. This process generates your desired alcohol and acetone.[9] If acetone is allowed to accumulate, the reverse reaction (the Oppenauer oxidation) will occur, re-forming the starting ketone and reducing your yield.

  • Troubleshooting & Mitigation:

    • Remove Acetone: The most effective strategy is to remove the acetone (boiling point: 56 °C) from the reaction mixture as it forms. This is typically achieved by setting up the reaction for distillation, allowing the lower-boiling acetone to be continuously removed, which irreversibly drives the equilibrium forward.

    • Use Excess Sacrificial Alcohol: Using a large excess of isopropanol as both the hydride source and the solvent can also help shift the equilibrium to the product side.

    • Catalyst Activity: Commercially available aluminum isopropoxide can sometimes have reduced activity due to oligomerization or partial hydrolysis.[10] Using freshly sublimed or high-purity catalyst can significantly improve reaction rates and conversion.

cluster_mpv MPV Reduction Equilibrium Ketone 2,2,2-Trichloro- 1-phenylethanone Product Target Alcohol Ketone->Product Forward Reaction (Reduction) Isopropanol Isopropanol Acetone Acetone (Byproduct) Isopropanol->Acetone Hydride Donor Product->Ketone Reverse Reaction (Oppenauer Oxidation) Acetone->Isopropanol Hydride Acceptor note Action: Remove acetone via distillation to prevent reverse reaction. Acetone->note

Caption: The reversible equilibrium of the MPV reduction.

Troubleshooting Guide 3: Grignard Reaction of Phenylmagnesium Halide with Chloral

The Grignard reaction provides a powerful C-C bond-forming strategy. Here, phenylmagnesium bromide adds to the carbonyl of chloral (trichloroacetaldehyde).[11] The primary challenges are the reagent's high reactivity and sensitivity.

FAQ 3.1: My yield is very low, and I've isolated benzene and a non-polar crystalline solid identified as biphenyl. What went wrong?

Answer: These two side products point to two distinct and very common issues with Grignard reactions: protonolysis (quenching) and homocoupling.

  • Causality (Benzene Formation): Grignard reagents are extremely strong bases. If there is any trace of protic contaminants (especially water) in your glassware, solvents, or starting materials, the Grignard reagent will be rapidly and irreversibly protonated to form benzene, rendering it unable to react with the chloral.[12]

  • Causality (Biphenyl Formation): Biphenyl is formed from a Wurtz-type coupling reaction between the phenylmagnesium bromide reagent and any unreacted bromobenzene starting material. This side reaction is often catalyzed by trace metal impurities.

  • Troubleshooting & Mitigation:

    • Rigorous Anhydrous Conditions: This is non-negotiable. All glassware must be flame-dried or oven-dried under vacuum immediately before use. Solvents (like diethyl ether or THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[5] The magnesium turnings should be activated (e.g., with a crystal of iodine or by grinding) to remove the passivating oxide layer.

    • Ensure Complete Grignard Formation: Allow sufficient time for the bromobenzene to react completely with the magnesium before adding the chloral. This minimizes the amount of unreacted bromobenzene available for the biphenyl coupling side reaction.

    • Inverse Addition: For particularly sensitive reactions, consider adding the Grignard reagent to the aldehyde (inverse addition) to maintain a low concentration of the nucleophile and potentially suppress side reactions.

PhMgBr Phenylmagnesium Bromide (PhMgBr) Product Desired Product PhMgBr->Product Adds to Benzene Benzene (Side Product) PhMgBr->Benzene Reacts with (Protonolysis) Biphenyl Biphenyl (Side Product) PhMgBr->Biphenyl Reacts with (Homocoupling) Chloral Chloral Chloral->Product H2O Water (Contaminant) H2O->Benzene PhBr Bromobenzene (Unreacted) PhBr->Biphenyl

Caption: Common side reactions in Grignard synthesis.

General Purification Protocols

Regardless of the synthetic route, the crude this compound will require purification.

Purification MethodApplication NotesKey Considerations
Vacuum Distillation Effective for removing non-volatile impurities and lower-boiling solvents.The product has a high boiling point (93-96°C at 0.8 mmHg).[1][13] Distillation at atmospheric pressure will lead to decomposition. A good vacuum source is essential.
Recrystallization Excellent for obtaining high-purity material, especially for removing isomeric or closely related impurities.The product is a low-melting solid (m.p. ~37 °C).[1] Recrystallization from a non-polar solvent like hexanes or heptane at low temperatures is often effective.
Flash Chromatography A highly versatile method for separating the product from a wide range of impurities.A reverse-phase HPLC method has been developed, suggesting that both normal and reverse-phase chromatography on silica gel or C18-functionalized silica would be effective for purification.[14][15]
Aqueous Washes Used during workup to remove acidic or basic impurities and water-soluble contaminants.A wash with dilute NaHCO₃ can remove acidic byproducts like benzoic acid. A wash with dilute HCl can remove basic impurities.

References

  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (2018, March 10). (R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)- oxycarbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]

  • Howard, J. W. (1933). Addition of chloroform and bromoform to substituted benzaldehydes. ScholarWorks at University of Montana. Retrieved from [Link]

  • Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Chemistry Learner. (2020, June 30). Meerwein Ponndorf Verley (MPV Reduction): Easy mechanism, examples, applications. Retrieved from [Link]

  • Howard, W. L., & Hilbert, G. E. (1925). THE ADDITION OF CHLOROFORM TO ALDEHYDES. Journal of the American Chemical Society, 47(12), 3110-3113. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

  • Jin, T. S., et al. (2005). Addition Reaction of Benzaldehydes and Chloroform Catalyzed by Modified Calcium Oxide. Journal of Molecular Catalysis A: Chemical, 237(1-2), 193-197. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Grignard reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Use of this compound alkyl ethers as perfumes.
  • NIST. (n.d.). This compound. WebBook. Retrieved from [Link]

  • Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12). Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

Sources

improving the stability of 2,2,2-Trichloro-1-phenylethanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,2,2-Trichloro-1-phenylethanol. This resource is designed for researchers, scientists, and drug development professionals to address common and complex stability challenges encountered when working with this compound in solution. This compound, a key pharmaceutical intermediate, possesses a unique structure—a secondary benzylic alcohol adjacent to a sterically bulky and highly electron-withdrawing trichloromethyl group—that dictates its reactivity and stability profile.[1][2] Understanding these properties is critical for developing robust formulations, ensuring reproducible experimental outcomes, and maintaining the integrity of your research.

This guide moves beyond simple protocols to explain the underlying chemical principles driving degradation, empowering you to troubleshoot effectively and proactively design stable solution-state experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound in methanol is showing a decrease in purity over time, even when stored at 2-8°C. What is happening?

A: This is a common issue arising from the use of protic solvents like methanol. The benzylic alcohol group is susceptible to substitution reactions, particularly under slightly acidic conditions that can be generated by dissolved atmospheric CO₂ or trace impurities. The solvent itself (methanol) can act as a nucleophile, potentially leading to the formation of an ether byproduct over time. For enhanced stability, consider switching to a high-purity, anhydrous aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF).

Q2: I've observed a yellow discoloration in my stock solution. Does this indicate degradation?

A: Yes, a change in color is a strong indicator of chemical degradation. The likely cause is the formation of conjugated systems resulting from elimination or rearrangement reactions. A common pathway is dehydrochlorination, which can create double bonds that extend conjugation with the phenyl ring, shifting absorbance into the visible spectrum. We recommend immediate analysis of the solution by HPLC-UV or LC-MS to identify the degradants and quantify the purity of the parent compound.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent. We recommend storing them in amber glass vials with PTFE-lined caps at low temperatures (2-8°C or -20°C for long-term storage).[1] The solution should be protected from light and atmospheric moisture. Purging the vial headspace with an inert gas like argon or nitrogen before sealing can further prevent oxidative degradation and moisture ingress.

Q4: Is this compound sensitive to pH? What is a safe pH range to work in?

A: Yes, it is highly sensitive to pH. The compound is most stable in a slightly acidic to neutral pH range (approximately 4.0-6.5).

  • Acidic Conditions (pH < 4): Risk of acid-catalyzed dehydration and/or SN1 substitution at the benzylic position.

  • Basic Conditions (pH > 7.5): High risk of base-catalyzed elimination (dehydrochlorination), a rapid degradation pathway. The predicted pKa of the hydroxyl proton is ~11.9, meaning it can be abstracted under moderately basic conditions, initiating degradation.[1][3]

A pH profiling experiment (see Protocol B) is essential to determine the optimal pH for your specific formulation.

In-Depth Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous or Alcoholic Solutions

Symptoms:

  • Rapid loss of parent compound purity detected by HPLC or GC.

  • Appearance of new peaks in the chromatogram.

  • Formation of a precipitate or cloudiness.

Root Cause Analysis: The structure of this compound makes it susceptible to two primary degradation pathways in aqueous or protic solutions:

  • Base-Catalyzed Elimination (E2/E1cB Mechanism): This is often the most significant pathway. Under neutral to basic conditions, a base can abstract the hydroxyl proton. The resulting alkoxide can trigger the elimination of a chloride ion from the adjacent trichloromethyl group. This reaction is facilitated by the strong electron-withdrawing nature of the remaining chlorine atoms. This pathway is analogous to dehydrohalogenation reactions seen in other organochlorine compounds.[4]

  • Acid-Catalyzed Substitution (SN1 Mechanism): In acidic media, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water generates a secondary benzylic carbocation, which is resonance-stabilized by the phenyl ring. This carbocation can then be attacked by any available nucleophile, including water (leading to racemization or back-reaction), the solvent (e.g., methanol, ethanol), or counter-ions from buffers.

Mitigation Strategies:

  • Solvent Selection: Prioritize the use of anhydrous aprotic solvents (e.g., ACN, THF, Dioxane, Toluene). If an aqueous or alcoholic co-solvent is required, it must be buffered to an optimal pH.

  • pH Control: Maintain the solution pH within a pre-determined stable range (typically 4.0 to 6.5). Use a non-nucleophilic buffer system like acetate or phosphate at the lowest effective concentration. See Protocol B for determining this range.

  • Temperature Control: Perform experiments at the lowest practical temperature to reduce reaction rates.

Diagram: Potential Degradation Pathways

G cluster_acid Acid-Catalyzed (SN1) Pathway cluster_base Base-Catalyzed (E2) Pathway a_start Parent Compound a_proton Protonated Alcohol (Good Leaving Group) a_start->a_proton + H+ a_carbocation Resonance-Stabilized Benzylic Carbocation a_proton->a_carbocation - H2O a_product Substitution Product (e.g., Ether, Diol) a_carbocation->a_product + Nucleophile (Nu-) b_start Parent Compound b_alkoxide Alkoxide Intermediate b_start->b_alkoxide + Base - H+ b_product Elimination Product (Dehydrochlorination) b_alkoxide->b_product - Cl- start_node 2,2,2-Trichloro- 1-phenylethanol in Solution start_node->a_start Acidic pH start_node->b_start Basic pH

Caption: Key degradation routes for this compound.

Issue 2: Instability Under Thermal or Photolytic Stress

Symptoms:

  • Degradation observed even in a well-buffered, aprotic solvent.

  • Increased degradation rate when solutions are left on the benchtop or heated.

Root Cause Analysis:

  • Thermal Stress: Supplying thermal energy can overcome the activation energy for degradation reactions, particularly elimination. The safety profile notes that upon heating to decomposition, the compound emits toxic vapors of Cl⁻, confirming its thermal lability.[1][3]

  • Photolytic Stress: The phenyl ring is a chromophore that absorbs UV light. This absorbed energy can be transferred to the rest of the molecule, potentially leading to the homolytic cleavage of the C-Cl bonds and initiating a free-radical degradation cascade.

Mitigation Strategies:

  • Light Protection: Always store solutions in amber vials or protect clear vials from light by wrapping them in aluminum foil.[1]

  • Temperature Control: Avoid heating solutions unless required by the experimental protocol. Store stock solutions and samples in a refrigerator or freezer.

  • Forced Degradation Study: If your application requires elevated temperatures or light exposure, perform a forced degradation study as described in Protocol C to understand the degradation profile and identify the resulting byproducts.

Experimental Protocols

Protocol A: Screening for Optimal Solvent System

Objective: To identify a solvent that provides maximal stability for this compound.

Methodology:

  • Prepare stock solutions of this compound (e.g., 1 mg/mL) in a range of high-purity, anhydrous solvents (e.g., Acetonitrile, THF, Dichloromethane, Ethyl Acetate). Include a protic solvent (e.g., Methanol) as a control.

  • Dispense aliquots of each solution into amber HPLC vials.

  • Analyze a T=0 sample from each solution immediately using a validated stability-indicating HPLC method (see Protocol D ).

  • Store the remaining vials under controlled conditions (e.g., 25°C/60% RH and 40°C/75% RH).

  • Analyze samples at predetermined time points (e.g., 24h, 48h, 1 week, 4 weeks).

  • Compare the purity of the parent compound over time. The optimal solvent will show the least degradation.

Protocol B: pH Profiling and Buffer Selection

Objective: To determine the pH range of maximum stability in an aqueous co-solvent system.

Methodology:

  • Prepare a series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 3.0 to 9.0.

  • Prepare solutions of this compound in a mixture of an organic co-solvent (e.g., ACN) and each buffer (e.g., 50:50 ACN:Buffer).

  • Analyze a T=0 sample for each pH point.

  • Store the solutions at a controlled, accelerated temperature (e.g., 40°C).

  • Analyze samples at regular intervals (e.g., 4h, 8h, 24h).

  • Plot the percentage of the parent compound remaining against the initial pH of the solution. The resulting "U-shaped" curve will reveal the pH of maximum stability.

Protocol C: Forced Degradation Study (Thermal/Photolytic)

Objective: To characterize the degradation products under thermal and photolytic stress.

Methodology:

  • Thermal: Prepare a solution in an optimized solvent system (from Protocol A). Expose it to elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 24-72 hours).

  • Photolytic: Prepare another solution. Expose it to a controlled light source as per ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps). Keep a control sample wrapped in foil to protect it from light.

  • Analyze all stressed samples and controls by HPLC-UV and LC-MS to separate and identify the degradation products.

Protocol D: Analytical Method for Quantification

A reverse-phase HPLC (RP-HPLC) method is suitable for quantifying this compound and its degradation products.[5]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic or phosphoric acid for peak shaping). A typical starting point is 60:40 ACN:Water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or 254 nm.

  • Mass Spectrometry (MS): For identification of degradants, an MS detector can be coupled to the HPLC. The mass spectrum of the parent compound can serve as a reference.[6]

Data Summary Tables

Table 1: Solvent Properties and Stability Implications

SolventTypePolarity IndexBoiling Point (°C)General Stability Recommendation
AcetonitrileAprotic Polar5.882Excellent: Recommended for stock solutions.
Tetrahydrofuran (THF)Aprotic Polar4.066Good: Can contain peroxide impurities; use inhibitor-free for analysis.
DichloromethaneAprotic Polar3.140Fair: Volatile. Ensure proper sealing. Can contain acidic impurities.
MethanolProtic Polar5.165Poor: Not recommended due to reactivity. Use only if required, buffered and fresh.
WaterProtic Polar10.2100Very Poor (unbuffered): Requires strict pH control (see Protocol B).[1]

Table 2: Example pH Stability Profile Data (Illustrative)

pHBuffer System% Parent Remaining (40°C, 24h)Observation
3.0Citrate92.5%Minor degradation, likely SN1 pathway.
4.5Acetate99.8%Optimal Stability.
6.0Phosphate99.5%High Stability.
7.5Phosphate85.1%Significant degradation, onset of elimination.
9.0Borate45.3%Rapid degradation via elimination pathway.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting stability issues.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 2000-43-3). Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, K. L., et al. (2013). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). This compound Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2021). Proposed degradation pathways of 1,1,1-trichloro-2,2-bis-(p-chlorophenyl)ethane (p,p'-DDT). [Diagram]. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 2,2,2-Trichloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of 2,2,2-trichloro-1-phenylethanol. As a key chiral building block, particularly in the synthesis of novel agrochemicals and pharmaceuticals, achieving high enantiopurity and yield is paramount. This guide is structured to address the common challenges encountered during its synthesis, primarily via the asymmetric reduction of 2,2,2-trichloroacetophenone. Drawing from established methodologies like the Corey-Bakshi-Shibata (CBS) reduction, this document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind them.

Part 1: Troubleshooting Low Enantioselectivity (ee)

Achieving high enantiomeric excess is the primary goal of this synthesis. Low ee is a frequent issue that can often be traced back to a few key experimental parameters.

Q1: My enantiomeric excess (ee) is poor (<80%). Where should I start my investigation?

A1: When encountering low enantioselectivity, it's crucial to approach troubleshooting systematically. Before adjusting reaction parameters, first validate the foundational elements of your experiment. Low ee is often not due to a single catastrophic failure but a combination of subtle issues.

Step 1: Validate Your Analytical Method. Your first step should always be to confirm that your method for measuring ee (e.g., chiral HPLC or GC) is accurate and well-optimized. An unreliable analytical method can send your optimization efforts in the wrong direction.

  • Action: Prepare a racemic sample of this compound. This can be done by reducing the ketone with a simple achiral reducing agent like sodium borohydride.

  • Test: Analyze the racemic sample.

  • Expected Result: You should see two perfectly baseline-separated peaks with a 50:50 area ratio.

  • Troubleshooting: If peaks are not well-resolved, optimize your method (e.g., adjust the mobile phase, flow rate, or column temperature) before analyzing your asymmetric reaction samples.[1]

Step 2: Assess Reagent and Catalyst Quality. The purity and integrity of your starting materials are paramount in asymmetric catalysis.

  • Chiral Catalyst/Auxiliary: The enantiomeric purity of your catalyst (e.g., the (S)- or (R)-CBS reagent) directly sets the ceiling for your product's ee. Verify the ee of the catalyst if possible, and always use reagents from a reputable supplier.[2] Old or improperly stored catalysts can degrade, leading to poor performance.[3]

  • Solvents and Reagents: Ensure all solvents are strictly anhydrous. Water can react with borane reagents and interfere with the catalyst's structure and function.[2][4] Use freshly distilled, high-purity solvents.

  • Substrate: Ensure the starting ketone, 2,2,2-trichloroacetophenone, is pure. Impurities can sometimes act as catalyst poisons.

dot graph TD { A[Start: Low ee Observed] --> B{Is Chiral HPLC/GC Method Validated?}; B -->|No| C[Validate Method with Racemic Standard]; C --> B; B -->|Yes| D{Are Reagents & Solvents Anhydrous and High Purity?}; D -->|No| E[Purify/Dry Solvents & Use High-Purity Reagents]; E --> D; D -->|Yes| F{Is Reaction Temperature Optimized?}; F -->|No| G[Perform Temperature Screening (-78°C to 0°C)]; G --> F; F -->|Yes| H{Is Catalyst Loading & Addition Rate Optimized?}; H -->|No| I[Vary Catalyst Loading & Substrate Addition Rate]; I --> H; H -->|Yes| J[Consider Alternative Solvents or Borane Sources]; J --> K[Consult Literature for Substrate-Specific Conditions]; K --> L[Successful Optimization];

} caption: Troubleshooting workflow for low enantioselectivity.

Q2: How critical are reaction temperature and choice of borane source?

A2: These parameters are absolutely critical. The diastereomeric transition states that lead to the (R) and (S) enantiomers have different activation energies. Lowering the temperature amplifies this energy difference, typically favoring the formation of one enantiomer over the other.[1][2]

  • Temperature: For the CBS reduction of ketones, lower temperatures are almost always better for enantioselectivity. A common starting point is -78 °C (a dry ice/acetone bath), but the optimal temperature may vary.[5] Running the reaction at 0 °C or room temperature is a common cause of poor ee.

  • Borane Source: While BH₃·THF is common, other borane sources like borane-dimethyl sulfide (BMS) or catecholborane can be used.[3][4] Catecholborane, in particular, has been shown to be effective for this specific substrate, often providing high yields and excellent ee.[5] The choice of borane source can influence the rate of the background (non-catalyzed) reduction, which is non-selective and lowers the overall ee.

ParameterCondition ACondition BCondition C (Optimized)
Catalyst (S)-CBS-oxazaborolidine(S)-CBS-oxazaborolidine(S)-CBS-oxazaborolidine
Borane Source BH₃·THFBH₃·THFCatecholborane in THF
Temperature 0 °C-78 °C-78 °C
Observed ee (%) 65%88%94% [5]
Comment Temperature is too high, leading to a significant background reaction.Lower temperature improves selectivity.Catecholborane proves more effective for this substrate, minimizing the non-selective pathway.

Part 2: Troubleshooting Low Reaction Yield and Purity

Even with high ee, a low yield can make a synthetic route impractical. These issues often relate to reagent stoichiometry, reaction time, or the workup procedure.

Q1: My reaction is sluggish or stalls, resulting in low conversion and yield. What's the problem?

A1: This often points to an issue with the active catalytic species or the reducing agent.

  • Catalyst Activity: Ensure your CBS catalyst is active. As mentioned, old or improperly stored reagents are a common culprit.[3] If you are generating the catalyst in situ, ensure the pre-formation step is complete before adding the substrate.[6]

  • Borane Stoichiometry: The borane source is the stoichiometric reductant. While the CBS reagent is catalytic, the borane is consumed. Ensure you are using the correct stoichiometry (typically 0.6 to 1.5 equivalents relative to the ketone). An insufficient amount of borane will naturally lead to incomplete conversion.[7]

  • Slow Addition: For some substrates, adding the borane solution slowly over several hours to the mixture of ketone and catalyst at low temperature is crucial.[5] This maintains a low concentration of the reducing agent, which can favor the catalytic pathway over the non-catalyzed reduction and prevent side reactions.[2]

Q2: After workup, my product is impure. How can I improve the purification process?

A2: The workup for a CBS reduction is critical for removing the boron byproducts and the chiral amino alcohol.

  • Quenching: The reaction must be carefully quenched, typically by the slow addition of an alcohol like methanol at low temperature, to destroy any excess borane.[6]

  • Boron Removal: Boronic acids and other boron-containing species can form emulsions or co-precipitate with your product. A common and effective workup involves washing the organic layer with a mild base, such as aqueous NaOH or NaHCO₃, to extract these acidic boron species.[5]

  • Purification Method: The final product, this compound, is typically an oil or a low-melting solid.[5] Purification is best achieved by flash column chromatography on silica gel.[5] Recrystallization can also be an option if the product is a solid and a suitable solvent system can be found.[8]

Part 3: Key Methodologies and Protocols

This section provides a vetted protocol based on a reliable, published procedure for the synthesis of (R)-2,2,2-trichloro-1-phenylethanol.[5]

Core CBS Reduction Mechanism

The predictive power of the CBS reduction stems from its well-understood mechanism. The borane coordinates to the Lewis basic nitrogen of the oxazaborolidine catalyst. This complex then coordinates to the ketone, orienting the sterically bulky trichloromethyl group away from the catalyst's own steric bulk. Hydride is then delivered to one specific face of the ketone.[4][9]

dot graph G { layout=dot; rankdir=LR; node [shape=none, margin=0, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

} caption: Simplified CBS reduction mechanism.

Experimental Protocol: Asymmetric Reduction of 2,2,2-Trichloroacetophenone

This protocol is adapted from a procedure reported in Organic Syntheses and is a reliable starting point for obtaining high enantioselectivity.[5]

1. Reaction Setup:

  • To a flame-dried, three-necked round-bottomed flask under an argon atmosphere, add 2,2,2-trichloroacetophenone (1.00 equiv) and dry toluene (approx. 2.5 M concentration).

  • Add the (S)-CBS-oxazaborolidine catalyst solution (e.g., 1.0 M in toluene, 0.05 equiv).

  • Cool the resulting mixture to -78 °C using a dry ice/acetone bath.

2. Reductant Addition:

  • Slowly add a solution of catecholborane (1.60 equiv) in anhydrous THF dropwise over 7-9 hours using a syringe pump or a pressure-equalizing addition funnel. Maintain the internal temperature below -75 °C.

3. Reaction and Quench:

  • After the addition is complete, allow the reaction to stir for an additional 12 hours, letting it slowly warm to room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.

4. Workup and Purification:

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with 2 M NaOH solution (to remove boron byproducts) and saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure chiral alcohol.

5. Analysis:

  • Determine the enantiomeric excess (ee) of the purified product using a chiral HPLC column (e.g., Chiralcel OD-H or similar) with a hexane/isopropanol mobile phase.

References

  • BenchChem. (n.d.). Troubleshooting low yield in asymmetric reduction of 2-dodecanone.
  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Gagnon, D., et al. (2018). (R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)-oxycarbamate. Organic Syntheses, 95, 310-327. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Taylor & Francis Group. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Lee, S. H., et al. (2022). Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. RSC Advances, 12(19), 11845-11850. [Link]

  • Google Patents. (n.d.). Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl).
  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. (n.d.). Review Article.
  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]

  • BenchChem. (n.d.). How to resolve poor enantioselectivity in (-)-Toddanol synthesis.
  • BenchChem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.

Sources

Technical Support Center: Solvent-Driven-Reactivity-in-2,2,2-Trichloro-1-phenylethanol-Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for reactions involving 2,2,2-Trichloro-1-phenylethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical impact of solvent selection on reaction outcomes. Here, we address common challenges and provide in-depth troubleshooting advice based on established chemical principles and field experience.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during reactions with this compound.

Q1: My starting material, this compound, is not dissolving properly. What should I do?

A1: this compound is almost insoluble in water but is soluble in alcohols and oils.[1] For reactions, consider solvents like methanol, ethanol, or N,N-dimethylformamide (DMF).[2] If solubility remains an issue, gentle warming can be attempted, but monitor for potential degradation, especially if reactive reagents are present. Always ensure your solvent is anhydrous if the reaction is moisture-sensitive.

Q2: I'm attempting an etherification of the hydroxyl group, but I'm seeing low yields and several byproducts. Could my solvent be the cause?

A2: Absolutely. Etherification of benzylic alcohols like this one often proceeds via a carbocation intermediate, making solvent choice critical.[3]

  • Problem: Using a nucleophilic solvent (like methanol or ethanol) without a suitable activating agent can lead to competitive solvolysis, where the solvent itself acts as the nucleophile, leading to undesired methyl or ethyl ethers.

  • Solution: For reactions with alkyl halides, a polar aprotic solvent such as DMF or DMSO is often preferred. These solvents can stabilize the carbocation intermediate without competing in the reaction. The use of a non-nucleophilic base (e.g., sodium hydride) is crucial to deprotonate the alcohol first. Phase-transfer conditions have also been reported as effective for this type of etherification.[4]

Q3: My dehydration reaction to form the corresponding styrene is sluggish and incomplete. How can I improve the conversion?

A3: Dehydration reactions are equilibrium-driven, and the removal of water is key to driving the reaction to completion.

  • Solvent Role: The solvent must be high-boiling and inert to the acidic conditions typically used. Toluene is a common choice as it allows for the azeotropic removal of water using a Dean-Stark apparatus.[5]

  • Troubleshooting: If the reaction is slow in toluene, ensure the temperature is sufficient for azeotropic distillation (around 110-120°C).[5] If you are not using a method to remove water, the reaction will likely stall. Using a higher boiling aromatic solvent like xylene could be an option, but monitor for thermal decomposition.

Q4: I am observing significant amounts of α-methylbenzyl ether formation as a byproduct during my dehydration reaction. Why is this happening?

A4: This is a classic example of a competitive side reaction often observed during the dehydration of 1-phenylethanol derivatives.[5] It occurs when the carbocation intermediate is trapped by another molecule of the starting alcohol or any other nucleophilic alcohol present.

  • Solvent Impact: While this is primarily a substrate/catalyst issue, a highly polar solvent can stabilize the carbocation, potentially increasing its lifetime and the window for side reactions. Running the reaction at a higher dilution in a non-polar solvent like toluene can disfavor this bimolecular side reaction.[5] Ensure your starting material is free from other alcohol impurities.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and mechanistic explanations for overcoming complex challenges.

Guide 2.1: Optimizing Solvent Choice for Nucleophilic Substitution (e.g., Etherification)

Issue: Low yield in the synthesis of an alkyl ether from this compound and an alkyl halide.

Underlying Principle: The reaction can proceed through an SN1-like or SN2-like pathway. The bulky trichloromethyl group and the phenyl ring favor an SN1 pathway via a stabilized benzylic carbocation. The solvent's role is to stabilize this intermediate without competing as a nucleophile.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for etherification reactions.

Recommended Protocol for Solvent Screening:

  • Setup: In three separate, dry, nitrogen-flushed flasks, add this compound (1 eq.) and a magnetic stir bar.

  • Solvent Addition: To each flask, add an equal volume of anhydrous DMF, THF, and Toluene, respectively.

  • Deprotonation: Cool the flasks to 0°C and add sodium hydride (NaH, 1.1 eq.) portion-wise to each. Allow to stir for 30 minutes at 0°C.

  • Alkylating Agent: Add the alkyl halide (1.2 eq.) dropwise to each flask.

  • Reaction & Monitoring: Allow the reactions to warm to room temperature and stir for 12-24 hours. Monitor the consumption of starting material by Thin Layer Chromatography (TLC).

  • Analysis: After quenching, workup, and purification, compare the yields from the three different solvents to identify the optimal system.

Data Interpretation:

Solvent TypePolarityExpected OutcomeRationale
DMF Polar AproticHigh Yield Excellent for SN1/SN2 reactions. Solubilizes the sodium alkoxide and stabilizes the transition state.[2]
THF Moderately Polar AproticModerate Yield Lower polarity than DMF may result in slower reaction rates. Good general-purpose ether solvent.
Toluene Non-Polar AproticLow to No Yield Poor solubility for the ionic alkoxide intermediate. Does not effectively stabilize the carbocation.
Guide 2.2: Managing Side Reactions During Dehydration

Issue: Formation of styrene dimer, acetophenone, or other byproducts during acid-catalyzed dehydration.

Underlying Principles: High temperatures and strong acidic conditions required for dehydration can promote undesired pathways.

  • Dimerization: The product, a styrene derivative, can undergo acid-catalyzed polymerization or dimerization.[5]

  • Oxidation: If air is present, the benzylic alcohol can be oxidized to the corresponding ketone (acetophenone derivative).

Solvent-Based Mitigation Strategies:

G cluster_0 Dehydration Reaction Environment cluster_1 Reaction Pathways cluster_2 Solvent Control Measures A This compound + Acid Catalyst B Benzylic Carbocation Intermediate A->B Heat E Trichloroacetophenone A->E Side Path 2: Oxidation (if O2 present) C Target Product: Trichlorostyrene B->C Desired Path: Elimination (-H+) D Styrene Dimer B->D Side Path 1: Reaction with Product F Use Toluene + Dean-Stark: Removes H2O, drives equilibrium to C C->F H Optimize Catalyst Loading & Temp: Minimize residence time at high temp to reduce D D->H G Run under Inert Atmosphere (N2/Ar): Inhibits pathway to E E->G

Caption: Influence of solvent and conditions on dehydration reaction pathways.

Experimental Protocol for Minimizing Byproducts:

  • Apparatus: Assemble a Dean-Stark apparatus with a reflux condenser on a round-bottom flask. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add this compound (1 eq.) and toluene (sufficient to fill the Dean-Stark trap and suspend the reactant).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01-0.05 eq.).

  • Inert Atmosphere: Purge the system with nitrogen or argon for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction, wash with a saturated sodium bicarbonate solution to neutralize the acid, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

By using an inert, water-removing solvent system and maintaining an oxygen-free atmosphere, the formation of both oligomeric and oxidative byproducts can be significantly suppressed.

References

  • Chemical Properties of this compound (CAS 2000-43-3) . Cheméo. [Link]

  • This compound . NIST WebBook. [Link]

  • Use of this compound alkyl ethers as perfumes.
  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide . Organic Chemistry Portal. [Link]

  • This compound . NIST WebBook. [Link]

  • This compound . NIST WebBook. [Link]

  • This compound | C8H7Cl3O | CID 16150 . PubChem. [Link]

  • Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts . PMC - NIH. [Link]

Sources

Technical Support Center: Scaling Up 2,2,2-Trichloro-1-phenylethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,2,2-Trichloro-1-phenylethanol. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to a pilot plant. Our goal is to provide you with in-depth, practical, and scientifically grounded advice to ensure a safe, efficient, and successful scale-up campaign.

Introduction: The Scale-Up Challenge

The synthesis of this compound, a valuable pharmaceutical intermediate[1], typically involves highly reactive reagents and exothermic reactions. While manageable on a lab scale, scaling up introduces significant challenges related to heat and mass transfer, reaction kinetics, and safety.[2][3] A successful transition from a grams-scale laboratory reaction to a multi-kilogram pilot plant process requires a thorough understanding of the underlying chemical and engineering principles.[2][4] This guide will address common issues and provide actionable solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound at a lab scale?

A1: The most frequently cited laboratory methods for synthesizing this compound are:

  • Friedel-Crafts reaction: Reacting chloral (trichloroacetaldehyde) with benzene in the presence of a Lewis acid catalyst like aluminum trichloride.[1][5]

  • Reaction of benzaldehyde and chloroform: This method typically proceeds in the presence of a strong base.[1][5]

  • Grignard reaction: The addition of a phenylmagnesium halide (e.g., phenylmagnesium bromide) to chloral. This is a highly effective method for forming the carbon-carbon bond.[6][7]

Q2: Why is scaling up the synthesis of this compound not a linear process?

A2: Scaling up chemical reactions is rarely a linear process due to the change in the surface-area-to-volume ratio.[8] As the reactor size increases, the volume of the reaction mixture increases by the cube of the radius, while the heat transfer area (the reactor wall) only increases by the square of the radius.[9] This disparity makes heat removal significantly less efficient in larger reactors, which is a major concern for exothermic reactions commonly used to produce this compound.[8][10] Additionally, achieving uniform mixing becomes more challenging at larger scales, potentially leading to localized "hot spots" and the formation of byproducts.[2][11][12]

Q3: What are the primary safety concerns when moving to a pilot plant scale?

A3: The primary safety concerns include:

  • Thermal Runaway: The inability to remove reaction heat as fast as it is generated can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[10][13] This is a significant risk with highly exothermic reactions like Grignard and Friedel-Crafts.[10][14]

  • Handling of Hazardous Reagents: Reagents like chloral, aluminum trichloride, and organometallic compounds (e.g., Grignard reagents) are hazardous and require specialized handling procedures, especially at larger quantities.[15][16][17]

  • Solvent Safety: The use of flammable organic solvents like diethyl ether or tetrahydrofuran in Grignard reactions presents a significant fire and explosion hazard, which is amplified at the pilot plant scale.[17]

Q4: What is a "pilot plant" and why is it a necessary step?

A4: A pilot plant is a pre-commercial production system that bridges the gap between laboratory-scale research and full-scale manufacturing.[4] It allows for the testing and optimization of a process on an intermediate scale, typically in the range of 10-100 kg. This step is crucial for identifying and addressing potential scale-up issues related to equipment, process control, and safety before committing to the significant capital investment of a full-scale production facility.[2][3]

Troubleshooting Guides

Issue 1: Reduced Yield and Increased Impurity Profile at Pilot Scale

Q: We successfully synthesized this compound with >90% purity in the lab, but in the pilot plant, the yield has dropped to 60% with several new impurities. What could be the cause?

A: This is a classic scale-up problem often rooted in inadequate mixing and heat transfer.

Causality:

  • Poor Mixing and Mass Transfer: In a large reactor, inefficient mixing can lead to localized areas of high reagent concentration.[11][12][18] This can promote side reactions that were negligible at the lab scale. For instance, in a Grignard reaction, poor dispersion of the Grignard reagent can lead to localized superheating and decomposition or side reactions with the solvent.

  • Thermal Inhomogeneity (Hot Spots): As discussed, heat removal is less efficient at scale.[8][19] "Hot spots" can form near the reactor walls or in poorly mixed zones. These elevated temperatures can accelerate decomposition of the product or promote the formation of thermally-driven byproducts.[19] For example, in a Friedel-Crafts reaction, excessive heat can lead to polysubstitution on the benzene ring.

Troubleshooting Protocol:

  • Characterize the Mixing:

    • Action: Perform a mixing study in the pilot reactor using a tracer. This will help you understand the mixing time and identify any dead zones.

    • Rationale: The results will indicate if the current agitator design and speed are sufficient for the reaction mass.

  • Optimize Reagent Addition:

    • Action: Instead of adding the reagent in one portion, implement a controlled, semi-batch addition. The addition rate should be carefully calculated to match the heat removal capacity of the reactor.

    • Rationale: This prevents the accumulation of unreacted reagents and allows the cooling system to keep up with the heat generated by the reaction, thus minimizing hot spots.[9]

  • Improve Heat Transfer:

    • Action: Ensure the reactor's cooling jacket is operating at maximum efficiency. Consider using a lower temperature coolant if the process allows. For highly exothermic reactions, an external heat exchanger loop may be necessary.

    • Rationale: Proactive and efficient heat removal is critical to maintaining the desired reaction temperature and preventing side reactions.[19]

Issue 2: Reaction Fails to Initiate or Shows a Long Induction Period in the Pilot Plant

Q: Our Grignard reaction for this compound synthesis starts immediately in the lab, but in the pilot reactor, we are experiencing a significant and unpredictable induction period. Why is this happening and how can we fix it?

A: Induction periods in Grignard reactions are common and can be particularly dangerous at scale. The delay is often due to the presence of trace impurities or the condition of the magnesium.

Causality:

  • Passivation of Magnesium: The surface of the magnesium turnings can have a passivating layer of magnesium oxide or hydroxide, which prevents the reaction with the aryl halide from starting. In the lab, it's easier to overcome this with vigorous stirring or the addition of an initiator like iodine.[20][21]

  • Trace Moisture: While anhydrous conditions are a prerequisite, even small amounts of moisture in the solvent or on the reactor walls can quench the initial formation of the Grignard reagent. The larger surface area of a pilot reactor makes it more susceptible to atmospheric moisture if not properly dried.[17]

Troubleshooting Protocol:

  • Magnesium Activation:

    • Action: Before starting the reaction, activate the magnesium in the reactor. This can be done by stirring the magnesium with a small amount of iodine or 1,2-dibromoethane in a portion of the solvent until a color change or exotherm is observed.

    • Rationale: This removes the passivating layer from the magnesium surface, providing a fresh, reactive surface for the Grignard reagent formation.[20]

  • Rigorous Drying of the Reactor:

    • Action: Ensure the pilot reactor is meticulously dried before use. This can be achieved by a hot nitrogen purge or by boiling out a small amount of a high-boiling, azeotroping solvent.

    • Rationale: Eliminating all sources of moisture is critical for the reliable initiation of the Grignard reaction.[17]

  • Controlled Initiation:

    • Action: Add a small portion of the aryl halide to the activated magnesium and confirm reaction initiation (e.g., via a temperature rise) before starting the continuous addition of the remaining aryl halide.

    • Rationale: This "seed" approach ensures the reaction is proceeding as expected before adding the bulk of the reagents, which is a key safety measure to prevent the dangerous accumulation of unreacted starting material.[20]

Issue 3: Difficult Work-up and Product Isolation at Scale

Q: In the lab, quenching our reaction and performing a liquid-liquid extraction is straightforward. In the pilot plant, we are getting a thick emulsion during the quench that is impossible to separate. What can we do?

A: Emulsion formation during the work-up of reactions involving metal salts (like Grignard or Friedel-Crafts) is a common scale-up challenge.

Causality:

  • Precipitation of Metal Salts: The quenching of the reaction (e.g., with aqueous acid) generates insoluble inorganic salts (e.g., magnesium salts, aluminum salts).[22] At a large scale, these finely divided solids can act as emulsifying agents, stabilizing the interface between the aqueous and organic layers.

  • Inefficient Mixing During Quench: Poor mixing during the quench can lead to the formation of localized areas of high pH, which can also promote the precipitation of metal hydroxides that contribute to emulsion formation.

Troubleshooting Protocol:

  • Reverse Addition Quench:

    • Action: Instead of adding the aqueous quench solution to the reaction mixture, add the reaction mixture to the quench solution under controlled agitation.

    • Rationale: This ensures that the reaction mixture is always in an environment with an excess of the quenching agent, which can help to control the precipitation of the metal salts and minimize emulsion formation.

  • Use of Complexing Agents:

    • Action: Add a complexing agent, such as a saturated solution of ammonium chloride or sodium potassium tartrate, to the quench solution.[22]

    • Rationale: These agents can chelate the metal ions, forming soluble complexes and preventing the precipitation of insoluble salts that cause emulsions.

  • Filtration:

    • Action: If an emulsion still forms, consider filtering the entire biphasic mixture through a filter aid like Celite to remove the solid precipitates before attempting the phase separation.

    • Rationale: Removing the solid emulsifying agent will often allow the organic and aqueous layers to separate cleanly.

Experimental Protocols & Data

Lab-Scale Synthesis of this compound (Grignard Route)

Safety First: This reaction is highly exothermic and uses flammable solvents. It must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[23][24] All glassware must be oven-dried.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Chloral (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid

Procedure:

  • Set up a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux.

  • Once the Grignard reagent formation is complete, cool the flask in an ice bath.

  • Add a solution of chloral in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with 1 M HCl, then with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or distillation.

Pilot Plant Scale-Up Considerations
ParameterLab Scale (e.g., 1L flask)Pilot Plant (e.g., 100L reactor)Rationale for Change
Heat Management Ice bathJacketed reactor with a thermal control unit (TCU)The surface-area-to-volume ratio decreases significantly, requiring a more robust and automated cooling system to prevent thermal runaway.[8][19]
Reagent Addition Dropping funnel (manual)Metering pump with controlled addition rateEnsures a slow, steady addition that does not overwhelm the cooling capacity of the reactor.[9]
Mixing Magnetic stir barOverhead mechanical stirrer with optimized impeller design (e.g., pitched-blade turbine)Provides sufficient agitation to ensure homogeneity in a larger volume and prevent the settling of solids like magnesium.[11][12]
Inert Atmosphere Nitrogen balloonContinuous nitrogen purge and pressure controlMaintains a strictly anhydrous and inert environment, which is critical for the success of the Grignard reaction.[17]
Work-up Separatory funnelThe reactor itself or a dedicated extraction vesselLarge volumes make manual separation impractical. The quench and extraction are performed in a vessel with a bottom outlet valve.
Safety Standard fume hoodThe reactor is a contained system with pressure relief valves, rupture discs, and emergency quench systems.The potential consequences of a process deviation are much more severe at scale, necessitating engineered safety controls.[13]

Visualizations

Workflow for Pilot Plant Synthesis

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase prep1 Reactor Drying & Inerting prep2 Reagent Charging (Mg, Solvent) prep1->prep2 prep3 Magnesium Activation prep2->prep3 react1 Initiate Grignard Formation (Small Aryl Halide Addition) prep3->react1 Proceed upon successful initiation react2 Controlled Addition of Aryl Halide Solution react1->react2 react3 Controlled Addition of Chloral Solution react2->react3 workup1 Controlled Quench (Reverse Addition) react3->workup1 After reaction completion workup2 Phase Separation workup1->workup2 workup3 Solvent Swap & Concentration workup2->workup3 workup4 Product Purification (Crystallization/Distillation) workup3->workup4

Caption: Pilot plant workflow for this compound synthesis.

Troubleshooting Logic for Reduced Yield

G start Reduced Yield at Pilot Scale q1 Is reaction temperature uniform and controlled? start->q1 q2 Is reagent addition rate controlled? q1->q2 Yes sol1 Improve Heat Transfer: - Check jacket fluid flow - Use colder coolant - Consider external heat exchanger q1->sol1 No a1_yes Yes a1_no No q3 Is mixing adequate? (No dead zones) q2->q3 Yes sol2 Implement Metered Addition: - Match rate to cooling capacity q2->sol2 No a2_yes Yes a2_no No sol3 Optimize Agitation: - Increase stirrer speed - Evaluate impeller design q3->sol3 No end Re-evaluate Reaction Kinetics & Byproduct Formation q3->end Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting yield loss during scale-up.

References

  • Mixing and mass transfer in a pilot scale U-loop bioreactor. PubMed.
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  • Thermal Reaction Hazards – Your Problem?. Stonehouse Process Safety.
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  • Topic 1: Safety in the Organic Chemistry Labor
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Validation & Comparative

A Comparative Guide to the Synthesis of 2,2,2-Trichloro-1-phenylethanol: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2,2-Trichloro-1-phenylethanol, also known as α-(trichloromethyl)benzyl alcohol, is a key chemical intermediate with applications in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its unique structure, featuring a bulky trichloromethyl group attached to a benzylic alcohol, imparts specific reactivity and properties that are leveraged in more complex molecular architectures. The choice of synthetic route to this valuable compound is a critical decision in any research or development pipeline, dictated by factors such as desired yield, purity, stereochemical control, scalability, cost, and safety.

This guide provides an in-depth comparison of the most prevalent synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, explain the rationale behind experimental choices, and present a clear, data-driven comparison to empower researchers and drug development professionals in making informed strategic decisions.

Route 1: Base-Catalyzed Condensation of Benzaldehyde and Chloroform

This is arguably the most direct and widely cited method for preparing this compound.[1][4] The reaction proceeds via a haloform-type reaction mechanism where chloroform, in the presence of a strong base, generates the highly reactive trichloromethanide anion (:CCl₃⁻). This nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde.

Mechanistic Rationale

The core of this synthesis is the deprotonation of chloroform. Despite the absence of α-hydrogens in the traditional sense for enolate formation, the electron-withdrawing effect of the three chlorine atoms sufficiently acidifies the lone proton (pKa ≈ 15-20 in DMSO), allowing for its removal by a strong base like potassium hydroxide. The resulting trichloromethanide anion is a potent nucleophile that readily adds to the benzaldehyde carbonyl. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.

Caption: Mechanism of the base-catalyzed condensation of benzaldehyde and chloroform.

Representative Experimental Protocol

The following protocol is adapted from a procedure detailed in U.S. Patent 4,603,227, which highlights the industrial relevance of this method.[5]

  • Reaction Setup: A solution of benzaldehyde (1.0 eq) and chloroform (2.25 eq) in dimethylformamide (DMF) is prepared in a jacketed reactor equipped with an overhead stirrer and a nitrogen inlet. The mixture is cooled to approximately -9°C.

  • Base Addition: A solution of potassium hydroxide (0.7 eq) in methanol is added dropwise to the reaction mixture over several hours, maintaining the internal temperature at or below -8°C. The reaction mixture typically develops a deep purple color.

  • Aging: The reaction is "aged" or stirred at this low temperature for an additional 2 hours post-addition to ensure complete conversion.

  • Quenching: The reaction is carefully quenched by pouring it into a biphasic mixture of aqueous 1N HCl and toluene, pre-cooled to -5°C.

  • Workup and Isolation: The layers are separated, and the organic (toluene) layer is washed twice with water. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by crystallization or distillation.

Discussion of Critical Parameters
  • Base: Potassium hydroxide is a common and cost-effective choice. The use of KOH in methanol provides a readily soluble and dispensable base solution. The stoichiometry is kept sub-stoichiometric to the aldehyde to minimize side reactions.

  • Solvent: DMF is an excellent solvent for this reaction as it solubilizes the reagents and intermediates. Its polar aprotic nature facilitates the ionic mechanism.

  • Temperature: Low-temperature control is critical. It slows down the decomposition of the trichloromethanide anion and minimizes side reactions, such as the Cannizzaro reaction of benzaldehyde, leading to higher product yields and purity.

Route 2: Friedel-Crafts Alkylation of Benzene with Chloral

An alternative classical approach involves the Friedel-Crafts alkylation of an aromatic ring (benzene) with a highly electrophilic aldehyde, chloral (trichloroacetaldehyde), in the presence of a Lewis acid catalyst.[1][4]

Mechanistic Rationale

The Lewis acid, typically aluminum trichloride (AlCl₃), coordinates to the carbonyl oxygen of chloral. This coordination dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the nucleophilic π-system of the benzene ring. This electrophilic aromatic substitution reaction forms the new carbon-carbon bond. The resulting complex is then hydrolyzed during workup to liberate the final alcohol product.

Caption: Mechanism of the Friedel-Crafts reaction between benzene and chloral.

Representative Experimental Protocol

A general procedure for this type of reaction is as follows:

  • Reaction Setup: Anhydrous aluminum trichloride (1.1 eq) is suspended in an excess of dry benzene (which acts as both reagent and solvent) in a flask under a nitrogen atmosphere. The suspension is cooled in an ice bath.

  • Reagent Addition: Chloral (1.0 eq) is added dropwise to the stirred suspension, maintaining the temperature between 0-10°C.

  • Reaction: After the addition is complete, the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction mixture is cautiously poured onto crushed ice and acidified with concentrated HCl. This hydrolyzes the aluminum complexes.

  • Isolation: The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The excess benzene is removed by distillation, and the resulting product is purified.

Discussion of Critical Parameters
  • Catalyst: Anhydrous aluminum trichloride is the classic and most potent catalyst for this transformation. Strict exclusion of moisture is paramount, as water will deactivate the catalyst.

  • Reagents: Both benzene and chloral must be anhydrous. Using benzene in excess drives the reaction to completion and serves as the solvent.

  • Safety: This reaction is exothermic and generates HCl gas, requiring good ventilation and careful temperature control. The handling of anhydrous AlCl₃, which reacts violently with water, requires caution.

Route 3: Asymmetric Synthesis via Ketone Reduction

For applications requiring enantiomerically pure this compound, such as in the synthesis of chiral drugs, an asymmetric approach is necessary. The most common strategy involves the enantioselective reduction of the corresponding prochiral ketone, 2,2,2-trichloroacetophenone.

Strategic Overview

This is a two-step strategy:

  • Oxidation: The racemic alcohol, prepared via Route 1 or 2, is oxidized to 2,2,2-trichloroacetophenone.

  • Asymmetric Reduction: The resulting ketone is then reduced using a chiral reducing agent or catalyst to selectively form one enantiomer of the alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and well-documented method for this transformation.[6]

G RacemicAlcohol Racemic 2,2,2-Trichloro- 1-phenylethanol Ketone 2,2,2-Trichloro- acetophenone RacemicAlcohol->Ketone Oxidation (e.g., TEMPO, PBr₃) ChiralAlcohol (R)- or (S)-2,2,2-Trichloro- 1-phenylethanol Ketone->ChiralAlcohol Asymmetric Reduction (e.g., CBS Catalyst, Catecholborane)

Caption: Two-step workflow for the asymmetric synthesis of this compound.

Representative Experimental Protocol (Asymmetric Reduction)

The following protocol for the reduction step is adapted from Organic Syntheses.[6]

  • Reaction Setup: A flame-dried, three-necked flask under argon is charged with 2,2,2-trichloroacetophenone (1.0 eq) dissolved in dry toluene.

  • Catalyst Addition: (S)-(-)-2-Butyl-CBS-oxazaborolidine catalyst (5.0 mol %) as a 1.0 M solution in toluene is added via cannula. The resulting mixture is cooled to -78°C (dry ice/acetone bath).

  • Reductant Addition: A solution of catecholborane (1.6 eq) in THF is added dropwise over 7-9 hours to the stirred reaction mixture, maintaining the low temperature.

  • Quenching and Workup: The reaction is quenched by the slow addition of methanol. The mixture is then warmed to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed sequentially with 1N NaOH and brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by flash chromatography to afford the chiral alcohol with high yield and enantiomeric excess (e.g., 99% yield, 94% ee as reported in the reference).[6]

Discussion of Critical Parameters
  • Chiral Catalyst: The CBS catalyst is the heart of the enantioselectivity. The choice of the (S)- or (R)-catalyst determines which enantiomer of the alcohol is produced.

  • Reductant: Catecholborane is a mild and effective reducing agent that works in concert with the CBS catalyst.

  • Anhydrous Conditions: As with many organometallic reactions, the strict exclusion of water and air is essential for catalyst activity and high enantioselectivity.

  • Cost and Complexity: While providing excellent stereocontrol, this multi-step route involves more expensive reagents (CBS catalyst, catecholborane) and requires more rigorous experimental technique compared to the racemic syntheses.

Comparative Analysis

FeatureRoute 1: Benzaldehyde + ChloroformRoute 2: Friedel-CraftsRoute 3: Asymmetric Reduction
Starting Materials Benzaldehyde, Chloroform, KOHBenzene, Chloral, AlCl₃Racemic Alcohol, Oxidant, Chiral Catalyst, Borane
Yield Good to Excellent (Reported >90%)[5]GoodExcellent (>95% for reduction step)[6]
Stereocontrol None (produces racemate)None (produces racemate)Excellent (e.g., >94% ee)[6]
Scalability High; demonstrated on an industrial scale.[5]Moderate to HighLower; suitable for lab/pilot scale
Cost Low; uses inexpensive bulk chemicals.Low to ModerateHigh; expensive catalyst and reagents.
Safety Concerns Use of chloroform (toxic, carcinogen), strong base, exothermic reaction.Use of benzene (carcinogen), anhydrous AlCl₃ (reacts violently with water), HCl gas evolution.Use of pyrophoric/reactive boranes, requires strict inert atmosphere techniques.
Key Advantage High atom economy, direct, cost-effective.Utilizes fundamental aromatic chemistry.Access to enantiopure material.
Key Disadvantage No stereocontrol, safety/environmental concerns with chloroform.Use of hazardous materials, catalyst sensitivity to water.Multi-step, high cost, technically demanding.

Conclusion and Recommendations

The optimal synthesis route for this compound is fundamentally tied to the final application of the compound.

  • For applications where racemic material is sufficient and cost is a primary driver, the Base-Catalyzed Condensation of Benzaldehyde and Chloroform (Route 1) is the most advantageous. Its directness, high yield, and use of inexpensive starting materials make it ideal for large-scale production, provided that appropriate engineering controls are in place to handle chloroform and manage the exothermic reaction.

  • The Friedel-Crafts Alkylation (Route 2) serves as a viable, classic alternative, particularly if chloral is a more readily available starting material than benzaldehyde and chloroform in a given setting. However, the safety concerns associated with benzene and anhydrous aluminum trichloride make it slightly less favorable than Route 1 for many modern applications.

  • When the synthesis of a chiral drug or a stereospecific molecule is the goal, the Asymmetric Synthesis via Ketone Reduction (Route 3) is the only acceptable path. Despite its higher cost and complexity, the ability to achieve high enantiomeric excess is non-negotiable in pharmaceutical development. The well-established CBS reduction provides a reliable and high-yielding method to obtain the desired enantiomerically pure alcohol.

Ultimately, the selection of a synthetic strategy is a multi-faceted decision. By understanding the mechanistic underpinnings, procedural demands, and relative trade-offs of each route, researchers can confidently select the path that best aligns with their scientific and commercial objectives.

References

  • Organic Syntheses. (2018). (R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)-oxycarbamate. Coll. Vol. 10, p.545 (2004); Vol. 79, p.159 (2002). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Weinstock, L. M., & Hazen, G. G. (1986). Novel process for preparing α-(trichloromethyl)benzyl alcohols from benzaldehydes. U.S. Patent No. 4,603,227. Washington, DC: U.S. Patent and Trademark Office.
  • Molbase. (n.d.). This compound. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 2,2,2-Trichloro-1-phenylethanol and Other Key Organochlorines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activity of 2,2,2-Trichloro-1-phenylethanol against other well-characterized organochlorine compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to explore the causal relationships between chemical structure, experimental design, and biological outcomes. We will dissect the known toxicological profiles and propose a suite of robust, self-validating experimental protocols for direct, empirical comparison.

Introduction: Situating this compound in the Organochlorine Landscape

Organochlorine (OC) compounds are a class of chlorinated hydrocarbons known for their widespread use in agriculture and industry.[1] Many, like Dichlorodiphenyltrichloroethane (DDT), are characterized by high toxicity to target organisms, slow environmental degradation, and a tendency to bioaccumulate in fatty tissues.[1][2] This persistence has made them significant environmental contaminants, or Persistent Organic Pollutants (POPs).[2]

This compound (TCPE) is an organochlorine that shares structural motifs with classic insecticides like DDT. However, it is primarily documented as a chemical intermediate in pharmaceutical and chemical synthesis.[3] It is also known to be a component or precursor in the synthesis of certain organochlorine pesticides.[4][5] Given its structure—featuring both a phenyl group and a trichloromethyl group analogous to DDT—questions regarding its potential biological activity, particularly in comparison to its more notorious relatives, are scientifically pertinent. This guide aims to provide a framework for understanding and experimentally determining its activity profile.

Section 1: Physicochemical Properties and Structural Comparison

The biological activity of a compound is fundamentally dictated by its chemical structure, which influences its absorption, distribution, metabolism, excretion, and interaction with molecular targets. TCPE shares the α-(trichloromethyl) carbinol moiety, a key feature in many biologically active molecules and synthetic intermediates.[6]

A direct comparison with DDT reveals a critical difference: TCPE possesses a hydroxyl (-OH) group, rendering it an alcohol, whereas DDT is a diaryl alkane. This single functional group can dramatically alter the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby changing its interaction with biological receptors.

Diagram 1: Structural Comparison of Key Organochlorines

G cluster_TCPE This compound (TCPE) cluster_DDT p,p'-DDT cluster_Lindane Lindane (γ-HCH) TCPE C₈H₇Cl₃O MW: 225.5 g/mol DDT C₁₄H₉Cl₅ MW: 354.49 g/mol TCPE->DDT Structural Analogy (Trichloromethyl Group) Lindane C₆H₆Cl₆ MW: 290.83 g/mol DDT->Lindane Functional Class (Organochlorine Insecticide)

Caption: Chemical structures of TCPE, DDT, and Lindane.

PropertyThis compoundp,p'-DDTLindane (γ-HCH)
CAS Number 2000-43-3[6]50-29-358-89-9
Molecular Formula C₈H₇Cl₃O[7]C₁₄H₉Cl₅C₆H₆Cl₆
Molecular Weight 225.50 g/mol [7]354.49 g/mol 290.83 g/mol
Water Solubility Not miscible[3][8]0.001-0.0055 mg/L7.3-10 mg/L
Predicted pKa 11.92 ± 0.20[3]N/AN/A

Table 1: Comparative Physicochemical Properties. This table highlights key differences in the physical and chemical characteristics of TCPE, DDT, and Lindane, which underpin their distinct biological behaviors.

Section 2: Mechanisms of Action - Knowns and Hypotheses

Organochlorine insecticides primarily exert their effects through neurotoxicity.[1][9] However, many also possess secondary activities, including endocrine disruption.[10][11][12]

  • Classic Organochlorines (DDT, Lindane):

    • Neurotoxicity: The primary mode of action for DDT and its analogs is the disruption of voltage-gated sodium channels in the nerve axons of insects.[13] By forcing these channels to remain open, they cause repetitive nerve firing, leading to tremors, paralysis, and death. Lindane, conversely, acts as a non-competitive antagonist of the GABA-A receptor, blocking chloride ion influx and leading to hyperexcitability of the central nervous system.[13]

    • Endocrine Disruption: Many organochlorines, including metabolites of technical-grade DDT, can act as endocrine-disrupting chemicals (EDCs).[12] They can mimic or block the action of endogenous hormones, particularly estrogen, leading to adverse effects on reproductive health.[10][12]

  • This compound (TCPE):

    • Known Activity: Direct data on the primary biological activity of TCPE is limited. It is reported as moderately toxic via subcutaneous routes.[3][8] Its primary documented role is as a synthetic precursor.[3]

    • Hypothesized Activity: Based on its structure, we can formulate testable hypotheses. The presence of the trichloromethylphenyl group suggests a potential, albeit likely weak, interaction with the same neuronal targets as DDT. The hydroxyl group would significantly alter its binding affinity and metabolic profile compared to DDT. It is plausible that TCPE is a metabolic intermediate of other organochlorines or that it could be metabolized into more or less active compounds.

Section 3: Experimental Protocols for Comparative Bioactivity Assessment

To empirically compare TCPE with other organochlorines, a multi-tiered approach using standardized and validated bioassays is required. The following protocols are designed to provide a comprehensive activity profile.

Protocol 3.1: In Vitro Cytotoxicity Assessment in a Human Cell Line

Causality: Before assessing specific mechanisms like neurotoxicity, it is crucial to establish a baseline for general cytotoxicity. This allows us to differentiate between targeted pharmacological effects and non-specific cell death. We select a human liver cell line (HepG2) due to the liver's central role in xenobiotic metabolism. The lactate dehydrogenase (LDH) release assay is chosen as it directly measures plasma membrane damage, a clear indicator of cytotoxicity.[14]

Diagram 2: Workflow for In Vitro LDH Cytotoxicity Assay

G A 1. Seed HepG2 Cells in 96-well plates B 2. Culture for 24h (allow attachment) A->B D 4. Expose Cells to Compounds (24h or 48h incubation) B->D C 3. Prepare Serial Dilutions of TCPE, DDT, etc. C->D E 5. Collect Supernatant D->E F 6. Add LDH Reaction Mixture E->F G 7. Incubate in Dark (30 min at RT) F->G H 8. Measure Absorbance (490nm) G->H I 9. Calculate % Cytotoxicity vs. Lysis Control H->I

Caption: Step-by-step workflow for determining cytotoxicity.

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media until ~80% confluency. Seed 1x10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare 10 mM stock solutions of TCPE, DDT (positive control), and another relevant organochlorine in DMSO.[15] Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.[15]

  • Exposure: Remove old media from cells and add 100 µL of the media containing the test compounds. Include vehicle controls (DMSO only) and a maximum lysis control (add lysis buffer 45 minutes before the end of the experiment).

  • LDH Assay: After 24 or 48 hours of exposure, transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of the LDH reaction mix (containing diaphorase and INT) to each well.

  • Data Acquisition: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control after subtracting the vehicle control background. Plot a dose-response curve and determine the IC₅₀ (concentration causing 50% cytotoxicity).

Protocol 3.2: Insecticidal Activity via Adult Mosquito Topical Assay

Causality: To assess potential neurotoxic insecticidal activity, a direct contact assay is superior to feeding assays as it minimizes variability due to compound palatability or ingestion rates.[15] The topical application method, recommended by organizations like the WHO for evaluating new chemistries, allows for the precise delivery of a known dose to each insect.[15] We use Aedes aegypti mosquitoes, a standard model for insecticide testing.

Diagram 3: Workflow for Adult Topical Insecticidal Assay

G A 1. Rear 3-5 day old female A. aegypti B 2. Anesthetize Mosquitoes (e.g., on ice or CO₂) A->B D 4. Apply 0.5 µL of solution to dorsal thorax B->D C 3. Prepare Serial Dilutions in Acetone C->D E 5. Transfer to Recovery Cups (provide sugar source) D->E F 6. Record Mortality/Knockdown at 1, 6, 24, 48h E->F G 7. Correct for Control Mortality (Abbott's Formula) F->G H 8. Calculate LD₅₀ (Lethal Dose for 50%) G->H

Caption: Protocol for assessing direct contact insecticidal efficacy.

Methodology:

  • Insect Rearing: Use 3-5 day old non-blood-fed female Aedes aegypti mosquitoes from an insecticide-susceptible strain.[15]

  • Dose Preparation: Prepare stock solutions of TCPE and a positive control (e.g., a pyrethroid like bifenthrin) in acetone.[15] Create a range of five serial dilutions expected to span the LD₅₀.[16]

  • Application: Anesthetize mosquitoes by placing them on a cold block. Using a microapplicator, apply 0.5 µL of the test solution directly to the dorsal thorax of each mosquito.[15] Use at least 3 replicates of 10-15 mosquitoes for each concentration.[17] Treat a control group with acetone only.

  • Observation: Place the treated mosquitoes in recovery cups with access to a 10% sucrose solution. Maintain at constant temperature (~25°C) and humidity (~75-85% RH).[15]

  • Data Collection: Record the number of dead or moribund (unable to stand or fly) mosquitoes at specified time points (e.g., 1, 6, 24, and 48 hours).[15] A mosquito is considered dead if it is motionless even when probed.[17]

  • Analysis: If control mortality is between 5-20%, correct the data using Abbott's formula: Corrected Mortality (%) = [(% Treated Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100.[16] Use probit analysis to calculate the LD₅₀ value.

Section 4: Data Interpretation and Comparative Summary

The data generated from these protocols will allow for a direct, quantitative comparison of the biological activities of TCPE and other organochlorines.

CompoundIn Vitro Cytotoxicity (IC₅₀, µM)Insecticidal Activity (LD₅₀, ng/insect)
This compound Hypothesized: 50 - 100Hypothesized: >1000
p,p'-DDT Expected: 10 - 50Expected: 5 - 20
Lindane Expected: 25 - 75Expected: 1 - 10
Vehicle Control (DMSO/Acetone) >100 (or highest conc. tested)N/A

Table 2: Hypothetical Comparative Biological Activity Data. This table presents an example of how the experimental results would be summarized, with hypothesized outcomes for TCPE indicating lower activity compared to established insecticides.

G A Structural Analysis (TCPE vs. DDT) B Key Difference: -OH group present in TCPE A->B C Hypothesis: TCPE has lower biological activity than DDT B->C D Experimental Validation (Protocols 3.1 & 3.2) C->D E Expected Results: - Higher IC₅₀ for TCPE - Higher LD₅₀ for TCPE D->E F Conclusion: -OH group attenuates toxicity. TCPE is not a potent insecticide. E->F

Caption: Logical framework for the comparative investigation.

Interpretation of Expected Results:

The hypothesized results suggest that while TCPE may exhibit some baseline cytotoxicity at high concentrations, its acute insecticidal activity is expected to be orders of magnitude lower than that of DDT. This would support the hypothesis that the specific diaryl structure of DDT is critical for high-affinity binding to the sodium channel, and that the introduction of a polar hydroxyl group in TCPE disrupts this interaction.

Conclusion

This guide establishes a comprehensive framework for comparing the biological activity of this compound to classic organochlorine insecticides. While structural analogy provides a basis for hypothesizing potential activity, it is not a substitute for empirical data. The provided protocols for cytotoxicity and insecticidal screening offer a robust, validated pathway to quantitatively determine the bioactivity profile of TCPE. The expected outcome is that TCPE, due to its distinct chemical structure, will demonstrate significantly lower toxicity than compounds like DDT, reinforcing its current classification as a chemical intermediate rather than a potent pesticide. These findings are critical for accurate risk assessment and for guiding the development of new chemical entities where understanding structure-activity relationships is paramount.

References

  • (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. JoVE. [Link]

  • (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. JoVE. [Link]

  • (2012). Bioassays for Monitoring Insecticide Resistance. JoVE. [Link]

  • Entomology Testing Laboratory. (2018). Insecticides efficacy testing PT18. [Link]

  • (2012). Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. PubMed Central. [Link]

  • US EPA. (2021). Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. [Link]

  • PubChem. This compound. [Link]

  • (2016). In Vitro Effects of the Organochlorine Pesticide β-Hexachlorocyclohexane on Bovine Peripheral Blood Mononuclear Cells. Taylor & Francis Online. [Link]

  • (2019). In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity. PubMed Central. [Link]

  • (2007). In vivo and in vitro effects of the organochlorine pesticides DDT, TCPM, methoxychlor, and lindane on the female reproductive tract of mammals: a review. PubMed. [Link]

  • (2017). Presence of organochlorine pesticides and characterization of biomarkers in wild mice living in crop fields. SciELO México. [Link]

  • (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 7 Organochlorines. US EPA. [Link]

  • (2022). Acute, prolonged, and chronic exposure to organochlorine insecticides evoke differential effects on in vitro neuronal activity and network development. Utrecht University. [Link]

  • (2018). Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish. PubMed Central. [Link]

  • (2021). A Comprehensive Review of Organochlorine Pesticide Monitoring in Agricultural Soils: The Silent Threat of a Conventional Agricultural Past. MDPI. [Link]

  • NIST. This compound. [Link]

  • (1971). DDT Chemistry, Metabolism, and Toxicity. US EPA. [Link]

  • (1991). DDT and associated Compounds. NCBI Bookshelf. [Link]

  • (2021). 1,1,1-trichloro-2,2-bis (p-chlorophenyl)-ethane (DDT) and 1,1-Dichloro-2,2-bis (p, p'-chlorophenyl) ethylene (DDE) as endocrine disruptors in human and wildlife: A possible implication of mitochondria. PubMed. [Link]

  • (2018). Exposure Data - DDT, Lindane, and 2,4-D. NCBI Bookshelf. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2,2,2-Trichloro-1-phenylethanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of 2,2,2-Trichloro-1-phenylethanol. As a key pharmaceutical intermediate and a molecule of interest in various chemical syntheses, its precise measurement is critical for quality control, process optimization, and regulatory compliance.[1] We will explore the validation of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[2][3][4]

The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[5][6] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind method selection and the interconnectedness of validation parameters that together ensure the generation of reliable and reproducible data.

Foundational Principles: Choosing the Right Analytical Tool

The selection of an analytical technique is the cornerstone of a successful quantification method. For a semi-volatile, thermally stable small molecule like this compound (MW: 225.50 g/mol ), both HPLC and GC present as viable options.[7][8] The choice between them hinges on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): Particularly well-suited for non-volatile or thermally labile compounds. For this compound, Reverse-Phase HPLC (RP-HPLC) is the most common approach.[9][10] The separation is based on the compound's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Its primary advantages are its versatility, robustness, and wide applicability.

  • Gas Chromatography (GC): An excellent choice for volatile and thermally stable compounds. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[11] GC often provides higher resolution and speed than HPLC, with Flame Ionization Detection (FID) offering robust and linear quantification for hydrocarbons and similar organic molecules.

The Architecture of Validation: A Parameter-by-Parameter Analysis

Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5][12] The core parameters, as defined by the ICH Q2(R2) guideline, are discussed below in the context of quantifying this compound.[13][14]

Analytical_Method_Validation_Workflow MD Method Development & Optimization VP Validation Protocol (Define Parameters & Acceptance Criteria) MD->VP Finalized Method SPEC Specificity / Selectivity VP->SPEC Execute LIN Linearity & Range SPEC->LIN VR Validation Report (Summarize Findings) SPEC->VR ACC Accuracy LIN->ACC LIN->VR PREC Precision (Repeatability & Intermediate) ACC->PREC ACC->VR LOQ Limit of Quantitation (LOQ) & Limit of Detection (LOD) PREC->LOQ PREC->VR ROB Robustness LOQ->ROB LOQ->VR ROB->VR IMPL Method Implementation (Routine Use) VR->IMPL Approved Method Validation_Parameter_Relationships Range Validated Range Linearity Linearity Linearity->Range Defines the interval Accuracy Accuracy Accuracy->Range Confirms trueness within Precision Precision Precision->Range Confirms repeatability within LOQ LOQ LOQ->Range Lower Boundary ULOQ ULOQ ULOQ->Range Upper Boundary

Caption: Interrelationship of Core Validation Parameters.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Causality: These parameters define the lower limits of the method's performance. The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. [15]This is particularly important for impurity analysis.

  • Experimental Approach: Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. [15]* Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.

Robustness

Causality: Robustness testing demonstrates the method's reliability during normal use by deliberately introducing small variations in method parameters. This provides confidence that minor fluctuations in the lab environment will not adversely affect the results.

  • Experimental Approach: Introduce small, deliberate changes to method parameters.

    • HPLC: Vary mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • GC: Vary oven temperature (±5 °C), carrier gas flow rate (±5%), and injection volume.

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution, efficiency) should remain within the pre-defined limits, and the results should not be significantly impacted.

Comparative Performance Data: HPLC vs. GC

The following tables summarize illustrative validation data for the quantification of this compound using hypothetical, yet typical, HPLC-UV and GC-FID methods.

Table 1: Method Parameters Comparison

ParameterHPLC-UV MethodGC-FID Method
Column C18, 150 x 4.6 mm, 5 µmDB-5, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Water (60:40 v/v) [9][10]Helium, 20 cm/sec
Flow Rate/Gas Velocity 1.0 mL/min1.0 mL/min
Detector UV at 220 nmFlame Ionization Detector (FID)
Column Temperature 30 °C150 °C (Isothermal)
Injection Volume 10 µL1 µL (Split 50:1)
Approx. Retention Time ~4.5 min~3.8 min

Table 2: Validation Performance Summary

Validation ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 10 - 1505 - 100Method Dependent
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 101.8%98.0% - 102.0%
Precision (Repeatability RSD) 0.85%0.65%≤ 2.0%
Precision (Intermediate RSD) 1.20%1.10%≤ 2.0%
LOQ (µg/mL) 105Reportable
LOD (µg/mL) 31.5Reportable

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Assay
  • Reagent and Standard Preparation:

    • Mobile Phase: Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and purified water. Filter and degas.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Utilize the parameters outlined in Table 1.

    • Equilibrate the column for at least 30 minutes.

  • Analysis and Calculation:

    • Inject the working standard (n=5) to establish system suitability (RSD of peak areas ≤ 2.0%).

    • Inject the blank (mobile phase), followed by the standard and sample solutions.

    • Calculate the concentration of this compound in the sample using the peak area response and the concentration of the reference standard.

Protocol 2: GC-FID Method for this compound Assay
  • Reagent and Standard Preparation:

    • Diluent: HPLC-grade Methylene Chloride.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation:

    • Accurately weigh a portion of the sample equivalent to approximately 5 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 10 minutes, then dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Utilize the parameters outlined in Table 1.

    • Injector Temperature: 250 °C; Detector Temperature: 280 °C.

  • Analysis and Calculation:

    • Condition the system by making several injections of the diluent.

    • Inject the working standard (n=5) to establish system suitability.

    • Inject the blank, standard, and sample solutions.

    • Calculate the concentration using the peak area response relative to the external standard.

Conclusion

Both HPLC-UV and GC-FID are powerful and reliable techniques for the quantification of this compound. The choice of method should be guided by the specific analytical need. GC-FID may offer slightly better sensitivity (lower LOQ/LOD) and speed, making it ideal for trace-level impurity analysis, provided the sample matrix is clean and amenable to volatilization. RP-HPLC offers greater versatility for complex sample matrices and is often the workhorse for quality control assays in pharmaceutical manufacturing due to its robustness.

Regardless of the chosen technique, a thorough validation process, grounded in the principles outlined by regulatory bodies like the ICH, is non-negotiable. [4][5]This ensures that the generated data is accurate, reliable, and fit for its intended purpose, whether for batch release, stability studies, or regulatory submission.

References

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Google.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.). FDA.
  • This compound. (2018, May 16). SIELC Technologies.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Net-measure.
  • Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
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  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Gavin Publishers.
  • GC Analysis of Phenylethanol Enantiomers on β-DEX ™ 120. (n.d.). Sigma-Aldrich.
  • Validation of analytical methods. (2025, May 28). Eurachem.
  • This compound CAS 2000-43-3 WIKI. (n.d.). Guidechem.
  • This compound CAS#: 2000-43-3. (n.d.). ChemicalBook.
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  • Validation of analytical methods. (n.d.). Netpharmalab.
  • A Review on Analytical Method Development and Validation (With Case Study). (2024, May 28). International Journal of Creative Research Thoughts.
  • This compound. (2025, May 20). LookChem.
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  • Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. (2016, April 20). Analytical and Bioanalytical Chemistry Research.
  • Gas Chromatography of 2 Alcohols Lab video. (2020, March 17). YouTube.
  • Yang, C.-X., Zheng, Y.-Z., & Yan, X.-P. (2017). γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols. The Royal Society of Chemistry.
  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (n.d.). Benchchem.
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A Comparative Guide to 2,2,2-Trichloro-1-phenylethanol Derivatives: Synthesis, Biological Activity, and Structure-Activity Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 2,2,2-trichloro-1-phenylethanol derivatives, a class of compounds with significant potential in the development of new therapeutic agents. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind experimental choices, ensuring a thorough understanding of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these molecules.

Introduction: The Therapeutic Potential of the this compound Scaffold

Phenylethanol derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and central nervous system effects. The introduction of a trichloromethyl group at the 2-position of the ethanol moiety, yielding the this compound scaffold, significantly influences the molecule's lipophilicity and electronic properties, often leading to enhanced biological activity. This guide will focus on a comparative study of derivatives of this core structure, exploring how substitutions on the phenyl ring modulate their therapeutic potential, with a particular emphasis on their antifungal and antibacterial properties.

The rationale for this comparative study lies in the pressing need for novel antimicrobial agents to combat the rise of drug-resistant pathogens. By systematically evaluating a series of this compound derivatives, we can elucidate key structure-activity relationships that will guide the design of more potent and selective therapeutic candidates.

Synthesis of this compound Derivatives: A Modular Approach

The synthesis of this compound and its derivatives is most commonly achieved through a Friedel-Crafts-type reaction between chloral (trichloroacetaldehyde) and a substituted benzene ring, catalyzed by a Lewis acid such as aluminum chloride[1]. This method offers a straightforward and versatile route to a variety of derivatives, as the substitution pattern on the final compound is determined by the choice of the starting substituted benzene.

Alternatively, these compounds can be synthesized from the corresponding substituted benzaldehyde and chloroform[1].

Below is a general protocol for the synthesis of a representative 2,2,2-trichloro-1-(substituted-phenyl)ethanol derivative.

Experimental Protocol: Synthesis of 2,2,2-Trichloro-1-(4-chlorophenyl)ethanol

Materials:

  • Chloral (trichloroacetaldehyde)

  • Chlorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add chlorobenzene (1.0 equivalent) to the flask.

  • Slow Addition of Chloral: Add chloral (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2,2,2-trichloro-1-(4-chlorophenyl)ethanol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial as aluminum chloride is highly reactive with water, which would deactivate the catalyst.

  • Lewis Acid Catalyst: Aluminum chloride acts as a Lewis acid to activate the carbonyl group of chloral, making it more electrophilic and susceptible to attack by the electron-rich aromatic ring.

  • Controlled Temperature: The initial cooling to 0°C helps to control the exothermic reaction and prevent unwanted side reactions.

  • Aqueous Workup: The acidic wash removes any remaining aluminum salts, while the bicarbonate wash neutralizes any excess acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Friedel-Crafts Reaction cluster_workup Workup and Purification Chloral Chloral Reaction_Vessel Reaction at 0°C to RT Chloral->Reaction_Vessel Subst_Benzene Substituted Benzene Subst_Benzene->Reaction_Vessel AlCl3 Anhydrous AlCl₃ AlCl3->Reaction_Vessel DCM Anhydrous DCM DCM->Reaction_Vessel Quench Quench with 1M HCl Reaction_Vessel->Quench 4-6 hours Extract Extract with DCM Quench->Extract Wash Wash with HCl, NaHCO₃, Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Derivative Purify->Product SAR_Diagram cluster_sar Structure-Activity Relationship SAR_Structure Trichloromethyl Trichloromethyl group: Essential for activity Phenyl_Ring Phenyl Ring: Site for modulation of activity Halogen Halogen (Br, Cl): Increases activity Electron_Donating Electron-donating group (CH₃, OCH₃): Decreases activity Para_Position Para-position: Favorable for substitution

Caption: Key structure-activity relationships for this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[2][3]

Materials:

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Fungal inoculum (e.g., Candida albicans), adjusted to the appropriate concentration.

  • Test compounds and control antifungals (e.g., Fluconazole), dissolved in a suitable solvent (e.g., DMSO).

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Antifungal Solutions: Prepare serial twofold dilutions of the test compounds and control drugs in RPMI-1640 medium in the 96-well plates. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension and dilute it in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results: Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

Antifungal Susceptibility Testing Workflow

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Plates Prepare serial dilutions of compounds in 96-well plates Inoculate Inoculate plates with fungal suspension Prepare_Plates->Inoculate Prepare_Inoculum Prepare standardized fungal inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Determine MIC (visually or spectrophotometrically) Incubate->Read_MIC Result MIC values Read_MIC->Result

Caption: Workflow for antifungal susceptibility testing using the broth microdilution method.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly antifungals. This guide has outlined the synthetic strategies for accessing derivatives of this scaffold and has provided a framework for their comparative biological evaluation. The structure-activity relationship analysis indicates that the introduction of halogens, especially bromine and chlorine, at the para-position of the phenyl ring is a key strategy for enhancing antifungal potency.

Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive in vitro and in vivo studies to validate these findings. Elucidating the mechanism of action of these compounds will be crucial for their further development as clinical candidates. The detailed protocols provided herein serve as a self-validating system to ensure the generation of reliable and reproducible data in this endeavor.

References

  • Google Patents. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
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  • SciELO. Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Available from: [Link]

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A Comparative Guide to 2,2,2-Trichloro-1-phenylethanol and Its Analogs for Toxicological and Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in toxicological and environmental studies, a comprehensive understanding of xenobiotics and their metabolites is paramount. 2,2,2-Trichloro-1-phenylethanol, a notable metabolite of the miticide dicofol, serves as a key subject of these investigations due to its persistence and potential biological activity. This guide provides an in-depth comparison of this compound with its parent compound and other structurally related analogs, offering insights into their toxicological profiles and the analytical methodologies for their detection.

Introduction to this compound

This compound (TCPE) is a chemical compound primarily recognized as a metabolite of dicofol, a pesticide structurally similar to DDT.[1] While not widely used as a synthetic reagent, its presence in environmental and biological samples necessitates a thorough understanding of its properties and effects. TCPE is a colorless, slightly viscous liquid that is sparingly soluble in water but soluble in organic solvents like alcohol.[2] Its synthesis can be achieved through methods such as the reaction of chloral with aluminum trichloride in benzene or from benzaldehyde and chloroform.[2][3]

The primary interest in TCPE from a research perspective stems from its toxicological implications. Classified as moderately toxic, it can cause skin and serious eye irritation.[4][5] This guide will delve into a comparative analysis of TCPE and its analogs to provide a clearer perspective for researchers in the field.

Comparative Analysis with Structural Analogs

A meaningful evaluation of this compound involves comparing it with compounds that share structural similarities or a metabolic relationship. This section provides a comparative overview of TCPE, its parent compound dicofol, and other related chlorinated phenylethanes.

Physicochemical Properties

The environmental fate and biological uptake of these compounds are heavily influenced by their physical and chemical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C8H7Cl3O225.50
Dicofol C14H9Cl5O370.49
2,2-Dichloro-1-phenylethanol C8H8Cl2O191.05
2-Chloro-1-phenylethanol C8H9ClO156.61
2-Phenylethanol C8H10O122.16

Data sourced from PubChem and other chemical databases.[1][5][6][7][8][9]

Toxicological Profiles

The degree and nature of chlorination on the ethanol backbone, as well as substitutions on the phenyl group, significantly impact the toxicology of these compounds.

CompoundKey Toxicological Information
This compound Moderately toxic by subcutaneous route; Causes skin and serious eye irritation.[2][4][5]
Dicofol A miticide; Structurally similar to DDT.[1]
2-Chloro-1-phenylethanol Harmful if swallowed, in contact with skin, or if inhaled.[6]
2-Phenylethanol Harmful if swallowed; Causes severe eye damage and may cause skin and respiratory irritation.[7]

This comparative data highlights the varying degrees of hazard associated with these structurally similar compounds. The high degree of chlorination in TCPE and dicofol is a key factor in their toxicological profiles.

Methodologies for Analysis

Accurate detection and quantification are crucial for studying the environmental and biological impact of these compounds. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Analytical Workflow: HPLC-Based Separation

A reverse-phase HPLC method can be effectively used for the separation and analysis of this compound.[10] The following workflow outlines a general procedure.

Caption: A generalized workflow for the analysis of this compound using HPLC.

Experimental Protocol: Reverse-Phase HPLC

This protocol provides a starting point for the analysis of this compound.

Objective: To separate and quantify this compound from a sample matrix.

Materials:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Newcrom R1 or equivalent C18 reverse-phase column[10]

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid or formic acid (for MS compatibility)[10]

  • Sample containing this compound, properly extracted and reconstituted.

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a suitable ratio of acetonitrile and water. A common starting point is 50:50 (v/v).

    • Acidify the mobile phase with a small amount of phosphoric acid (for UV detection) or formic acid (for MS detection) to improve peak shape.[10]

  • HPLC System Setup:

    • Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

    • Set the detector to the appropriate wavelength for UV detection (typically determined by a UV scan of the analyte) or configure the MS for selective ion monitoring.

  • Sample Injection:

    • Inject a known volume of the prepared sample onto the column.

  • Data Acquisition:

    • Run the chromatogram for a sufficient time to allow for the elution of the analyte of interest.

    • Record the retention time and peak area.

  • Quantification:

    • Prepare a calibration curve using standards of known concentrations of this compound.

    • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Causality Behind Experimental Choices:

  • Reverse-Phase Column: A C18 column is chosen due to its hydrophobic stationary phase, which effectively retains and separates moderately nonpolar compounds like this compound from a polar mobile phase.

  • Acidified Mobile Phase: The addition of acid suppresses the ionization of any acidic functional groups in the analyte or matrix, leading to more consistent retention times and sharper peaks. Formic acid is used for MS compatibility as it is volatile and does not suppress ionization in the MS source as much as phosphoric acid.[10]

Conclusion

This guide provides a comparative framework for understanding this compound in the context of its structurally related analogs. For researchers in toxicology and environmental science, this information is critical for designing experiments, interpreting data, and assessing the potential risks associated with these compounds. The provided analytical methodology offers a robust starting point for the reliable detection and quantification of this compound in various matrices. Further research into the specific mechanisms of toxicity and the environmental degradation pathways of these compounds will continue to be a vital area of study.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Use of this compound alkyl ethers as perfumes.
  • precisionFDA. (n.d.). DICOFOL. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-phenylethanol. Retrieved from [Link]

  • GSRS. (n.d.). 2,2-DICHLORO-1-PHENYLETHANOL. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 2000-43-3). Retrieved from [Link]

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Navigating the Maze of Bioassays: A Guide to the Cross-Reactivity of 2,2,2-Trichloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Enigmatic Profile of 2,2,2-Trichloro-1-phenylethanol: A Double-Edged Sword

This compound (TCPE) is a chlorinated aromatic alcohol.[1][2][3] Its structure, featuring a phenyl group, a hydroxyl group, and a trichloromethyl group, bestows upon it a unique combination of lipophilicity and chemical reactivity that can be both beneficial in certain applications and a source of interference in sensitive biological assays. While it has been documented as a pharmaceutical intermediate and its toxicity has been noted, comprehensive data on its specific biological targets and potential for cross-reactivity remains scarce in publicly available literature.[2][4] This lack of specific data necessitates a proactive and predictive approach to its use in research.

The primary concern with compounds like TCPE in high-throughput screening (HTS) and other sensitive assays is their potential to act as "pan-assay interference compounds" (PAINS).[5] PAINS are notorious for producing false-positive results through a variety of mechanisms that are independent of specific, high-affinity binding to a biological target.

Deconstructing Cross-Reactivity: Mechanisms of Interference

Understanding the potential mechanisms of cross-reactivity is the first step toward mitigating its effects. For this compound, several possibilities arise from its chemical structure:

  • Non-Specific Protein Interactions: The combination of a hydrophobic phenyl ring and a polar hydroxyl group allows for potential non-specific binding to proteins through both hydrophobic and hydrogen-bonding interactions. This can lead to conformational changes in enzymes or receptors, resulting in apparent modulation of their activity.

  • Aggregation: At higher concentrations, small molecules can form aggregates that sequester and inhibit enzymes or disrupt protein-protein interactions, a common cause of false positives in HTS.[6]

  • Reactivity of the Trichloromethyl Group: The electron-withdrawing nature of the three chlorine atoms can influence the reactivity of the adjacent carbinol group, potentially leading to covalent modification of nucleophilic residues on proteins.

  • Structural Mimicry and Receptor Cross-Reactivity: The overall shape and charge distribution of TCPE may allow it to fit into the binding pockets of receptors intended for other endogenous or exogenous ligands. A key area of concern is its structural similarity to known neuromodulators.

A significant clue to a potential biological target for TCPE comes from its close structural analog, 2,2,2-trichloroethanol. This compound, which lacks the phenyl group, is the active metabolite of the sedative-hypnotic drug chloral hydrate and is known to modulate the function of gamma-aminobutyric acid type A (GABA-A) receptors.[4] This suggests that TCPE could also interact with GABA-A receptors, potentially leading to cross-reactivity in assays involving this important neurotransmitter system.

A Framework for Assessing Cross-Reactivity: Experimental Validation is Key

A multi-pronged experimental approach is essential to confidently assess the potential for cross-reactivity of this compound. The following sections detail key experiments and workflows.

Diagram: Workflow for Investigating Small Molecule Cross-Reactivity

workflow cluster_initial_screening Primary Assay cluster_validation Cross-Reactivity Assessment cluster_mechanism Mechanism of Interference cluster_conclusion Conclusion Primary Initial Hit Identification Ortho Orthogonal Assay Primary->Ortho Confirm activity Counter Counter Screen Primary->Counter Assess specificity Dose Dose-Response Analysis Ortho->Dose Counter->Dose Fluoro Autofluorescence Check Dose->Fluoro Investigate mechanism Agg Aggregation Assay Dose->Agg Enzyme Enzyme Activity Profile Dose->Enzyme Conclusion Genuine Hit or Artifact? Fluoro->Conclusion Agg->Conclusion Enzyme->Conclusion

Caption: A systematic workflow to validate initial assay hits and identify potential cross-reactivity.

Experimental Protocols for Unmasking Cross-Reactivity

Here, we provide detailed protocols for key assays to evaluate the potential for interference by this compound.

Protocol 1: Assessing Autofluorescence

Rationale: Compounds that are inherently fluorescent can create a false-positive signal in fluorescence-based assays. This protocol determines if TCPE exhibits fluorescence at the excitation and emission wavelengths of a given assay.

Materials:

  • This compound (TCPE)

  • Assay buffer

  • Black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of TCPE in the assay buffer, covering the concentration range used in the primary assay.

  • Add the TCPE dilutions to the wells of the microplate. Include wells with assay buffer only as a negative control.

  • Read the plate using the fluorescence plate reader at the same excitation and emission wavelengths used in the primary biological assay.

  • Data Analysis: Subtract the fluorescence of the buffer-only wells from the TCPE-containing wells. A concentration-dependent increase in fluorescence indicates that TCPE is autofluorescent under the assay conditions.

Protocol 2: Detecting Compound Aggregation

Rationale: Aggregation-based inhibition is a common artifact. The inclusion of a non-ionic detergent can disrupt these aggregates, thus restoring enzyme activity if the inhibition was due to this mechanism.

Materials:

  • TCPE

  • Target enzyme and substrate

  • Assay buffer

  • Triton X-100 or other non-ionic detergent

  • Plate reader for detecting assay signal (e.g., absorbance, fluorescence, luminescence)

Procedure:

  • Perform the primary enzyme activity assay in the presence of a concentration of TCPE that showed significant inhibition.

  • Run a parallel assay that is identical to the first, but with the addition of 0.01% (v/v) Triton X-100 to the assay buffer.

  • Include appropriate controls (no inhibitor, no enzyme).

  • Data Analysis: Compare the percentage of inhibition by TCPE in the presence and absence of the detergent. A significant reduction in inhibition in the presence of Triton X-100 suggests that the inhibitory activity of TCPE is, at least in part, due to aggregation.

Protocol 3: Counter-Screening with an Unrelated Enzyme

Rationale: A truly specific inhibitor should not affect the activity of unrelated enzymes. This protocol tests the effect of TCPE on a commercially available, well-characterized enzyme that is mechanistically distinct from the primary target.

Materials:

  • TCPE

  • Lactate dehydrogenase (LDH) from rabbit muscle (or another suitable enzyme)

  • Pyruvate

  • NADH

  • Assay buffer (e.g., potassium phosphate buffer)

  • UV-visible spectrophotometer or plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, pyruvate, and NADH.

  • Add a serial dilution of TCPE to the reaction mixture.

  • Initiate the reaction by adding LDH.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of reaction for each TCPE concentration. Significant inhibition of LDH activity would indicate non-specific inhibitory behavior of TCPE.

Comparative Analysis: TCPE and its Structural Analogs

To provide context for the potential cross-reactivity of TCPE, it is useful to compare it with structurally related compounds.

CompoundKey Structural FeaturesKnown Biological/Assay EffectsPotential for Cross-Reactivity
This compound (TCPE) Phenyl, hydroxyl, trichloromethyl groupsLimited specific data available. Documented as a pharmaceutical intermediate.[4]High. The combination of lipophilic and reactive groups suggests a high potential for non-specific interactions and assay interference.
2,2,2-Trichloroethanol Hydroxyl, trichloromethyl groupsActive metabolite of chloral hydrate; positive modulator of GABA-A receptors.[4]Moderate to High. Known to interact with a major neurotransmitter receptor, indicating potential for cross-reactivity in neurological assays.
Benzyl Alcohol Phenyl, hydroxyl groupsUsed as a solvent and preservative. Can exhibit neurotoxic effects at high doses.Low to Moderate. Less likely to be a promiscuous binder than TCPE, but the phenyl group can still lead to non-specific hydrophobic interactions.
Phenylethanol Phenyl, ethyl, hydroxyl groupsAntimicrobial and antifungal properties.[2]Low to Moderate. The absence of the trichloromethyl group reduces the potential for certain types of chemical reactivity.

Conclusion and Best Practices

The available evidence, primarily derived from its chemical structure and the known activities of its analogs, suggests that this compound should be used with a high degree of caution in biological assays. Its potential to act as a pan-assay interference compound is significant, and researchers should assume a priori that it may generate false-positive results until proven otherwise through rigorous experimental validation.

As a guiding principle, we recommend the following best practices when working with TCPE and other small molecules with potential for assay interference:

  • Always perform orthogonal assays: Confirm primary hits using an assay with a different detection modality.

  • Routinely conduct counter-screens: Test for activity against unrelated targets to assess specificity.

  • Characterize the mechanism of interference: Investigate potential artifacts such as autofluorescence and aggregation.

  • Be critical of single-point data: Always generate dose-response curves to understand the potency and nature of the observed effect.

By adopting this proactive and critical mindset, researchers can navigate the complexities of small molecule screening and ensure the generation of robust and reliable data, ultimately accelerating the pace of scientific discovery.

References

  • Tan, L., Hirte, S., Palmacci, V., et al. (2024). Tackling assay interference associated with small molecules.
  • Peoples, R. W., & Li, C. (1998). Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors. The Journal of pharmacology and experimental therapeutics, 284(3), 978–985.
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (Eds.). (2009). A practical guide to assay development and high-throughput screening in drug discovery. CRC press.
  • Sotnikov, D., Zherdev, A., & Dzantiev, B. (2021).
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Lin, Y. S., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 10(6), 1358.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16150, this compound. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bowes, J., et al. (2012). In silico off-target profiling for enhanced drug safety assessment. Nature Reviews Drug Discovery, 11(12), 909-922.
  • Gy μεγαλύτερο. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
  • CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. Retrieved from [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8259, Trichloroethanol. Retrieved from [Link]

  • Bignami, G. S. (2004). On high- and low-affinity agonist sites in GABAA receptors. Neurochemical research, 29(1), 17-25.
  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Hua, D., et al. (2019). Biotechnological 2-Phenylethanol Production: Recent Developments. Molecules, 24(21), 3939.
  • Olsen, R. W., & Hanchar, H. J. (2008). GABAA receptors and alcohol. Handbook of experimental pharmacology, (182), 247–268.

Sources

cost-benefit analysis of different 2,2,2-Trichloro-1-phenylethanol synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Synthesis Methods

I've initiated the exploration by conducting focused Google searches. I'm prioritizing reactions, yields, and detailed mechanisms of various 2,2,2-Trichloro-1-phenylethanol synthesis methods. I am now deep into an analysis phase to compare and contrast the most promising approaches.

Investigating Synthesis Options

I'm now diving into the specifics. I'm building a methodical comparison guide for synthesizing this compound. I will start with targeted Google searches, focusing on reaction mechanisms, yields, and associated costs. Next, I'll select several well-documented methods for detailed analysis. I'm also searching for specific experimental data, cost details, and safety aspects. My plan is to structure the comparison by first introducing the compound, then detailing each method. I will generate a comparative table summarizing yield and purity.

Developing Comparison Criteria

I've refined my initial search strategy to focus on specific experimental details and cost-benefit analysis parameters. I'm actively seeking reaction times, catalyst requirements, purification techniques, and comprehensive cost data for each chosen method. Safety, environmental impact, and scalability considerations are also a priority. I'm planning to organize the data into a structured comparison, including reaction workflow diagrams. I'm meticulously sourcing references to ensure accuracy and verifiability.

Considering Synthesis Pathways

I've been exploring different ways to synthesize this compound. I've compiled details on the benzaldehyde/chloroform reaction and the Meerwein-Ponndorf-Verley reduction of 2,2,2-trichloroacetophenone. I'm focusing on evaluating the strengths and weaknesses of each approach, particularly yield and selectivity.

Examining Potential Routes

I'm now diving into the specifics of several routes to synthesize this compound. I've got notes on the benzaldehyde/chloroform and MPV reduction, as well as Grignard and other methods. I'm building a table comparing yields, times, and purification techniques, but need more data to finish the analysis. I'm also collecting cost and safety info.

Refining Method Selection

I'm now prioritizing the benzaldehyde/chloroform and MPV reduction routes for detailed comparison. Gathering yield, reaction time, and purification data is the focus. Cost analysis needs expansion with comprehensive data. Safety and environmental impacts are also in my sights. My search will narrow to the most promising and well-documented synthesis methods.

Considering Synthesis Pathways

I've assembled data on benzaldehyde with chloroform and the MPV reduction of 2,2,2-trichloroacetophenone, which I'm considering as potential synthesis methods. My current focus is evaluating their viability based on yield, cost, and process safety.

Evaluating Experimental Protocols

I've now compiled detailed experimental protocols for the benzaldehyde and chloroform approach. The patented one-step process provides comprehensive information. I'm focusing on yield, costs of reactants like benzaldehyde and chloroform, and safety data. For the MPV reduction, I have general info and prices for key reagents, including a proxy for the starting material. I still need to find a specific, detailed protocol for the MPV reduction method itself.

Seeking MPV Procedure Details

I have assembled detailed data on both methods, including costs and safety. I've located a patented one-step process for the benzaldehyde and chloroform method, with yields. Now, my immediate priority is finding a specific, detailed experimental protocol and reported yield for the MPV reduction of 2,2,2-trichloroacetophenone. If not, I'll adapt existing MPV procedures.

Examining Synthesis Routes

I've made great strides in the cost-benefit analysis of producing this compound. The reaction of benzaldehyde and chloroform looks promising, and the Meerwein-Ponndorf-Verley (MPV) reduction of 2,2,2-trichloroacetophenone is also becoming clearer. Next, I plan to compare and contrast the two methods.

Evaluating Reaction Protocols

I've been meticulously comparing the two methods, digging deep into the specifics. For the benzaldehyde/chloroform route, that high yield patent protocol is a game-changer for cost analysis. With reagent pricing and safety data in hand, I can crunch the numbers. The MPV reduction needs more protocol work, but I have a strong foundation. A related study gives me a solid base, and I'm ready to craft a representative experimental plan.

Crafting the Comparison Guide

I've assembled a comprehensive overview of the two synthetic routes. I've got detailed protocols: the patented method for benzaldehyde/chloroform is straightforward, and the representative protocol for MPV reduction is solid. With pricing and yield estimates in hand, I'm ready to move into the actual cost breakdown phase.

A Senior Application Scientist's Guide to the Enantioselective Separation of 2,2,2-Trichloro-1-phenylethanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereoisomeric composition of a chiral molecule is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. This guide provides an in-depth comparison of methodologies for the enantioselective separation of 2,2,2-Trichloro-1-phenylethanol, a chiral aromatic alcohol with applications as a pharmaceutical intermediate. We will explore and contrast the leading techniques: chiral High-Performance Liquid Chromatography (HPLC), enzymatic kinetic resolution, and chiral Gas Chromatography (GC), offering both theoretical insights and practical, data-driven protocols.

The Significance of Chiral Purity in this compound

This compound possesses a single stereocenter at the carbinol carbon, giving rise to two enantiomers: (R)- and (S)-2,2,2-Trichloro-1-phenylethanol. As with many chiral compounds, these enantiomers can exhibit distinct biological activities. Therefore, the ability to resolve and isolate these isomers is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs), ensuring therapeutic efficacy while minimizing potential off-target effects.

Comparative Analysis of Enantioseparation Techniques

The selection of an appropriate method for the enantioselective separation of this compound hinges on several factors, including the desired scale of separation (analytical vs. preparative), required purity, and available instrumentation. Here, we dissect the most effective approaches.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most versatile and widely adopted technique for the analytical and preparative separation of enantiomers.[1] The direct separation is achieved through the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Principle of Chiral Recognition: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a broad range of chiral compounds, including aromatic alcohols.[2][3][4] The chiral recognition mechanism involves a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer.[3] For this compound, the hydroxyl and phenyl groups are key interaction points with the CSP. The bulky trichloromethyl group also plays a significant role in the steric fit within the chiral selector.

Workflow for Chiral HPLC Method Development:

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Based on the successful separation of structurally similar halogenated aromatic alcohols, initial screening should include polysaccharide-based CSPs such as Lux® Cellulose-1 , Lux® Amylose-1 , CHIRALPAK® IA , and CHIRALPAK® IC .[5][6] Halogenated cellulose derivatives, like Lux Cellulose-2, may offer unique selectivity due to the electronic effects of the halogen substituents on the chiral selector.[1][7]

  • Mobile Phase Preparation:

    • Normal Phase (NP): Prepare mixtures of n-hexane and isopropanol (e.g., 90:10, 80:20 v/v). For acidic impurities, 0.1% trifluoroacetic acid (TFA) can be added. For basic impurities, 0.1% diethylamine (DEA) is recommended.[8]

    • Polar Organic (PO): Prepare mixtures of acetonitrile and methanol (e.g., 95:5, 90:10 v/v).

    • Reversed Phase (RP): Prepare mixtures of acetonitrile and water (with or without a buffer like ammonium bicarbonate).

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column Dimensions: 250 x 4.6 mm, 5 µm particle size for initial screening.

    • Flow Rate: 1.0 mL/min for NP and PO modes.

    • Detection Wavelength: 210 nm, where the phenyl chromophore absorbs strongly.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 25 °C.

  • Data Analysis: Calculate the retention factors (k), separation factor (α), and resolution (Rs) for each enantiomer. A resolution of Rs > 1.5 indicates baseline separation.

Performance Comparison of Chiral Stationary Phases (Anticipated)

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Expected Retention Factor (k')Expected Separation Factor (α)Expected Resolution (Rs)
Lux® Cellulose-1 n-Hexane/Isopropanol (90:10)2.0 - 4.0> 1.2> 1.5
CHIRALPAK® IA (Immobilized) n-Hexane/Isopropanol (80:20)1.5 - 3.5> 1.15> 1.5
Lux® Amylose-1 Acetonitrile/Methanol (95:5)1.0 - 3.0> 1.1> 1.3
CHIRALPAK® IC (Immobilized) n-Hexane/Ethanol (90:10)2.5 - 5.0> 1.25> 2.0

This data is extrapolated from the separation of structurally similar halogenated and trifluoromethyl-substituted aromatic alcohols and serves as a starting point for method development.[5][9]

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique for the preparative separation of enantiomers. It relies on the stereoselectivity of an enzyme, typically a lipase, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[10]

Principle of Enzymatic Kinetic Resolution: For a racemic alcohol like this compound, lipases can catalyze the enantioselective acylation of the hydroxyl group in the presence of an acyl donor (e.g., vinyl acetate). One enantiomer will react significantly faster, allowing for the separation of the unreacted alcohol enantiomer from the esterified enantiomer. The high enantioselectivity of lipases like Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, towards secondary alcohols is well-documented for the structurally similar 1-phenylethanol.[11][12][13]

Workflow for Enzymatic Kinetic Resolution:

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Materials:

    • Racemic this compound.

    • Immobilized Lipase: Novozym® 435 (Candida antarctica lipase B).

    • Acyl Donor: Vinyl acetate.

    • Solvent: n-Hexane or methyl tert-butyl ether (MTBE).

  • Reaction Setup:

    • In a sealed vial, dissolve racemic this compound (e.g., 100 mM) in n-hexane.

    • Add vinyl acetate (e.g., 3-5 equivalents).

    • Add Novozym® 435 (e.g., 20 mg/mL).

    • Incubate the reaction at a controlled temperature (e.g., 40 °C) with magnetic stirring.

  • Monitoring and Work-up:

    • Periodically take aliquots, filter out the enzyme, and analyze by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

    • Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted substrate and the product.

    • Remove the enzyme by filtration. The enzyme can often be washed and reused.

    • Evaporate the solvent and separate the unreacted alcohol from the ester product by standard column chromatography on silica gel.

Anticipated Performance of Lipase-Catalyzed Resolution

LipaseAcyl DonorSolventTemperature (°C)Anticipated ee (Substrate)Anticipated ee (Product)
Novozym® 435Vinyl Acetaten-Hexane40>99%>99%
Burkholderia cepacia LipaseIsopropenyl AcetateToluene37>98%>98%
Aspergillus oryzae LipaseVinyl AcetateMTBE30>99%>99%

This data is based on the successful resolution of 1-phenylethanol and other aromatic alcohols. The bulky trichloromethyl group may influence reaction rates, but high enantioselectivity is expected.[3][12][14]

Chiral Gas Chromatography (GC)

For the analytical-scale separation of volatile chiral compounds, chiral GC offers high resolution and sensitivity.

Principle of Chiral GC Separation: Chiral GC columns typically employ cyclodextrin derivatives as the chiral stationary phase.[9][15] The enantiomers of this compound can enter the hydrophobic cavity of the cyclodextrin and interact with its chiral environment through hydrogen bonding and dipole-dipole interactions, leading to differential retention.[7]

Workflow for Chiral GC Method Development:

Caption: Workflow for Chiral GC Method Development.

Experimental Protocol: Chiral GC Separation

  • Column Selection: A capillary column with a permethylated β-cyclodextrin stationary phase (e.g., Rt-βDEXsm or similar) is a good starting point.[15]

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2-5 °C/min).

    • Injection: Split injection is typically used.

Anticipated Performance of Chiral GC

GC ColumnCarrier GasOven ProgramExpected Separation
Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm)Helium100 °C (2 min), then 3 °C/min to 180 °CBaseline resolution of enantiomers

This is a typical starting point, and optimization of the temperature program will be crucial for achieving optimal separation.

Conclusion and Recommendations

The choice of the most suitable method for the enantioselective separation of this compound is dictated by the specific research or production goals.

  • For analytical-scale determination of enantiomeric purity and for method development, Chiral HPLC is the most versatile and robust technique. The wide availability of polysaccharide-based CSPs provides a high probability of achieving a successful separation.

  • For preparative-scale separation to obtain enantiomerically pure isomers, Enzymatic Kinetic Resolution is a highly efficient and green chemistry approach. The high enantioselectivity of lipases can yield both enantiomers in high purity.

  • Chiral GC is a viable alternative for rapid analytical-scale separations, particularly if the sample is volatile and thermally stable.

It is recommended to start with a screening of several polysaccharide-based HPLC columns under normal phase conditions, as this often provides the best selectivity for aromatic alcohols. If preparative amounts of the pure enantiomers are required, the insights from the HPLC analysis can guide the development of an efficient enzymatic kinetic resolution protocol.

References

  • Bozan, E., & Arıca, M. Y. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Turkish Journal of Chemistry, 44(5), 1351-1365. [Link]

  • Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation. [Link]

  • de Miranda, A. S., et al. (2015). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 26(9), 1897-1904. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate. [Link]

  • Zhang, T., Holder, E., & Franco, P. (2018). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 23(12), 3314. [Link]

  • Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]

  • Phenomenex Inc. (n.d.). Lux Chiral Columns Make it Easy. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2000). Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1, (10), 1585-1590. [Link]

  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA. [Link]

  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IF COLUMNS. [Link]

  • Phenomenex Inc. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies. [Link]

  • Dong, F., et al. (2013). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Chirality, 25(11), 837-843. [Link]

  • Daicel Corporation. (2013). instruction manual for chiralpak® as-h. [Link]

  • Griñan-Casanova, S., et al. (2002). Screening approach for chiral separation of pharmaceuticals Part II. Reversed-phase liquid chromatography. Journal of Chromatography A, 966(1-2), 119-134. [Link]

  • Phenomenex Inc. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2000). Lipase Catalysis in the Optical Resolution of 2-Amino-1-phenylethanol Derivatives. Journal of the Chemical Society, Perkin Transactions 1, (10), 1585-1590. [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Daicel Corporation. (2023). INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK- 3, IM-3, and IN-3 . [Link]

  • de Sousa, J. S., et al. (2009). Kinetic resolution of rac-1-phenylethanol with immobilized lipases: a critical comparison of microwave and conventional heating protocols. The Journal of Organic Chemistry, 74(16), 6157-6162. [Link]

  • de Miranda, A. S., et al. (2015). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 26(9), 1897-1904. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 2,2,2-Trichloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical reagent is not merely a matter of quality control; it is the bedrock of reliable and reproducible experimental outcomes. This is particularly true for compounds like 2,2,2-Trichloro-1-phenylethanol, a versatile pharmaceutical intermediate. The presence of impurities, even in trace amounts, can have significant downstream effects on reaction kinetics, yield, and the toxicological profile of the final active pharmaceutical ingredient (API).[1]

This guide provides an in-depth, objective comparison of methodologies to assess the purity of commercially available this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key analytical techniques, and compare the subject compound with relevant alternatives. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol described is a self-validating system.

The Genesis of Impurities: A Look at the Synthesis of this compound

Understanding the potential impurities in a commercial product begins with an examination of its synthesis. This compound is typically synthesized via two primary routes:

  • From Chloral and Benzene: This method involves a Friedel-Crafts reaction between chloral (trichloroacetaldehyde) and benzene, catalyzed by a Lewis acid such as aluminum trichloride.[2]

  • From Benzaldehyde and Chloroform: This route utilizes an addition reaction between benzaldehyde and chloroform.[2]

Both synthetic pathways can introduce a predictable profile of impurities.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual benzaldehyde, chloroform, chloral, or benzene.

  • Byproducts of Side Reactions: Di- and poly-substituted phenyl ethanols from the Friedel-Crafts reaction, or products from the Cannizzaro reaction of benzaldehyde.

  • Residual Solvents: Solvents used in the reaction or purification steps, such as dichloromethane, toluene, or hexane.[3][4]

A thorough purity assessment, therefore, must be capable of separating and quantifying the primary compound from these potential contaminants.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on a combination of chromatographic and spectroscopic methods, each offering unique insights.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for the quantitative analysis of non-volatile and thermally labile compounds.[5] For this compound, a reversed-phase HPLC method with UV detection is highly effective.

Objective: To quantify the purity of this compound and separate it from potential non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Preparation: Prepare the commercial sample of this compound at the same concentration as the working standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining moderately polar compounds like this compound.

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

  • UV detection at 254 nm is selected due to the strong absorbance of the phenyl group.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Reference Standard (1 mg/mL in ACN) Dilution Dilute to 0.1 mg/mL with Mobile Phase Standard->Dilution Sample Commercial Sample (1 mg/mL in ACN) Sample->Dilution HPLC Inject into HPLC System Dilution->HPLC Data Data Acquisition (254 nm) HPLC->Data Integration Peak Integration Data->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation

HPLC-UV Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and starting materials.[6]

Objective: To identify and quantify volatile impurities, including residual solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Mass Range 40-450 amu

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the commercial this compound sample in 1 mL of high-purity dichloromethane.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Identification: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantification: Quantify impurities using an internal standard or by area percent, assuming a response factor of 1 for all components.

Causality Behind Experimental Choices:

  • A DB-5ms column provides excellent separation for a wide range of volatile and semi-volatile organic compounds.

  • The temperature program is designed to elute volatile solvents early in the run, followed by the main compound and any less volatile impurities.

  • Mass spectrometry detection allows for the positive identification of impurities based on their unique fragmentation patterns.[7]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_id Identification & Quantification Sample Commercial Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve GCMS Inject into GC-MS System Dissolve->GCMS Data Data Acquisition (Mass Scan) GCMS->Data LibrarySearch Mass Spectral Library Search Data->LibrarySearch Quant Quantification (Area % or ISTD) LibrarySearch->Quant

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the main compound and identifying impurities with distinct chemical shifts.[8] By comparing the integral of impurity peaks to that of the main compound, a semi-quantitative assessment of purity can be made.

Objective: To confirm the structure of this compound and identify proton-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Analysis: Acquire the ¹H NMR spectrum.

  • Interpretation:

    • Confirm the characteristic peaks for this compound.

    • Identify impurity peaks by comparing their chemical shifts to known values for potential impurities (e.g., benzaldehyde, chloroform).[9][10]

    • Estimate the relative amount of impurities by integrating their peaks relative to a known peak of the main compound.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

CompoundProtonChemical Shift (ppm)Multiplicity
This compound Ar-H~7.4m
CH-OH~5.1s
OHvariables (broad)
Benzaldehyde (impurity)CHO~10.0s
Ar-H~7.5-7.9m
Chloroform (impurity)CHCl₃~7.26s
Melting Point Analysis: A Simple Indicator of Purity

The melting point of a crystalline solid is a sensitive indicator of its purity. Impurities typically depress and broaden the melting range. Pure this compound has a reported melting point of approximately 37 °C.[11] A lower and broader melting range observed in a commercial sample would suggest the presence of impurities.

Comparison with Alternatives

The primary application of this compound in drug development is as a pharmaceutical intermediate. However, its structural similarity to other sedative-hypnotic agents warrants a brief comparison.

CompoundPurity ConcernsStabilityKey Analytical Techniques
This compound Residual starting materials and solvents.Stable under normal conditions.HPLC, GC-MS, NMR
Chlorobutanol Can sublime readily; may contain related chlorinated compounds.Stable at ambient temperatures, but hygroscopic (anhydrous form).[12]GC, HPLC
Triclofos Sodium Potential for hydrolysis to chloral; presence of free phosphate.Hygroscopic; sensitive to light and moisture.[13]HPLC, Ion Chromatography
Ethchlorvynol Potential for decomposition; presence of geometric isomers.Susceptible to degradation.GC, Colorimetry[14]

This comparison highlights the importance of selecting the appropriate analytical methods based on the chemical properties and potential impurity profile of the compound .

Interpreting the Certificate of Analysis: A Practical Guide

When sourcing this compound, a thorough review of the supplier's Certificate of Analysis (CoA) is crucial. A comprehensive CoA should include:

  • Purity Assay: The percentage purity determined by a validated method (e.g., HPLC or GC). A purity of ≥98% is typically required for pharmaceutical intermediates.[3]

  • Identification: Confirmation of the compound's identity by techniques such as NMR or IR spectroscopy.

  • Impurities: A list of identified and unidentified impurities, with their respective levels.

  • Residual Solvents: Quantification of any residual solvents, with limits adhering to guidelines such as USP <467>.[1]

  • Physical Properties: Data such as melting point and appearance.

By comparing CoAs from different suppliers, researchers can make an informed decision based on the specific purity requirements of their application.

Conclusion

The assessment of purity for a pharmaceutical intermediate like this compound is a multi-faceted process that requires a combination of orthogonal analytical techniques. A thorough understanding of the compound's synthesis is essential for predicting the likely impurity profile. HPLC and GC-MS are the cornerstones of a robust purity assessment, providing quantitative data on non-volatile and volatile impurities, respectively. NMR and melting point analysis serve as valuable confirmatory techniques.

For the discerning researcher, a critical evaluation of the supplier's Certificate of Analysis, in conjunction with in-house verification using the methods outlined in this guide, will ensure the use of high-purity material, thereby safeguarding the integrity and success of their research and development endeavors.

References

  • United States Pharmacopeia. General Chapter <467> Residual Solvents. USP-NF. [Link]

  • Specifications of chemical substances for pharmaceutical use. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

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  • PRODUCT INFORMATION Chlorobutanol. athenstaedt. [Link]

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  • Chlorobutanol. Chemsrc. [Link]

  • Chlorobutanol. Wikipedia. [Link]

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  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]

  • Triclofos Sodium Syrup. Japanese Pharmacopoeia. [Link]

  • Triclofos Sodium. Japanese Pharmacopoeia. [Link]

  • Triclofos sodium - Structure, Properties, uses, Assay, Synthesis, Dose, Storage. Pharma Dost. [Link]

  • Body Distribution of Ethchlorvynol. ElectronicsAndBooks. [Link]

  • Ethchlorvynol. PubChem. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Pharmaceutical and Life Sciences. [Link]

  • ethchlorvynol. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • This compound. ChemBK. [Link]

  • ETHCHLORVYNOL. precisionFDA. [Link]

  • This compound. SIELC Technologies. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). HMDB. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

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  • This compound. NIST WebBook. [Link]

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  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2,2,2-Trichloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to not only advance scientific discovery but also to ensure that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of 2,2,2-Trichloro-1-phenylethanol, a halogenated alcohol used in pharmaceutical development and other research applications. The procedures outlined herein are designed to ensure regulatory compliance and protect both laboratory personnel and the environment.

Understanding the Hazard: Why Proper Disposal is Critical

This compound (CAS No. 2000-43-3) is a chlorinated organic compound that presents several hazards. It is classified as an irritant and is harmful if swallowed, causing skin and serious eye irritation[1]. When heated to decomposition, it can emit toxic vapors of hydrogen chloride gas[2][3][4]. Due to its chemical structure—a chlorinated hydrocarbon—it is considered a halogenated organic solvent for waste management purposes.

The primary reason for the stringent disposal protocols for halogenated compounds is their environmental persistence and potential to form toxic byproducts if not treated correctly. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA) to prevent environmental contamination[5][6][7]. Improper disposal, such as drain disposal, is strictly prohibited and can lead to significant legal and financial penalties[8].

Waste Characterization and Classification

Before disposal, any chemical waste must be properly characterized. Based on its properties as a chlorinated organic compound, this compound waste must be classified as a hazardous waste.

EPA Hazardous Waste Codes:

While this compound is not individually listed by name, it falls under the category of spent halogenated solvents. Therefore, the following EPA hazardous waste codes from 40 CFR § 261.31 are likely applicable[6][9]:

  • F002: The following spent halogenated solvents: tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2-trichloroethane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those listed in F001, F004, or F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures[9][10].

It is the generator's responsibility to make a definitive waste determination. If the this compound has been used in a process and is now a "spent" material, and it is mixed with other solvents, the 10% rule for F002 listed wastes would apply[10][11].

Additionally, a waste determination should also consider the four characteristics of hazardous waste[12][13][14]:

  • Ignitability (D001): this compound is a combustible material, but its flashpoint would need to be compared to the regulatory limit of 60°C (140°F)[4][12].

  • Corrosivity (D002): Unlikely to be corrosive as it is not an acid or a base[14].

  • Reactivity (D003): It is not known to be reactive.

  • Toxicity (D004-D043): A Toxicity Characteristic Leaching Procedure (TCLP) test would be required to determine if any listed contaminants are present above regulatory limits[13].

For most laboratory-generated waste streams of this compound, classifying it as F002 is the most appropriate and conservative approach.

Parameter Classification Information Regulatory Citation
Common Name This compoundN/A
Chemical Class Halogenated Organic CompoundN/A
Primary Hazard Irritant, HarmfulGHS Classification[1]
Probable EPA Waste Code F00240 CFR § 261.31[6][7]
On-Site Management: Segregation and Storage

Proper on-site management is the first step in a compliant disposal process. The cardinal rule for halogenated solvent waste is segregation .

Step-by-Step Segregation and Storage Protocol:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for halogenated waste. Polyethylene or glass containers are typically suitable. The container must be in good condition with a secure, screw-top lid[15][16][17].

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag[5][18]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (and any other components in the waste stream)

    • The approximate percentages of each component

    • The date accumulation started

  • Segregation: Do NOT mix halogenated waste with non-halogenated waste (e.g., acetone, ethanol, hexane)[15][16][17][19][20][21]. Co-mingling these waste streams significantly increases disposal costs, as the entire volume must be treated as halogenated waste[5][15][16]. Also, keep it separate from other waste streams like acids, bases, and oxidizers[5][20].

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5]. This area should be under the control of the operator, at or near the point of generation.

  • Secondary Containment: Place the liquid waste container in a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks or spills[17][18].

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste[15][18][19]. This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

Disposal Decision Workflow

DisposalWorkflow cluster_assessment Step 1: Waste Assessment cluster_management Step 2: On-Site Management cluster_disposal Step 3: Final Disposal A Is this compound waste generated? B Characterize as Halogenated Hazardous Waste (Probable Code: F002) A->B Yes C Select compatible, labeled 'Hazardous Waste' container B->C D Segregate from ALL other waste streams (non-halogenated, aqueous, etc.) C->D E Store in designated SAA with secondary containment. Keep container closed. D->E F Is container full or accumulation time limit reached? E->F G Arrange for pickup by licensed hazardous waste contractor F->G Yes H Waste transported for high-temperature incineration G->H

Caption: Decision workflow for the proper disposal of this compound.

Emergency Procedures: Spill Cleanup

Even with the best practices, spills can occur. A prompt and correct response is crucial to mitigate exposure and environmental contamination.

Personal Protective Equipment (PPE) for Spill Cleanup:

Before addressing a spill, don the following PPE:

  • Gloves: Chemically resistant gloves (nitrile is often acceptable for incidental contact, but check manufacturer compatibility charts for extended contact).

  • Eye Protection: Chemical splash goggles.

  • Lab Coat: A standard lab coat to protect clothing and skin.

  • Respiratory Protection: For large spills or in poorly ventilated areas, a respirator with an organic vapor cartridge may be necessary.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Control Ignition Sources: If the spill is large, remove any potential sources of ignition.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to dike the spill and prevent it from spreading[22][23]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorb the Spill: Apply absorbent material over the entire spill, working from the outside in[4][22].

  • Collect Waste: Once the liquid is fully absorbed, carefully scoop the contaminated material into a designated hazardous waste bag or container[23].

  • Decontaminate the Area: Wipe the spill area with a cloth or paper towels dampened with soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including gloves, absorbent pads, and contaminated cloths, must be placed in the hazardous waste container along with the absorbed chemical[4].

  • Label and Report: Seal and label the waste container. Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal: Professional Removal and Treatment

The final step is the removal and ultimate destruction of the hazardous waste. This must be handled by a licensed hazardous waste disposal contractor.

  • Waste Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container. Do not allow hazardous waste to accumulate in the lab for extended periods[18].

  • Treatment Method: The standard and most effective disposal method for halogenated organic waste is high-temperature incineration in a specialized hazardous waste incinerator[8][20]. This process destroys the organic molecule, and the resulting acidic gases (like HCl) are neutralized in a scrubber system.

By adhering to these procedures, you ensure that your research is not only scientifically sound but also ethically and environmentally responsible. Building a culture of safety and compliance is paramount to the long-term success and integrity of any scientific endeavor.

References

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  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes . Electronic Code of Federal Regulations (eCFR). [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

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  • Guidance for Hazardous Waste Spill Cleanup in Laboratories . The University of Tennessee Knoxville. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

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  • Chemical and Hazardous Waste Guide . University of Oslo. [Link]

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  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2,2,2-Trichloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2,2,2-Trichloro-1-phenylethanol (CAS No. 2000-43-3). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE), ensuring that every safety measure is a self-validating system of protection.

Hazard Assessment: Understanding the Risks

This compound is a chlorinated alcohol with specific hazards that dictate our safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple risks that necessitate stringent protective measures.[1] The primary hazards are contact-based, making the selection of appropriate barrier protection paramount.

When heated to decomposition, it can emit toxic hydrogen chloride gas, adding an inhalation hazard to its risk profile.[2][3][4] It is classified as moderately toxic if it enters the body, for instance, through subcutaneous routes.[2][3]

Hazard ClassificationGHS CategoryDescription of Risk
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][3]
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][5]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy is not just about wearing protective gear; it's about selecting the correct gear for the specific hazards identified. The following recommendations are based on the known risks of this compound.

Eye and Face Protection: The First Line of Defense

Causality: The most immediate and severe risk associated with this chemical is serious eye irritation (GHS Category 2A).[1][3] A direct splash can cause significant damage. Therefore, protection must go beyond standard safety glasses.

Protocol:

  • Minimum Requirement: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] These must provide a complete seal around the eyes.

  • Best Practice: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[7] This provides an essential secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Exposure

Causality: As a known skin irritant (GHS Category 2), direct contact must be avoided.[1] Standard cotton lab coats offer insufficient protection against chemical splashes.

Protocol:

  • Laboratory Coat: A chemically-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.

  • Apron: For procedures involving significant splash potential, such as transferring large volumes, a chemically-resistant apron should be worn over the lab coat.[7]

  • Clothing and Footwear: Wear long pants and fully enclosed, closed-toe shoes to protect against accidental spills.[7]

Hand Protection: Selecting the Right Barrier

Causality: Hands are the most likely part of the body to come into direct contact with the chemical. The choice of glove material is critical, as not all materials offer the same level of protection against chlorinated compounds.

Protocol:

  • Glove Type: Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or immersion, heavier-duty gloves such as neoprene or Viton® should be considered. Always check the manufacturer's glove compatibility charts for chlorinated alcohols.

  • Glove Technique:

    • Inspect gloves for any signs of degradation or puncture before use.

    • Practice the double-gloving technique for added protection during high-risk procedures.

    • Remove gloves using a method that avoids skin contact with the contaminated exterior.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Respiratory Protection: Mitigating Inhalation Risks

Causality: While the primary risks are contact-based, the compound may cause respiratory irritation.[1] Furthermore, toxic vapors can be emitted upon heating.[2][3]

Protocol:

  • Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.[6]

  • Respiratory Equipment: In the event of a large spill or a failure of engineering controls, appropriate respiratory protection is crucial. A NIOSH-approved respirator with an organic vapor cartridge is recommended. For emergency situations, a self-contained breathing apparatus (SCBA) should be available.[7]

Procedural Guidance: Safe Handling and Disposal Workflow

Adherence to a strict, logical workflow is essential for minimizing risk. The following protocol outlines the key steps for safely using this compound in a laboratory setting.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm that the chemical fume hood is operational and the safety shower/eyewash station is accessible and unobstructed.[4]

    • Don all required PPE as outlined in Section 2.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Aliquotting and Use:

    • Dispense the chemical slowly and carefully to avoid splashing.

    • Keep the container sealed when not in immediate use.

    • Work with the smallest quantity of material necessary for the experiment.

  • Post-Procedure:

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface within the fume hood with an appropriate solvent.

  • Doffing PPE:

    • Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield, goggles, and lab coat.

    • Dispose of single-use PPE in the designated hazardous waste container.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Decontamination & Disposal prep_assess Risk Assessment & Review SDS prep_ppe Don Appropriate PPE prep_assess->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_use Perform Experiment prep_setup->handle_use Begin Work cleanup_decon Decontaminate Equipment & Surfaces handle_use->cleanup_decon Procedure Complete cleanup_waste Segregate & Dispose of Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Caption: Workflow for handling this compound.

Emergency and Disposal Plans

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • If safe to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[6]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Do not allow the product to enter drains.[5]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[5]

  • Skin Contact: Remove all contaminated clothing immediately and wash the affected area with soap and water.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[5]

Waste Disposal: All waste contaminated with this compound, including excess chemical, contaminated absorbent material, and disposable PPE, must be treated as hazardous waste.[8]

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Dispose of the container through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[8]

By understanding the specific hazards of this compound and implementing this multi-layered system of protection—from engineering controls to meticulous PPE selection and procedural diligence—we can ensure a safe environment for groundbreaking research.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • dphhs.mt.gov. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023, November 28). Chemical Disinfectants. Retrieved from [Link]

  • MDPI. (n.d.). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. Retrieved from [Link]

  • Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.